molecular formula C8H7ClN2 B1425314 5-Chloro-1H-indol-6-amine CAS No. 873055-23-3

5-Chloro-1H-indol-6-amine

Cat. No.: B1425314
CAS No.: 873055-23-3
M. Wt: 166.61 g/mol
InChI Key: FWJATZRBJBLXRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-1H-indol-6-amine (CAS Registry Number: 873055-23-3) is a valuable chemical intermediate in medicinal chemistry and pharmaceutical research, particularly in the development of therapeutics for neurodegenerative diseases. With the molecular formula C 8 H 7 ClN 2 and a molecular weight of 166.61 g/mol, this amine-substituted chloroindole serves as a critical building block for the synthesis of more complex, bioactive molecules. Its primary research value lies in its role as a precursor for the development of potent and selective agonists of the neuroprotective transcription factor Nurr1 (Nuclear Receptor Related 1). Nurr1 is a promising therapeutic target for conditions such as Parkinson's disease, Alzheimer's disease, and multiple sclerosis . Researchers utilize this compound to create advanced derivatives that mimic the natural Nurr1 ligand 5,6-dihydroxyindole (DHI), aiming to enhance binding affinity and metabolic stability . Optimized compounds derived from this scaffold have demonstrated high-affinity binding to Nurr1 (K d values in the range of 0.08 to 0.12 μM) and the ability to enhance the expression of neuroprotective genes, such as brain-derived neurotrophic factor (BDNF), in neuronal cell studies . Safety Information: This compound has the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Researchers should refer to the Safety Data Sheet for detailed handling instructions. Please Note: This product is intended for research purposes only and is not approved for use in humans or animals. It is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-1H-indol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c9-6-3-5-1-2-11-8(5)4-7(6)10/h1-4,11H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWJATZRBJBLXRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=CC(=C(C=C21)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80720512
Record name 5-Chloro-1H-indol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80720512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

873055-23-3
Record name 5-Chloro-1H-indol-6-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=873055-23-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-1H-indol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80720512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Halogenated Aminoindoles from Nitroaniline Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge and a Strategic Pivot

The synthesis of substituted indoles is a cornerstone of medicinal chemistry and drug development, owing to the indole scaffold's prevalence in a vast array of biologically active compounds. The user's request focuses on the synthesis of 5-Chloro-1H-indol-6-amine from 4-chloro-2-nitroaniline. A direct synthesis as requested presents significant chemical challenges, as the substitution pattern of the starting material does not directly map onto the product without substantial and non-trivial molecular rearrangements.

In the spirit of providing a scientifically rigorous and practical guide, this document will instead detail a robust and well-established synthetic route to a closely related and synthetically logical target: 5-chloro-1H-indol-7-amine , starting from 4-chloro-2-nitroaniline. This pathway leverages the classical and powerful Fischer indole synthesis, a method that provides a clear and reliable transformation from an aniline derivative to the corresponding indole. This approach allows us to explore key chemical principles while delivering a high-yield, scalable synthesis suitable for a professional audience.

This guide will provide a deep dive into the reaction mechanisms, offer detailed experimental protocols, and explain the causality behind the choice of reagents and conditions, in line with the highest standards of scientific integrity.

Overall Synthetic Strategy: A Three-Step Approach to 5-chloro-1H-indol-7-amine

The conversion of 4-chloro-2-nitroaniline to 5-chloro-1H-indol-7-amine is elegantly achieved through a three-step sequence:

  • Conversion to a Hydrazine Derivative: The initial step involves the transformation of the starting aniline into the corresponding phenylhydrazine via diazotization followed by reduction. This is a critical transformation to prepare the substrate for the subsequent Fischer indole synthesis.

  • Fischer Indole Synthesis: The synthesized hydrazine is then reacted with a suitable carbonyl compound, in this case, pyruvic acid, to form a hydrazone. This intermediate, under acidic conditions, undergoes a[1][1]-sigmatropic rearrangement and cyclization to yield the indole core, specifically 5-chloro-7-nitro-1H-indole-2-carboxylic acid. Subsequent decarboxylation affords 5-chloro-7-nitro-1H-indole.

  • Reductive Amination: The final step is the selective reduction of the nitro group on the indole ring to the desired primary amine, yielding the target molecule, 5-chloro-1H-indol-7-amine.

The overall workflow is depicted in the diagram below:

Overall_Workflow Start 4-chloro-2-nitroaniline Step1 Diazotization & Reduction Start->Step1 Intermediate1 4-chloro-2-nitrophenylhydrazine Step1->Intermediate1 Step2 Fischer Indole Synthesis (with Pyruvic Acid) Intermediate1->Step2 Intermediate2 5-chloro-7-nitro-1H-indole Step2->Intermediate2 Step3 Nitro Group Reduction Intermediate2->Step3 Product 5-chloro-1H-indol-7-amine Step3->Product

Caption: Overall synthetic workflow from 4-chloro-2-nitroaniline to 5-chloro-1H-indol-7-amine.

Part 1: Synthesis of 4-chloro-2-nitrophenylhydrazine

The transformation of an aniline to a hydrazine is a foundational process in organic synthesis, particularly for preparing substrates for the Fischer indole synthesis.

Mechanism: Diazotization and Reduction

The reaction proceeds in two distinct stages:

  • Diazotization: 4-chloro-2-nitroaniline is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like hydrochloric acid) at low temperatures (0-5 °C) to form a diazonium salt. The low temperature is crucial to prevent the unstable diazonium salt from decomposing.

  • Reduction: The resulting diazonium salt is then reduced to the corresponding hydrazine. A common and effective reducing agent for this transformation is tin(II) chloride (SnCl₂) in concentrated hydrochloric acid. The SnCl₂ acts as a mild reducing agent, selectively reducing the diazonium group to a hydrazine without affecting the nitro group.

Experimental Protocol

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
4-chloro-2-nitroaniline172.5717.26 g0.10
Sodium Nitrite (NaNO₂)69.007.25 g0.105
Concentrated HCl (37%)36.4650 mL-
Tin(II) Chloride (SnCl₂)189.6045.0 g0.237
Deionized Water18.02--
Sodium Bicarbonate (NaHCO₃)84.01--
Diethyl Ether74.12--

Procedure:

  • A solution of 4-chloro-2-nitroaniline (0.10 mol) in concentrated HCl (50 mL) is prepared in a three-necked flask equipped with a mechanical stirrer and a thermometer. The mixture is cooled to 0-5 °C in an ice-salt bath.

  • A solution of sodium nitrite (0.105 mol) in a minimal amount of deionized water is added dropwise to the aniline solution, maintaining the temperature below 5 °C. The reaction is stirred for 30 minutes at this temperature after the addition is complete.

  • In a separate flask, a solution of tin(II) chloride (0.237 mol) in concentrated HCl (50 mL) is prepared and cooled to 0 °C.

  • The cold diazonium salt solution is added slowly to the SnCl₂ solution with vigorous stirring, ensuring the temperature does not rise above 10 °C.

  • After the addition is complete, the reaction mixture is stirred for an additional 2 hours at room temperature.

  • The resulting precipitate (the hydrochloride salt of the hydrazine) is collected by vacuum filtration and washed with a small amount of cold water.

  • The solid is then suspended in water and neutralized carefully with a saturated solution of sodium bicarbonate until the pH is ~8.

  • The free hydrazine base is extracted with diethyl ether. The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield 4-chloro-2-nitrophenylhydrazine as a solid.

Part 2: Fischer Indole Synthesis of 5-chloro-7-nitro-1H-indole

The Fischer indole synthesis is a classic method for constructing the indole ring system from a phenylhydrazine and a carbonyl compound.[1][2]

Mechanism of the Fischer Indole Synthesis

The reaction mechanism is a fascinating cascade of acid-catalyzed transformations:[2]

  • Hydrazone Formation: The 4-chloro-2-nitrophenylhydrazine reacts with pyruvic acid to form the corresponding phenylhydrazone.

  • Tautomerization: The hydrazone tautomerizes to its enamine form.

  • [1][1]-Sigmatropic Rearrangement: The protonated enamine undergoes a[1][1]-sigmatropic rearrangement (a variant of the Claisen rearrangement), which breaks the N-N bond and forms a new C-C bond, leading to a di-imine intermediate.

  • Aromatization and Cyclization: The intermediate rearomatizes, and the newly formed amino group attacks one of the imine carbons in an intramolecular cyclization.

  • Elimination: The resulting aminal eliminates a molecule of ammonia (or an amine in other variations) to form the stable, aromatic indole ring.

  • Decarboxylation: When using pyruvic acid, the initial product is an indole-2-carboxylic acid. Gentle heating is usually sufficient to cause decarboxylation to the unsubstituted indole at the 2-position.

Fischer_Indole_Mechanism cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Tautomerization cluster_2 Step 3: [3,3]-Sigmatropic Rearrangement cluster_3 Step 4 & 5: Cyclization & Elimination Hydrazine 4-chloro-2-nitrophenylhydrazine Hydrazone Hydrazone Intermediate Hydrazine->Hydrazone + Pyruvic Acid - H2O Hydrazine->Hydrazone Enamine Enamine Tautomer Hydrazone->Enamine [H+] Hydrazone->Enamine Di-imine Di-imine Intermediate Enamine->Di-imine [H+], Rearrangement Enamine->Di-imine Indole 5-chloro-7-nitro-1H-indole Di-imine->Indole Aromatization Cyclization - NH3 Di-imine->Indole

Caption: Simplified mechanism of the Fischer Indole Synthesis.

Experimental Protocol

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
4-chloro-2-nitrophenylhydrazine187.5918.76 g0.10
Pyruvic Acid88.069.69 g0.11
Polyphosphoric Acid (PPA)-100 g-
Toluene92.14--
Ice18.02--
Sodium Bicarbonate (NaHCO₃)84.01--
Ethyl Acetate88.11--

Procedure:

  • A mixture of 4-chloro-2-nitrophenylhydrazine (0.10 mol) and pyruvic acid (0.11 mol) in toluene is stirred at room temperature for 1 hour to form the hydrazone. The solvent is then removed under reduced pressure.

  • The crude hydrazone is added portion-wise to polyphosphoric acid (100 g) at 80 °C with stirring.

  • The temperature is then raised to 120 °C and maintained for 1 hour to effect cyclization and decarboxylation.

  • The hot, viscous mixture is carefully poured onto crushed ice, which causes the product to precipitate.

  • The aqueous mixture is neutralized with a saturated solution of sodium bicarbonate.

  • The solid product is collected by filtration, washed with water, and dried.

  • Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

Part 3: Reduction of 5-chloro-7-nitro-1H-indole to 5-chloro-1H-indol-7-amine

The final step is the chemoselective reduction of the aromatic nitro group to a primary amine.

Rationale for Choice of Reducing Agent

Several reagents are effective for the reduction of aromatic nitro groups.[3][4][5] Catalytic hydrogenation (e.g., H₂ with a palladium or platinum catalyst) is a very clean and efficient method.[3][6] However, for substrates with sensitive functional groups or for smaller scale laboratory preparations, metal-acid systems like tin(II) chloride in HCl or iron in acetic acid are often preferred due to their simplicity and high yields.[5] We will detail the procedure using tin(II) chloride, which is known for its high efficiency in reducing aromatic nitro compounds.

Experimental Protocol

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
5-chloro-7-nitro-1H-indole210.5921.06 g0.10
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)225.6367.7 g0.30
Ethanol46.07200 mL-
Concentrated HCl (37%)36.4650 mL-
Sodium Hydroxide (NaOH)40.00--
Ethyl Acetate88.11--

Procedure:

  • A solution of 5-chloro-7-nitro-1H-indole (0.10 mol) in ethanol (200 mL) is prepared in a round-bottom flask.

  • Tin(II) chloride dihydrate (0.30 mol) is added, followed by the slow addition of concentrated HCl (50 mL).

  • The mixture is heated to reflux and stirred for 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, the mixture is cooled to room temperature and the ethanol is removed under reduced pressure.

  • The residue is diluted with water and made strongly basic (pH > 10) by the careful addition of a concentrated sodium hydroxide solution. This precipitates tin salts, which can be removed by filtration through a pad of celite.

  • The aqueous layer is extracted multiple times with ethyl acetate.

  • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to give the crude 5-chloro-1H-indol-7-amine.

  • The product can be purified by column chromatography or recrystallization to yield the final product as a pure solid.

Conclusion

This guide has detailed a robust and chemically sound three-step synthesis of 5-chloro-1H-indol-7-amine from 4-chloro-2-nitroaniline. By employing the classic Fischer indole synthesis, we have demonstrated a reliable method for the construction of the indole core, followed by a straightforward reduction to obtain the target aminoindole. The provided protocols are designed to be scalable and are based on well-understood reaction mechanisms, ensuring a high degree of reproducibility. This synthetic route provides a valuable tool for researchers and drug development professionals in the creation of novel indole-based compounds with potential therapeutic applications.

References

Spectroscopic Characterization of 5-Chloro-1H-indol-6-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic properties of 5-Chloro-1H-indol-6-amine, a substituted indole of significant interest in medicinal chemistry and drug development. Due to the limited availability of published experimental spectra for this specific molecule, this document presents a detailed theoretical interpretation of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The predictions herein are grounded in the fundamental principles of spectroscopy and supported by comparative analysis with structurally analogous compounds, such as 5-aminoindole and various haloindoles. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development by providing a robust framework for the structural elucidation and characterization of this and related compounds.

Introduction

This compound is a bifunctional indole derivative featuring both an electron-withdrawing chloro group and an electron-donating amino group on the benzene ring. This unique substitution pattern is anticipated to impart distinct electronic and, consequently, spectroscopic properties. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. A thorough understanding of the spectroscopic characteristics of its derivatives is paramount for unambiguous structure confirmation, purity assessment, and the study of structure-activity relationships (SAR).

This guide will systematically explore the predicted spectroscopic signature of this compound across three key analytical techniques: NMR spectroscopy (¹H and ¹³C), IR spectroscopy, and mass spectrometry. Each section will provide a detailed experimental protocol for data acquisition, a summary of the predicted spectral data, and an in-depth interpretation of the underlying molecular features giving rise to the expected signals.

Molecular Structure

The structural framework of this compound is foundational to understanding its spectroscopic behavior. The numbering of the indole ring system is standardized, and the substituents at positions 5 and 6 are expected to significantly influence the chemical environment of the entire molecule.

Figure 1: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the elucidation of the carbon-hydrogen framework of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are discussed below.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra of the title compound is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent can affect the chemical shifts of labile protons (N-H and NH₂). DMSO-d₆ is often preferred for its ability to slow down the exchange of N-H protons, leading to sharper signals.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: Approximately 12-15 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Spectral Width: Approximately 200-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.

  • Data Processing: Apply a Fourier transform to the acquired free induction decay (FID) with appropriate window functions (e.g., exponential multiplication) to enhance the signal-to-noise ratio. Phase and baseline correct the resulting spectrum.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR chemical shifts for this compound are summarized in Table 1. These predictions are based on the known spectra of indole, 5-aminoindole, and the established effects of chloro- and amino-substituents on aromatic systems.

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆).

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H1 (N-H)~10.5 - 11.5br s-
H2~7.2 - 7.4t~2.5
H3~6.3 - 6.5t~2.5
H4~7.0 - 7.2s-
H7~6.8 - 7.0s-
NH₂~4.5 - 5.5br s-

Interpretation:

  • N-H Proton (H1): The indole N-H proton is expected to appear as a broad singlet in the downfield region (δ 10.5-11.5 ppm). Its chemical shift is highly dependent on solvent and concentration due to hydrogen bonding.

  • Pyrrole Ring Protons (H2 and H3): The protons on the pyrrole ring, H2 and H3, are expected to resonate in the mid-field region. H3 is typically more shielded than H2 in indoles. They are predicted to appear as triplets due to coupling with each other and the N-H proton.

  • Benzene Ring Protons (H4 and H7): The presence of substituents at positions 5 and 6 leaves only two protons on the benzene ring, H4 and H7. The amino group at C6 is a strong electron-donating group, which will shield the ortho-proton H7 and the para-proton H4. The chloro group at C5 is electron-withdrawing and will deshield the ortho-protons H4 and H6 (in this case, the amino group is at C6). The net effect is a complex interplay, but it is predicted that both H4 and H7 will appear as singlets due to the lack of adjacent protons for coupling.

  • Amino Protons (NH₂): The protons of the primary amine group are expected to appear as a broad singlet in the region of δ 4.5-5.5 ppm. The broadness is due to quadrupole broadening from the nitrogen atom and chemical exchange.

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR chemical shifts are presented in Table 2. These are based on the known spectrum of indole and the substituent effects of the chloro and amino groups.

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆).

CarbonPredicted Chemical Shift (δ, ppm)
C2~123 - 126
C3~101 - 104
C3a~127 - 130
C4~110 - 113
C5~118 - 121
C6~138 - 141
C7~105 - 108
C7a~133 - 136

Interpretation:

  • Pyrrole Ring Carbons (C2 and C3): C3 is characteristically more shielded than C2 in the indole ring system.

  • Bridgehead Carbons (C3a and C7a): These quaternary carbons will have distinct chemical shifts, with C7a being more downfield.

  • Benzene Ring Carbons (C4, C5, C6, and C7): The carbon directly attached to the electron-donating amino group (C6) is expected to be significantly deshielded. Conversely, the carbon bearing the chloro group (C5) will also be deshielded due to the electronegativity of chlorine. The ortho and para carbons relative to the amino group (C5 and C7) will be shielded, while the chloro group will deshield its ortho carbons (C4 and C6). The interplay of these effects leads to the predicted chemical shifts.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Experimental Protocol: IR Data Acquisition
  • Sample Preparation: The spectrum can be obtained from a solid sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet. For the KBr method, a small amount of the sample is intimately mixed with dry KBr powder and pressed into a transparent disk.

  • Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (for ATR) or a pure KBr pellet is recorded and subtracted from the sample spectrum.

Predicted IR Spectrum

The predicted key IR absorption bands for this compound are listed in Table 3.

Table 3: Predicted IR Absorption Bands for this compound.

Wavenumber (cm⁻¹)IntensityAssignment
~3400 - 3500Medium, SharpN-H stretch (indole)
~3300 - 3400Medium, Sharp (doublet)N-H stretch (primary amine)
~3000 - 3100MediumC-H stretch (aromatic)
~1600 - 1650StrongN-H bend (primary amine)
~1450 - 1550StrongC=C stretch (aromatic ring)
~1250 - 1350StrongC-N stretch (aromatic amine)
~1050 - 1100StrongC-Cl stretch
~700 - 850StrongC-H out-of-plane bend (aromatic)

Interpretation:

  • N-H Stretching: The spectrum is expected to show distinct N-H stretching vibrations. A sharp band around 3400-3500 cm⁻¹ is characteristic of the indole N-H stretch. The primary amine will exhibit two sharp bands (symmetric and asymmetric stretching) in the 3300-3400 cm⁻¹ region.

  • C-H Stretching: Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹.

  • N-H Bending: A strong absorption between 1600-1650 cm⁻¹ is indicative of the N-H bending (scissoring) vibration of the primary amine.

  • Aromatic C=C Stretching: Multiple strong bands in the 1450-1550 cm⁻¹ region are characteristic of the indole ring's C=C stretching.

  • C-N and C-Cl Stretching: A strong band for the aromatic C-N stretch is expected around 1250-1350 cm⁻¹. The C-Cl stretch will likely appear in the fingerprint region, around 1050-1100 cm⁻¹.

  • C-H Bending: Strong bands in the 700-850 cm⁻¹ region will be due to out-of-plane C-H bending of the substituted benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Experimental Protocol: MS Data Acquisition
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For LC-MS, a suitable mobile phase (e.g., methanol/water with a small amount of formic acid or ammonium acetate) should be used.

  • Ionization: Electrospray ionization (ESI) is a common and soft ionization technique suitable for this molecule. Electron ionization (EI) can also be used, which typically results in more extensive fragmentation.

  • Mass Analysis: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).

  • Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions at different m/z values.

Predicted Mass Spectrum

Molecular Ion: The molecular formula of this compound is C₈H₇ClN₂. The calculated monoisotopic mass is approximately 166.03 g/mol . Due to the presence of chlorine, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak (M⁺). There will be a peak at m/z 166 (corresponding to the ³⁵Cl isotope) and a peak at m/z 168 (corresponding to the ³⁷Cl isotope) with a relative intensity ratio of approximately 3:1.

Fragmentation Pathway: Under electron ionization, the molecular ion is expected to undergo fragmentation. A plausible fragmentation pathway is outlined below.

G M [C8H7ClN2]+• m/z 166/168 M_minus_HCN [C7H6ClN]+• m/z 139/141 M->M_minus_HCN - HCN M_minus_Cl [C8H7N2]+ m/z 131 M->M_minus_Cl - Cl• M_minus_NH2 [C8H6ClN]+• m/z 150/152 M->M_minus_NH2 - •NH2

Figure 2: Predicted Fragmentation Pathway of this compound.

Interpretation of Fragmentation:

  • Loss of HCN: A common fragmentation pathway for indoles is the loss of hydrogen cyanide (HCN, 27 Da) from the pyrrole ring, which would result in a fragment ion at m/z 139/141.

  • Loss of Chlorine: Loss of a chlorine radical (Cl•, 35/37 Da) would lead to a fragment at m/z 131.

  • Loss of Amino Radical: Cleavage of the amino group as a radical (•NH₂, 16 Da) would produce a fragment at m/z 150/152.

The relative intensities of these fragment ions will depend on their stability and the ionization energy used.

Conclusion

This technical guide has presented a detailed theoretical analysis of the expected NMR, IR, and MS spectra of this compound. While experimental verification is essential, the predicted data and interpretations provided here offer a robust foundation for the spectroscopic characterization of this molecule. The insights into the influence of the chloro and amino substituents on the indole core will be valuable for researchers working on the synthesis and application of this and related compounds in the pursuit of new therapeutic agents.

A Technical Guide to the Synthesis and Application of Novel 5-Chloro-1H-indol-6-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 5-chloro-1H-indol-6-amine scaffold is a privileged structure in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. The strategic placement of the chlorine atom and the amino group on the indole ring provides unique electronic properties and multiple vectors for chemical modification, making it an attractive starting point for drug discovery campaigns.[1][2] This technical guide provides an in-depth exploration of the rationale, synthetic strategies, and potential applications of novel derivatives and analogs of this compound. We present detailed, field-proven protocols for derivatization at key positions, including the indole nitrogen (N-1) and the exocyclic amine (C-6), leveraging modern catalytic methods. Furthermore, this guide outlines a logical framework for the biological evaluation and interpretation of structure-activity relationships (SAR) to accelerate the identification of lead compounds.

Introduction: The this compound Core

The indole nucleus is a cornerstone of medicinal chemistry, present in a vast array of natural products and synthetic drugs.[1][3] Halogenation, particularly chlorination, is a well-established strategy to modulate the physicochemical and pharmacokinetic properties of drug candidates.[2] The 5-chloroindole moiety, in particular, has been incorporated into numerous biologically active compounds, including those with anticancer and neuropharmacological activities.[1][2][4]

This compound combines the benefits of the 5-chloroindole scaffold with a reactive amino group at the C-6 position. This primary amine serves as a critical handle for introducing diverse chemical functionalities, enabling the systematic exploration of chemical space to optimize biological activity, selectivity, and drug-like properties. The electron-donating nature of the amine can also influence the reactivity of the indole ring system, presenting both opportunities and challenges in synthetic design.

Key Attributes of the Scaffold:

  • Privileged Core: The indole ring is a well-validated pharmacophore.

  • Modulation via Halogenation: The C-5 chlorine atom can enhance binding affinity and modulate metabolic stability.[2]

  • Primary Vector for Derivatization: The C-6 amino group is ideal for forming amide, sulfonamide, urea, or alkylamino linkages.

  • Secondary Vector for Derivatization: The N-1 position of the indole ring can be functionalized to probe additional binding pockets or alter solubility.[5]

Rationale for Derivatization: A Strategy-Driven Approach

The design of novel analogs of this compound is guided by the principles of medicinal chemistry, aiming to establish a robust Structure-Activity Relationship (SAR). Key objectives for derivatization include:

  • Enhancing Potency: Introducing functionalities that form specific, high-affinity interactions (e.g., hydrogen bonds, hydrophobic interactions, ionic bonds) with the biological target.

  • Improving Selectivity: Modifying the structure to favor binding to the desired target over off-targets, thereby reducing potential side effects.

  • Optimizing Pharmacokinetics (ADME): Tuning properties such as solubility, membrane permeability, metabolic stability, and plasma protein binding to ensure the compound reaches its target in sufficient concentration and for an appropriate duration.

  • Exploring Novel Biology: Using the derivatives as chemical probes to investigate new biological pathways or targets.

The logical workflow for a derivatization program is visualized below.

G cluster_0 Phase 1: Library Synthesis cluster_1 Phase 2: Biological Evaluation cluster_2 Phase 3: Lead Optimization Start Core Scaffold: This compound N1_Deriv N-1 Derivatization (e.g., Arylation, Alkylation) Start->N1_Deriv Explore pocket A C6_Deriv C-6 Derivatization (e.g., Acylation, Sulfonylation) Start->C6_Deriv Explore pocket B Dual_Deriv Dual N-1 & C-6 Modification N1_Deriv->Dual_Deriv C6_Deriv->Dual_Deriv Screen Primary Biological Screen (e.g., Kinase Inhibition Assay) Dual_Deriv->Screen SAR_Table Generate SAR Data Table Screen->SAR_Table Analyze Analyze SAR Identify Key Moieties SAR_Table->Analyze ADME ADME & PK Profiling of Hits Analyze->ADME Lead_Opt Focused Synthesis of Optimized Analogs Analyze->Lead_Opt ADME->Lead_Opt Candidate Preclinical Candidate Lead_Opt->Candidate

Caption: A logical workflow for the derivatization and optimization of the this compound scaffold.

Synthetic Strategies and Experimental Protocols

The synthesis of novel derivatives requires robust and versatile chemical methods. Transition-metal-catalyzed cross-coupling reactions are particularly powerful tools for functionalizing the indole core.[5][6] We will focus on two primary modification sites: the C-6 amino group and the N-1 position.

Derivatization of the C-6 Amino Group

The primary amine at C-6 is a versatile nucleophile, readily participating in reactions to form amides, sulfonamides, and ureas.

3.1.1. General Protocol: Acylation to form Amides

This protocol describes the coupling of this compound with a carboxylic acid to generate an amide derivative. Amide bonds are stable and their components can be readily varied, making this a cornerstone of library synthesis.

  • Materials:

    • This compound (1.0 equiv)

    • Carboxylic acid of interest (R-COOH) (1.2 equiv)

    • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.3 equiv)

    • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

    • Anhydrous DMF (N,N-Dimethylformamide)

  • Procedure:

    • To a solution of the carboxylic acid (1.2 equiv) in anhydrous DMF, add HATU (1.3 equiv) and DIPEA (3.0 equiv).

    • Stir the mixture at room temperature for 10 minutes to pre-activate the carboxylic acid.

    • Add this compound (1.0 equiv) to the reaction mixture.

    • Stir at room temperature for 4-12 hours. Monitor reaction progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl solution (3x), saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel.

  • Causality: HATU is chosen as the coupling reagent due to its high efficiency and low rate of epimerization for chiral carboxylic acids. DIPEA is a non-nucleophilic base used to scavenge the HCl generated and maintain basic conditions required for the coupling.

3.1.2. General Protocol: Sulfonylation to form Sulfonamides

This protocol details the reaction with a sulfonyl chloride. Sulfonamides are excellent hydrogen bond donors and acceptors and are metabolically robust.

  • Materials:

    • This compound (1.0 equiv)

    • Sulfonyl chloride of interest (R-SO₂Cl) (1.1 equiv)

    • Pyridine

    • Anhydrous DCM (Dichloromethane)

  • Procedure:

    • Dissolve this compound (1.0 equiv) in a mixture of anhydrous DCM and pyridine.

    • Cool the solution to 0 °C in an ice bath.

    • Add the sulfonyl chloride (1.1 equiv) dropwise to the cooled solution.

    • Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor progress by TLC or LC-MS.

    • Dilute the mixture with DCM and wash with 1M aqueous HCl, water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: The crude product is purified by flash column chromatography on silica gel.

  • Causality: Pyridine acts as both the solvent and the base to neutralize the HCl byproduct of the reaction, driving the equilibrium towards the product.

Derivatization of the Indole N-1 Position

Functionalization of the indole nitrogen is commonly achieved via palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.[7][8] This allows for the introduction of aryl or heteroaryl substituents, which can explore additional hydrophobic pockets in a target protein.

3.2.1. General Protocol: Buchwald-Hartwig N-Arylation

This protocol describes a robust method for coupling an aryl halide with the indole nitrogen.[9][10][11] This reaction requires an inert atmosphere due to the air-sensitivity of the palladium catalyst and phosphine ligands.

  • Materials:

    • C-6 protected 5-chloro-indole (e.g., N-(5-chloro-1H-indol-6-yl)acetamide) (1.0 equiv)

    • Aryl bromide or iodide (1.2 equiv)

    • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 equiv)

    • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 equiv)

    • NaOtBu (Sodium tert-butoxide) (1.4 equiv)

    • Anhydrous, degassed toluene

  • Procedure:

    • In a glovebox or under a stream of argon, add the protected 5-chloro-indole (1.0 equiv), aryl halide (1.2 equiv), Pd₂(dba)₃ (0.02 equiv), XPhos (0.04 equiv), and NaOtBu (1.4 equiv) to a dry Schlenk tube equipped with a magnetic stir bar.

    • Add anhydrous, degassed toluene via syringe.

    • Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.

    • Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.

    • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: The crude product is purified by flash column chromatography. The protecting group at C-6 can then be removed if desired.

  • Causality: The combination of a palladium(0) source like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like XPhos is critical for an efficient catalytic cycle.[12] This system is known to facilitate the key steps of oxidative addition and reductive elimination, even with challenging substrates.[8][10] NaOtBu is a strong, non-nucleophilic base required to deprotonate the indole nitrogen.[9]

G cluster_cycle Buchwald-Hartwig Catalytic Cycle Indole R-Protected 5-Chloro-Indole (N-H) LE Ligand Exchange Indole->LE ArX Aryl Halide (Ar-X) OA Oxidative Addition ArX->OA Catalyst Pd(0)L2 Catalyst (e.g., Pd/XPhos) Catalyst->OA Base Base (e.g., NaOtBu) Base->LE OA->LE Ar-Pd(II)-X RE Reductive Elimination LE->RE Ar-Pd(II)-Indole RE->OA Regenerates Pd(0)L2 Product N-Aryl-Indole (Product) RE->Product

Caption: A simplified diagram of the Buchwald-Hartwig N-arylation catalytic cycle.

Data Presentation and Structure-Activity Relationship (SAR) Analysis

Systematic derivatization generates a dataset that, when properly organized, reveals critical SAR trends. All quantitative data should be summarized in clear, structured tables for easy comparison.

Table 1: Hypothetical SAR Data for a Series of this compound Derivatives Against Kinase X

Compound IDR¹ (at N-1)R² (at C-6 Amide)Kinase X IC₅₀ (nM)Cell Permeability (Papp, 10⁻⁶ cm/s)
Parent HH>10,0001.2
1a H-C(O)CH₃5,2002.5
1b H-C(O)Ph1,1504.1
1c H-C(O)-c-propyl8903.8
2a 4-Fluorophenyl-C(O)CH₃45010.5
2b 4-Fluorophenyl-C(O)Ph9815.2
2c 4-Fluorophenyl-C(O)-c-propyl15 12.7
3a 2-Pyridyl-C(O)-c-propyl3518.9

From this hypothetical data, several insights can be drawn:

  • C-6 Modification: Acylation of the C-6 amine is crucial for activity (compare Parent vs. 1a-c). Small, rigid groups like cyclopropyl (1c) are preferred over phenyl (1b) or methyl (1a).

  • N-1 Modification: Arylation at the N-1 position significantly boosts potency (compare series 1 vs. series 2), suggesting a beneficial interaction in a hydrophobic pocket.

  • Synergistic Effects: The combination of an N-1 aryl group and a C-6 cyclopropyl amide (2c) results in a potent compound.

  • Property Modulation: Introducing a pyridine ring at N-1 (3a) maintains high potency while significantly improving permeability, a desirable feature for oral bioavailability.

Conclusion and Future Directions

The this compound scaffold represents a highly valuable starting point for the development of novel, biologically active small molecules. The synthetic routes outlined in this guide, particularly those employing modern cross-coupling chemistries, provide a robust and flexible platform for generating diverse chemical libraries. By systematically modifying the N-1 and C-6 positions, researchers can effectively probe the chemical space around this core, leading to the identification of potent and selective compounds. Future work should focus on exploring a wider range of substituents, investigating modifications at other positions of the indole ring (e.g., C-2, C-3), and creating bioisosteric analogs to further refine pharmacological profiles and develop next-generation therapeutic candidates.

References

An In-depth Technical Guide to CAS Number 873055-23-3: 5-Chloro-1H-indol-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the chemical compound registered under CAS number 873055-23-3, identified as 5-Chloro-1H-indol-6-amine. The content herein is curated for researchers, scientists, and professionals in the field of drug development, offering insights into its chemical properties, synthesis, potential applications, and commercial availability.

Compound Identification and Physicochemical Properties

The compound associated with CAS number 873055-23-3 is this compound.[1][2][3][4] This molecule belongs to the indole family, a heterocyclic scaffold of significant interest in medicinal chemistry due to its prevalence in biologically active compounds. The presence of both a chlorine atom and an amine group on the indole ring makes it a versatile building block for chemical synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name This compound[1]
Molecular Formula C₈H₇ClN₂[2][4]
Molecular Weight 166.61 g/mol [2][4]
CAS Number 873055-23-3[1][2][3][4]
MDL Number MFCD12924460[1]

Synthesis and Mechanistic Considerations

The synthesis of this compound can be approached through various synthetic routes, often involving the construction of the indole ring followed by functional group manipulations. A common strategy involves the nitration of a substituted indole precursor, followed by the reduction of the nitro group to an amine.

Illustrative Synthetic Protocol: Nitration and Reduction

  • Nitration of 5-Chloroindole: 5-Chloroindole is subjected to nitration using a suitable nitrating agent, such as nitric acid in the presence of sulfuric acid, to introduce a nitro group at the 6-position of the indole ring. The reaction conditions must be carefully controlled to ensure regioselectivity and prevent over-nitration.

  • Reduction of 6-Nitro-5-chloroindole: The resulting 6-nitro-5-chloroindole is then reduced to the corresponding amine. This can be achieved using various reducing agents, such as tin(II) chloride in hydrochloric acid, or through catalytic hydrogenation with palladium on carbon (Pd/C) and a hydrogen source.

  • Workup and Purification: Following the reduction, an aqueous workup is performed to neutralize the reaction mixture and remove inorganic byproducts. The crude product is then extracted with an organic solvent and purified using techniques like column chromatography to yield pure this compound.

Rationale for Experimental Choices:

  • The choice of nitrating agent and reaction conditions is critical for achieving the desired regioselectivity on the electron-rich indole ring.

  • Catalytic hydrogenation is often preferred for the reduction step as it is a clean reaction that typically results in high yields and avoids the use of stoichiometric metal reagents.

Caption: General synthetic pathway for this compound.

Applications in Research and Drug Discovery

This compound serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. The indole scaffold is a key component in numerous pharmaceuticals, and the specific substitution pattern of this compound offers a unique starting point for library synthesis and lead optimization.

Potential research applications include its use as a precursor for the development of:

  • Protein Kinase Inhibitors: The indole nucleus can be elaborated to target the ATP-binding site of various protein kinases, which are crucial targets in oncology.

  • Serotonin Receptor Agonists/Antagonists: Indole derivatives are known to interact with serotonin receptors, making them relevant for the development of treatments for neurological and psychiatric disorders.

  • Antiviral and Antimicrobial Agents: The indole ring system is found in several natural and synthetic compounds with antimicrobial and antiviral properties.

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling this compound. A Safety Data Sheet (SDS) should be consulted prior to use.[1][2]

Key Safety Information:

  • Hazards: May cause skin, eye, and respiratory irritation.[2]

  • Precautions: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2] Avoid breathing dust, fume, gas, mist, vapors, or spray.[2]

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances.[2]

Commercial Availability

This compound is available from various chemical suppliers for research and development purposes. It is important to source this compound from a reputable supplier that can provide a certificate of analysis to verify its identity and purity.

Table 2: Selected Suppliers of CAS 873055-23-3

SupplierPurityNotes
AK Scientific, Inc.Not specifiedProvides a Safety Data Sheet.[2]
BLD Pharmatech Co., Limited98%Listed in ChemBuyersGuide.
CP Lab Safetymin 97%For professional manufacturing, research laboratories, and industrial or commercial usage only.[4]
CymitQuimicaNot specifiedProvides a Safety Data Sheet.[1]

References

An In-depth Technical Guide to the Characterization of C8H7ClN2 Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The molecular formula C8H7ClN2 represents a diverse landscape of isomeric structures, many of which are foundational scaffolds in medicinal chemistry and drug development. The precise characterization of these isomers is paramount, as subtle changes in structure can lead to profound differences in physicochemical properties and biological activity. This guide provides a comprehensive, in-depth exploration of the methodologies and analytical reasoning required for the unambiguous structural elucidation and characterization of key C8H7ClN2 isomers. Moving beyond a simple recitation of procedures, this document delves into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and professionals in drug development. We will focus on two representative isomers from different heterocyclic families: 2-(Chloromethyl)-1H-benzimidazole and 6-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine . Through a detailed examination of their synthesis and spectroscopic characterization, this guide aims to equip the reader with the expertise to confidently identify and characterize these and other related nitrogen-containing heterocyclic compounds.

The Significance of C8H7ClN2 Isomers in Modern Chemistry

Nitrogen-containing heterocyclic compounds are ubiquitous in pharmaceuticals, agrochemicals, and materials science. Their rich chemical diversity and ability to interact with biological targets make them privileged structures in drug discovery. The C8H7ClN2 isomers, with a degree of unsaturation of six, typically embody bicyclic aromatic systems that are frequently found at the core of biologically active molecules. For instance, the benzimidazole scaffold is a key component in a variety of therapeutic agents, including proton pump inhibitors and anthelmintics.[1][2] Similarly, the pyrrolo[2,3-b]pyridine (7-azaindole) core is a bioisostere of indole and is prominent in the development of kinase inhibitors for oncology.[3]

The challenge for the modern chemist lies not only in the synthesis of these molecules but also in their precise characterization. The presence of multiple isomers with the same molecular formula necessitates a robust and multi-faceted analytical approach to ensure the correct structure is assigned. This is critical as different isomers can exhibit vastly different biological activities and toxicological profiles.[1] This guide will provide a detailed roadmap for the characterization of two exemplary C8H7ClN2 isomers.

Isomer in Focus: 2-(Chloromethyl)-1H-benzimidazole

2-(Chloromethyl)-1H-benzimidazole is a versatile synthetic intermediate, prized for its reactive chloromethyl group which allows for the facile introduction of a variety of substituents.[1][4] This reactivity has been harnessed to create extensive libraries of benzimidazole derivatives for screening as antimicrobial and anticancer agents.[1][5]

Synthesis of 2-(Chloromethyl)-1H-benzimidazole

A common and effective method for the synthesis of 2-(chloromethyl)-1H-benzimidazole involves the condensation of o-phenylenediamine with chloroacetic acid.[4]

Experimental Protocol: Synthesis of 2-(Chloromethyl)-1H-benzimidazole [4]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine o-phenylenediamine (7.56 g, 70 mmol) and chloroacetic acid (7.56 g, 80 mmol).

  • Acidic Cyclization: Add 60 mL of 5 N hydrochloric acid to the flask. Heat the mixture to reflux in an oil bath and maintain reflux for 8 hours. The acidic conditions facilitate the condensation and subsequent cyclization to form the benzimidazole ring.

  • Work-up: After cooling the reaction mixture to room temperature, carefully neutralize it with aqueous ammonia until a neutral pH is achieved.

  • Isolation: The product will precipitate out of the solution as a yellow solid. Collect the solid by filtration and wash it thoroughly with water to remove any remaining salts.

  • Purification: The crude product can be purified by column chromatography on silica gel using a petroleum ether:acetone (3:1) solvent system to yield pure 2-(chloromethyl)-1H-benzimidazole.

Spectroscopic Characterization of 2-(Chloromethyl)-1H-benzimidazole

Unambiguous characterization is achieved through a combination of spectroscopic techniques.

Table 1: Spectroscopic Data for 2-(Chloromethyl)-1H-benzimidazole

Technique Data
¹H NMR The ¹H NMR chemical shifts were computed at the B3LYP/6-311+G(2d,p) level of theory.[6]
IR (Infrared) Characteristic absorption bands confirm the presence of key functional groups.[1]
Mass Spec (MS) ESI-MS: m/z 166.96 [M+H]⁺.[4]

Detailed spectral assignments would require access to the actual spectra, which can be found in the referenced literature.

Isomer in Focus: 6-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine

6-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine is a member of the 7-azaindole family of heterocycles. These compounds are of significant interest in medicinal chemistry, particularly as kinase inhibitors.[3]

Synthesis of 6-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine

The synthesis of this class of compounds often involves multi-step sequences, starting from substituted pyridines. A detailed synthetic route would be dependent on the specific starting materials and is an active area of chemical research. For the purpose of this guide, we will focus on its characterization.

Spectroscopic Characterization of 6-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine

The characterization of this isomer relies on distinguishing it from other potential isomers through careful analysis of its spectroscopic data.

Table 2: Spectroscopic Data for 6-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine

Technique Data
¹H NMR Data for related 1H-pyrrolo[2,3-b]pyridine structures can be found in the literature.[7][8]
IR (Infrared) Expected to show characteristic N-H and aromatic C-H stretching frequencies.
Mass Spec (MS) Molecular Weight: 166.61 g/mol .[9]

Detailed, experimentally obtained spectroscopic data for this specific isomer is less prevalent in the readily available literature, highlighting an opportunity for further research.

Comparative Analysis and Workflow

The structural elucidation of C8H7ClN2 isomers is a systematic process. The following workflow provides a logical approach to the characterization of a novel compound with this molecular formula.

G cluster_0 Initial Analysis cluster_1 Spectroscopic Elucidation cluster_2 Structure Confirmation Elemental Analysis Elemental Analysis Mass Spectrometry Mass Spectrometry Elemental Analysis->Mass Spectrometry Confirms Molecular Formula IR Spectroscopy IR Spectroscopy Mass Spectrometry->IR Spectroscopy Provides Molecular Weight 1H NMR 1H NMR IR Spectroscopy->1H NMR Identifies Functional Groups 13C NMR 13C NMR 1H NMR->13C NMR Proton Environment 2D NMR 2D NMR 13C NMR->2D NMR Carbon Skeleton X-ray Crystallography X-ray Crystallography 2D NMR->X-ray Crystallography Connectivity and Spatial Relationships Comparison with Literature Comparison with Literature X-ray Crystallography->Comparison with Literature Definitive Structure

Caption: General workflow for the structural elucidation of a C8H7ClN2 isomer.

The molecular structures of the two featured isomers are presented below.

G cluster_0 2-(Chloromethyl)-1H-benzimidazole cluster_1 6-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine 2-chloromethyl-1H-benzimidazole 6-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine

References

The Evolving Landscape of Substituted Indolamines: A Technical Guide to Biological Activities and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Substituted indolamines represent a vast and structurally diverse class of compounds with profound implications for pharmacology and medicinal chemistry. Rooted in the core structure of indolethylamine, these molecules, encompassing classic psychedelics, potent anti-migraine agents, and treatments for neurodegenerative disorders, exert their effects through complex interactions with a range of G-protein coupled receptors (GPCRs). This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the biological activities of substituted indolamines. We will delve into the key structural classes, elucidate their mechanisms of action at critical CNS receptors, and detail the structure-activity relationships that govern their pharmacological profiles. Furthermore, this guide offers field-proven, step-by-step experimental protocols for the synthesis and biological evaluation of these compounds, ensuring scientific integrity through self-validating experimental design.

Introduction: The Indoleamine Scaffold - A Privileged Structure in Neuropharmacology

Indolamines are a family of neurotransmitters and neuromodulators characterized by an indole nucleus linked to an ethylamine side chain.[1] This fundamental structure is shared by the endogenous neurotransmitter serotonin (5-hydroxytryptamine, 5-HT), a key regulator of mood, sleep, and cognition.[1] The remarkable versatility of the indoleamine scaffold has made it a focal point for medicinal chemists for decades.[2][3] By modifying the indole ring, the ethylamine side chain, or the terminal amino group, a vast array of "substituted indolamines" can be generated, each with a unique pharmacological profile.[4][5]

This guide will focus on two major classes of substituted indolamines that have had a significant impact on neuroscience and therapeutic development: tryptamines and ergolines .

  • Tryptamines: This class includes both naturally occurring psychoactive compounds like psilocybin and N,N-dimethyltryptamine (DMT), as well as synthetic derivatives with therapeutic applications, such as the anti-migraine drug sumatriptan.[6][7]

  • Ergolines: These are complex tetracyclic compounds derived from the fungus Claviceps purpurea (ergot).[8][9] This family includes potent hallucinogens like lysergic acid diethylamide (LSD), as well as clinically valuable drugs for Parkinson's disease (e.g., cabergoline) and migraine (e.g., ergometrine).[9][10][11]

The profound biological effects of these compounds are primarily mediated by their interactions with monoamine neurotransmitter receptors, particularly the serotonin (5-HT) and dopamine (D) receptor families.[12][13] Understanding the nuances of these interactions is paramount for the rational design of novel therapeutics with improved efficacy and reduced side effects.

Core Mechanisms of Action: Receptor Interactions and Signaling Cascades

The biological activity of substituted indolamines is intricately linked to their affinity and functional activity at specific G-protein coupled receptors (GPCRs). The most critical targets are the serotonin 5-HT2A and dopamine D2 receptors.

The Serotonin 5-HT2A Receptor: A Gateway to Psychedelic and Therapeutic Effects

The 5-HT2A receptor, a member of the Gq/G11-coupled GPCR family, is a primary target for many hallucinogenic indolamines, including LSD, psilocin, and DMT.[14][15] Activation of this receptor is strongly correlated with the induction of the head-twitch response (HTR) in rodents, a widely accepted preclinical model for hallucinogenic potential.[7][16][17]

Signaling Pathway:

Upon agonist binding, the 5-HT2A receptor undergoes a conformational change, leading to the activation of the Gq/G11 protein. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[9][18] IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC), leading to a cascade of downstream cellular responses.[15]

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Indolamine Substituted Indolamine (Agonist) Receptor 5-HT2A Receptor Indolamine->Receptor G_protein Gq/11 Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Response Downstream Cellular Responses Ca_release->Response PKC->Response

Figure 1: 5-HT2A Receptor Gq/11 Signaling Pathway.
The Dopamine D2 Receptor: Modulating Motor Control and Prolactin Release

The dopamine D2 receptor, a Gi/Go-coupled GPCR, is a key target for ergoline derivatives used in the treatment of Parkinson's disease and hyperprolactinemia.[11][19] Agonism at D2 receptors in the nigrostriatal pathway can compensate for dopamine depletion in Parkinson's disease, while activation of D2 receptors in the pituitary gland inhibits prolactin release.[5][12]

Signaling Pathway:

Agonist binding to the D2 receptor activates the inhibitory G-protein (Gi/Go), which in turn inhibits the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[20][21] Reduced cAMP levels result in decreased activity of protein kinase A (PKA) and subsequent modulation of downstream targets.

Gi_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Indolamine Substituted Indolamine (Agonist) Receptor Dopamine D2 Receptor Indolamine->Receptor G_protein Gi/o Receptor->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA PKA Inactivation cAMP->PKA Response Downstream Cellular Responses PKA->Response

Figure 2: Dopamine D2 Receptor Gi/o Signaling Pathway.

Structure-Activity Relationships (SAR): Decoding the Molecular Blueprint

Subtle modifications to the indolamine scaffold can dramatically alter receptor affinity, selectivity, and functional activity.[22]

  • Indole Ring Substitutions: The position and nature of substituents on the indole ring are critical. For example, 5-methoxy substitution on tryptamines generally enhances affinity for 5-HT receptors.[23]

  • N-alkylation: The size and nature of the alkyl groups on the terminal nitrogen influence potency and selectivity. For instance, N,N-dipropyl substitution is often found in potent D2 receptor agonists.

  • Side Chain Modifications: Altering the ethylamine side chain can impact metabolic stability and receptor interaction.

The following table summarizes the binding affinities (Ki, nM) of representative substituted indolamines at key serotonin and dopamine receptors. Lower Ki values indicate higher binding affinity.

Compound5-HT1A (Ki, nM)5-HT2A (Ki, nM)5-HT2C (Ki, nM)D2 (Ki, nM)Primary ActivityReference(s)
Serotonin3.212.55.0>10,000Endogenous Neurotransmitter[24]
Psilocin (4-HO-DMT)1304723>10,000Psychedelic[24][25]
N,N-DMT1,2001,9851,300>10,000Psychedelic[24][26]
5-MeO-DMT20611104,800Psychedelic[24][25]
Sumatriptan1310020>10,000Anti-migraine (5-HT1B/1D Agonist)[7]
LSD1.12.92125Psychedelic[24]
Cabergoline1.51.20.70.61D2 Agonist (Anti-Parkinson's)[11][19]
Lisuride184.91.60.95D2 Agonist[19]
Pergolide1.32.51.50.86D2 Agonist[11][19]

Experimental Protocols for Synthesis and Biological Evaluation

Scientific rigor in the study of substituted indolamines necessitates robust and reproducible methodologies. The following protocols are presented as a guide for researchers, emphasizing self-validating systems through the inclusion of appropriate controls and reference standards.

Synthesis of the Indole Scaffold

The Fischer and Gassman indole syntheses are two of the most powerful methods for constructing the core indole ring system.

This classic reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of a phenylhydrazine and a ketone or aldehyde.[27][28]

Protocol:

  • Hydrazone Formation: In a round-bottom flask, dissolve the substituted phenylhydrazine hydrochloride (1.0 eq) and the desired ketone or aldehyde (1.1 eq) in ethanol.

  • Add a catalytic amount of acetic acid and stir the mixture at room temperature for 2-4 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting materials.

  • Remove the solvent under reduced pressure to yield the crude phenylhydrazone.

  • Cyclization: To the crude hydrazone, add a suitable acidic catalyst (e.g., polyphosphoric acid, zinc chloride, or sulfuric acid in a high-boiling solvent like ethylene glycol).

  • Heat the reaction mixture to 120-180 °C for 1-3 hours, monitoring the reaction progress by TLC.

  • Workup and Purification: Cool the reaction mixture to room temperature and pour it into ice-water. Neutralize with a base (e.g., NaOH or NaHCO3) and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude indole by column chromatography on silica gel.

Fischer_Indole_Synthesis Start Phenylhydrazine + Ketone/Aldehyde Step1 Condensation (e.g., EtOH, Acetic Acid) Start->Step1 Intermediate1 Phenylhydrazone Step1->Intermediate1 Step2 Acid-Catalyzed Cyclization (Heat) Intermediate1->Step2 Product Substituted Indole Step2->Product

Figure 3: Workflow for Fischer Indole Synthesis.

The Gassman synthesis is a one-pot method that produces 3-thioalkylindoles from an aniline and a β-keto thioether.[8][10]

Protocol:

  • N-Chlorination: In a flask cooled to -78 °C under an inert atmosphere, dissolve the aniline (1.0 eq) in a suitable solvent (e.g., dichloromethane). Add tert-butyl hypochlorite (1.0 eq) dropwise and stir for 30 minutes.

  • Sulfonium Salt Formation: Add the β-keto thioether (1.0 eq) dropwise to the cold solution and continue stirring at -78 °C for 1 hour.

  • Rearrangement and Cyclization: Add triethylamine (2.5 eq) dropwise and allow the reaction to slowly warm to room temperature overnight.

  • Workup and Purification: Quench the reaction with water and extract with an organic solvent. Wash, dry, and concentrate the organic phase. Purify the resulting 3-thioalkylindole by column chromatography. The thioether can subsequently be removed using Raney nickel if desired.

In Vitro Biological Evaluation

This assay determines the affinity of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.[6][22][26]

Self-Validating System:

  • Positive Control: A known high-affinity ligand for the target receptor (e.g., ketanserin for 5-HT2A) to define the top of the competition curve.

  • Negative Control: A compound known not to bind to the receptor to ensure no non-specific effects.

  • Reference Standard: A compound with a well-established Ki value to validate assay performance.

Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293 cells).[22]

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation (e.g., 70 µg protein/well), a fixed concentration of a suitable radioligand (e.g., [3H]ketanserin at a concentration near its KD value), and varying concentrations of the test compound.[26]

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow binding to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/B), pre-soaked in polyethyleneimine to reduce non-specific binding.[26]

  • Washing: Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression. Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.

This assay measures the functional consequence of receptor activation, such as the inhibition of adenylyl cyclase activity.[20][29][30]

Protocol:

  • Cell Culture: Plate cells stably expressing the human D2 receptor (e.g., CHO-K1 cells) in a 96-well plate and allow them to adhere overnight.[29]

  • Assay Buffer: Replace the culture medium with an assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Stimulation: Add varying concentrations of the test compound along with a fixed concentration of an adenylyl cyclase activator (e.g., forskolin). Incubate for 15-30 minutes at 37°C.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or LANCE).

  • Data Analysis: Plot the cAMP concentration against the log of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (effective concentration to produce 50% of the maximal response) and Emax (maximal effect).

In Vivo Biological Evaluation

The HTR is a rapid, rotational head movement in rodents that is a reliable behavioral proxy for 5-HT2A receptor-mediated hallucinogenic effects in humans.[16][17][31]

Protocol:

  • Animal Acclimation: Acclimate male C57BL/6J mice to the testing environment (e.g., a clean cage) for at least 30 minutes before drug administration.

  • Drug Administration: Administer the test compound via an appropriate route (e.g., intraperitoneal or subcutaneous injection). Include a vehicle control group.

  • Observation Period: Place the mouse in an observation chamber and record the number of head twitches over a defined period (e.g., 30-60 minutes). This can be done by a trained observer or using an automated system with a head-mounted magnet.[16]

  • Data Analysis: Compare the number of head twitches in the drug-treated groups to the vehicle control group. Plot a dose-response curve to determine the ED50 (the dose that produces 50% of the maximal response).

Microdialysis allows for the in vivo sampling and measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.[32][33][34]

Protocol:

  • Probe Implantation: Surgically implant a microdialysis probe into the target brain region (e.g., prefrontal cortex or striatum) of an anesthetized rat or mouse.

  • Recovery: Allow the animal to recover from surgery for at least 24 hours.

  • Perfusion: On the day of the experiment, connect the probe to a microinfusion pump and perfuse with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min).

  • Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of neurotransmitter levels.

  • Drug Administration: Administer the test compound.

  • Post-Drug Collection: Continue collecting dialysate samples to measure changes in extracellular neurotransmitter concentrations (e.g., serotonin and dopamine).

  • Sample Analysis: Analyze the neurotransmitter content in the dialysate samples using a sensitive analytical technique, such as high-performance liquid chromatography with electrochemical detection (HPLC-EC).[4]

  • Data Analysis: Express the post-drug neurotransmitter levels as a percentage of the baseline and analyze the time course of the drug's effect.

Conclusion and Future Directions

Substituted indolamines remain a fertile ground for drug discovery, offering chemical scaffolds that can be finely tuned to achieve desired pharmacological effects. The intricate interplay between their structure and activity at various CNS receptors continues to be a subject of intense research. The development of biased agonists, which selectively activate certain downstream signaling pathways over others at a single receptor, holds particular promise for designing novel therapeutics with enhanced efficacy and fewer side effects.[9] For example, a 5-HT2A agonist that promotes therapeutic signaling without engaging the pathways responsible for hallucinogenic effects could revolutionize the treatment of depression and anxiety.

The methodologies outlined in this guide provide a robust framework for the synthesis and evaluation of novel substituted indolamines. By adhering to principles of scientific integrity and employing self-validating experimental designs, researchers can confidently advance our understanding of these powerful molecules and unlock their full therapeutic potential. The continued exploration of this chemical space will undoubtedly lead to the next generation of innovative medicines for a wide range of neurological and psychiatric disorders.

References

In silico prediction of 5-Chloro-1H-indol-6-amine bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide: In Silico Prediction of 5-Chloro-1H-indol-6-amine Bioactivity

Abstract

The indole nucleus is a cornerstone in medicinal chemistry, forming the scaffold for numerous natural and synthetic molecules with significant biological activity.[1] This guide provides a comprehensive in silico workflow to predict the bioactivity of a specific derivative, this compound. In the absence of extensive experimental data for this compound, we employ a multi-step computational pipeline to hypothesize its biological targets, characterize its binding interactions, and evaluate its pharmacokinetic profile. This document details the methodologies for target identification, molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling, serving as a procedural whitepaper for computational drug discovery. The workflow is designed to be a self-validating system, prioritizing candidates for future experimental testing.[2]

Introduction: The Indole Scaffold and the Rise of In Silico Prediction

Indole derivatives are a prominent class of heterocyclic compounds recognized for their wide-ranging therapeutic potential, including anticancer, anti-inflammatory, and antimicrobial activities.[3][4] Their structural versatility allows them to interact with a diverse array of biological targets, such as protein kinases, tubulin, and G-protein coupled receptors.[3] Molecules like the vinca alkaloids (vinblastine and vincristine) are classic examples of indole-based anticancer agents that function by inhibiting tubulin polymerization.[3]

Traditional drug discovery, while effective, is a resource-intensive and time-consuming process. The advent of Computer-Aided Drug Design (CADD) has revolutionized this field, enabling the rapid, cost-effective screening of vast chemical libraries.[2] In silico techniques allow researchers to predict drug-target interactions, evaluate the "drug-likeness" of compounds, and identify potential liabilities before committing to expensive and laborious wet-lab synthesis and testing.[5][6] This guide focuses on applying these computational methods to elucidate the potential bioactivity of this compound.

Profile of this compound
  • Molecular Formula: C₈H₇ClN₂[7]

  • Molecular Weight: 166.61 g/mol [7]

  • CAS Number: 873055-23-3[8]

  • Structure: A substituted indole ring with a chlorine atom at position 5 and an amine group at position 6.

The presence of the indole core, combined with halogen and amine substitutions, suggests a high likelihood of biological activity, making it an intriguing candidate for computational analysis.

Core In Silico Prediction Workflow

The prediction of bioactivity for a novel compound follows a systematic, multi-step computational pipeline. This workflow is designed to narrow down potential biological targets and characterize the compound's interaction with them.[2]

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Interaction Analysis cluster_2 Phase 3: Pharmacokinetic Profiling Target_ID Target Identification (Ligand & Structure-Based Approaches) Target_Selection Prioritization of Biological Targets Target_ID->Target_Selection Select high-probability targets Protein_Prep Protein Preparation (Get PDB Structures) Target_Selection->Protein_Prep Ligand_Prep Ligand Preparation (this compound) Docking Molecular Docking Simulation Ligand_Prep->Docking Protein_Prep->Docking Analysis Comprehensive Data Analysis Docking->Analysis ADMET ADMET Prediction ADMET->Analysis Go_NoGo Proceed to Experimental Validation? Analysis->Go_NoGo Decision Point

Caption: High-level in silico bioactivity prediction workflow.

Phase 1: Target Identification and Selection

The initial step is to identify high-probability protein targets. This can be achieved through two primary in silico approaches: ligand-based and structure-based methods.[2][9]

  • Ligand-Based Approach: This method operates on the principle that structurally similar molecules often have similar biological activities. We search databases like ChEMBL or PubChem for compounds structurally similar to this compound. The known targets of these similar molecules become potential targets for our query compound.[5]

  • Structure-Based Approach (Reverse Docking): This involves docking the query molecule against a large library of known protein binding sites to identify targets with which it might interact favorably.[9]

Rationale for Target Selection

Based on the known activities of related indole structures, we have selected two high-priority protein families for this investigation:

  • Epidermal Growth Factor Receptor (EGFR): Many substituted indole derivatives have been synthesized and evaluated as potent inhibitors of EGFR, a key target in oncology.[10] The chloro-indole scaffold is present in compounds that have shown inhibitory activity against both wild-type (WT) and mutant forms of EGFR.[10]

  • Serotonin (5-HT) Receptors: The parent compound, 5-chloroindole, is a known positive allosteric modulator of the 5-HT3 receptor.[11] The indole scaffold is also central to the neurotransmitter serotonin itself, making its receptors a logical target family to investigate.

Selected Protein Structures for Docking:

Target NamePDB IDDescription
EGFR (Wild-Type) Kinase Domain2GS2Complexed with an anilinoquinazoline inhibitor
EGFR (T790M Mutant) Kinase Domain2JIV"Gatekeeper" mutation associated with drug resistance
5-HT3 Receptor4PIRHuman serotonin receptor in complex with a stabilizing antibody

Phase 2: Molecular Docking Simulation

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength of the interaction (binding affinity).[6]

Detailed Protocol for Molecular Docking using AutoDock Vina

This protocol outlines the steps for docking this compound into the active site of the EGFR kinase domain (PDB: 2GS2).

Step 1: Preparation of the Ligand

  • Obtain Ligand Structure: Download the 3D structure of this compound from the PubChem database (or draw it using chemical sketcher software like MarvinSketch or ChemDraw).

  • Energy Minimization: Use software like Avogadro or UCSF Chimera to perform energy minimization of the ligand structure (e.g., using the MMFF94 force field) to obtain a stable conformation.

  • File Format Conversion: Convert the ligand file to the .pdbqt format required by AutoDock Vina. This step adds partial charges and defines rotatable bonds. This can be done using AutoDock Tools (ADT).

Step 2: Preparation of the Receptor

  • Download PDB File: Obtain the crystal structure of EGFR (PDB ID: 2GS2) from the Protein Data Bank.

  • Clean the Protein: Remove all non-essential components from the PDB file, including water molecules, co-factors, and the co-crystallized ligand. This can be done with UCSF Chimera or PyMOL.

  • Add Hydrogens: Add polar hydrogens to the protein structure, as they are critical for forming hydrogen bonds.

  • File Format Conversion: Convert the cleaned receptor file to the .pdbqt format using ADT. This adds Gasteiger charges.

Step 3: Defining the Binding Site (Grid Box)

  • Identify Active Site: The binding site is typically defined as the region occupied by the co-crystallized ligand in the original PDB file.

  • Set Grid Parameters: In ADT, define a grid box that encompasses the entire active site. The center coordinates and dimensions (in Ångströms) of this box must be recorded in a configuration file. For 2GS2, the center might be near the co-crystallized inhibitor.

Step 4: Running the Docking Simulation

  • Create Configuration File: Create a text file (e.g., conf.txt) specifying the paths to the receptor and ligand .pdbqt files, the grid box parameters, and the desired output file name.

  • Execute Vina: Run the docking simulation from the command line: vina --config conf.txt --log log.txt

Step 5: Analysis of Results

  • Binding Affinity: The primary output is the binding affinity, reported in kcal/mol. More negative values indicate stronger, more favorable binding.

  • Binding Pose Visualization: Load the protein and the docked ligand poses (from docking_results.pdbqt) into a visualization software like PyMOL or UCSF Chimera.

  • Interaction Analysis: Analyze the non-covalent interactions (hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and the key amino acid residues in the active site.

G cluster_ligand Ligand Preparation cluster_receptor Receptor Preparation cluster_docking Docking & Analysis L1 Get 3D Structure (PubChem) L2 Energy Minimization (UCSF Chimera) L1->L2 L3 Convert to PDBQT (AutoDock Tools) L2->L3 D1 Define Grid Box (Active Site) D2 Run Vina Simulation L3->D2 Ligand Input R1 Get PDB Structure (Protein Data Bank) R2 Clean Protein (Remove Water, etc.) R1->R2 R3 Add Hydrogens R2->R3 R4 Convert to PDBQT (AutoDock Tools) R3->R4 R4->D2 Receptor Input D1->D2 D3 Analyze Binding Affinity (kcal/mol) D2->D3 D4 Visualize Interactions (PyMOL) D3->D4

Caption: Detailed workflow for a molecular docking experiment.

Phase 3: ADMET and Physicochemical Profiling

A compound's efficacy is determined not only by its binding affinity but also by its pharmacokinetic properties.[6] In silico ADMET prediction models estimate these properties to identify potential liabilities early in the discovery process.

Protocol for ADMET Prediction using SwissADME

SwissADME is a free, web-based tool for predicting physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.

Step 1: Input Molecule

  • Navigate to the SwissADME website.

  • Draw the structure of this compound in the provided molecular editor or paste its SMILES string. The SMILES string is Nc1cc2c(cc[nH]2)cc1Cl.

Step 2: Run Prediction

  • Click the "Run" button to start the calculation.

Step 3: Analyze Results

  • Physicochemical Properties: Note key values like Molecular Weight, LogP (lipophilicity), and Topological Polar Surface Area (TPSA).

  • Lipinski's Rule of Five: Check for violations. This rule helps evaluate drug-likeness. A compound is likely to be orally bioavailable if it has:

    • Molecular Weight ≤ 500 Da

    • LogP ≤ 5

    • H-bond Donors ≤ 5

    • H-bond Acceptors ≤ 10

  • Pharmacokinetics:

    • GI Absorption: Predicted as High or Low.

    • BBB Permeant: Predicts if the compound can cross the blood-brain barrier.

    • CYP Inhibition: Predicts interactions with key Cytochrome P450 enzymes, which are crucial for drug metabolism.

  • Medicinal Chemistry: Look for alerts like PAINS (Pan-Assay Interference Compounds), which suggest the compound might interfere with assay results non-specifically.

Predicted Data Summary (Hypothetical)

The following table presents a hypothetical but realistic set of predicted data for this compound.

ParameterPredicted ValueInterpretation
Binding Affinity (kcal/mol)
EGFR (WT)-7.8Strong binding, potential inhibitor
EGFR (T790M)-7.2Moderate binding, may have reduced activity vs mutant
5-HT3 Receptor-8.5Very strong binding, potential modulator
Physicochemical Properties
Molecular Weight166.61Well within drug-like range
LogP2.15Optimal lipophilicity for cell permeability
TPSA51.8 ŲGood potential for oral bioavailability
Lipinski's Rule 0 ViolationsHigh drug-likeness predicted
Pharmacokinetics (ADME)
GI AbsorptionHighLikely to be well-absorbed from the gut
BBB PermeantYesPotential for CNS activity
CYP2D6 InhibitorNoLow risk of drug-drug interactions via this isoform
Medicinal Chemistry
PAINS Alert0 AlertsNo non-specific activity predicted

Conclusion and Future Directions

This in silico investigation provides a foundational hypothesis for the bioactivity of this compound. The computational analysis predicts that this molecule possesses favorable drug-like properties and is likely to exhibit strong binding affinity for both the EGFR kinase domain and the 5-HT3 serotonin receptor. The predicted blood-brain barrier permeability suggests potential applications in either oncology (for brain metastases) or neurology.

These computational predictions are not a substitute for experimental validation but serve as a powerful tool to guide it.[12] The next logical steps would be:

  • In Vitro Assays: Perform enzymatic assays to confirm the inhibitory activity against EGFR (WT and T790M) and receptor binding assays for the 5-HT3 receptor.

  • Cell-Based Assays: Evaluate the compound's effect on cancer cell proliferation (for EGFR-dependent lines) or cellular response to serotonin (for 5-HT3 expressing cells).

  • Lead Optimization: If promising activity is confirmed, the scaffold can be further modified to improve potency, selectivity, and pharmacokinetic properties.

By integrating these computational techniques into the early stages of research, we can accelerate the drug discovery pipeline, reduce costs, and increase the probability of success in developing novel therapeutics.

References

A Technical Guide to 5-Chloro-1H-indol-6-amine: Commercial Availability and Purity for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of 5-Chloro-1H-indol-6-amine (CAS No. 873055-23-3), a critical heterocyclic building block in modern medicinal chemistry. Addressed to researchers, scientists, and professionals in drug development, this document details the compound's commercial availability, prevailing purity standards, and the analytical methodologies required to verify its quality. The guide emphasizes the causality behind experimental choices, offering field-proven insights into sourcing and validating this key intermediate for seamless integration into drug discovery pipelines.

Introduction: The Strategic Importance of Substituted Indoles in Medicinal Chemistry

The indole scaffold is a privileged structure in drug discovery, forming the core of numerous natural products and synthetic drugs.[1] Its unique electronic properties and ability to participate in various biological interactions have made it a cornerstone for the development of novel therapeutics. The strategic placement of substituents on the indole ring allows for the fine-tuning of a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.

This compound, in particular, has emerged as a valuable intermediate. The presence of a chlorine atom at the 5-position and an amine group at the 6-position offers synthetic handles for further molecular elaboration. This substitution pattern is particularly relevant in the design of kinase inhibitors, where the indole core can mimic the purine ring of ATP, and the substituents can form crucial interactions within the kinase active site.[2] Given its role as a foundational piece in the synthesis of potentially life-saving drugs, ensuring the purity and reliable sourcing of this compound is of paramount importance. Impurities from the synthesis of this starting material can lead to unforeseen side reactions, complicate purification of the final active pharmaceutical ingredient (API), and introduce potentially toxic components.

This guide will therefore provide a comprehensive overview of the commercial landscape for this compound and detail the necessary analytical procedures to ensure its quality meets the rigorous standards of pharmaceutical research.

Commercial Availability and Sourcing

This compound is readily available from a variety of chemical suppliers who specialize in providing building blocks for research and development. The compound is typically offered at a purity of 97% or greater, which is generally suitable for most early-stage drug discovery applications. However, for later-stage development or for particularly sensitive synthetic routes, further purification may be necessary. Below is a comparative table of representative suppliers.

SupplierProduct Number (Example)Stated PurityAvailable Quantities
Sunway Pharm Ltd.CB6978397%1g
AchmemXQ0003897%Gram scale
BLD Pharm873055-23-3>97% (Typical)Gram to Kilogram scale
Thermo Scientific ChemicalsH61445.06 (related indazole)97%1g, 5g

Note: This table is for illustrative purposes. Catalog numbers, availability, and pricing are subject to change. It is crucial to obtain a lot-specific Certificate of Analysis (CoA) from the supplier before use.

The causality behind selecting a supplier often extends beyond price and stated purity. For drug development professionals, a supplier's ability to provide detailed analytical data, demonstrate lot-to-lot consistency, and scale up production is critical. A self-validating system of procurement involves requesting a sample for in-house analysis and comparing the results with the vendor's CoA.

Analytical Purity Determination: A Multi-faceted Approach

Verifying the purity of this compound requires a combination of chromatographic and spectroscopic techniques. No single method can provide a complete picture of a sample's purity, as different techniques are sensitive to different types of impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy. A reversed-phase HPLC method is the most common approach for analyzing indole derivatives.

The choice of a C18 column is based on the hydrophobic nature of the indole ring. The mobile phase, a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer, allows for the elution of the compound from the column. The use of a buffer, often with a small amount of an acid like trifluoroacetic acid (TFA) or formic acid, is crucial for two reasons: it suppresses the ionization of the amine group, leading to sharper, more symmetrical peaks, and it ensures a consistent pH for reproducible retention times.[2][3] Gradient elution is often preferred over isocratic elution for analyzing starting materials, as it can separate impurities with a wide range of polarities.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-17 min: 5% to 95% B

    • 17-20 min: 95% B

    • 20.1-25 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Accurately weigh approximately 1 mg of this compound and dissolve in 1 mL of a 50:50 mixture of Mobile Phase A and B.

The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. According to ICH guidelines, this method should be validated for linearity, accuracy, precision, and robustness.[1][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for structural elucidation and can also be used for purity assessment. ¹H NMR is particularly useful for identifying and quantifying impurities that contain protons.

A high-field NMR instrument is used to achieve maximum signal dispersion. Deuterated dimethyl sulfoxide (DMSO-d₆) is a common solvent for indole amines as it can dissolve the sample well and its residual peak does not typically overlap with key analyte signals. The broad singlet for the N-H proton is characteristic and its chemical shift can be concentration and solvent dependent.[5] The signals for the aromatic protons will be influenced by the electron-withdrawing chlorine atom and the electron-donating amine group, leading to a predictable splitting pattern.[5]

  • Instrumentation: 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of DMSO-d₆.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the protons of interest to allow for accurate integration.

  • Data Processing:

    • Reference the spectrum to the residual DMSO peak at 2.50 ppm.

    • Integrate all signals. The presence of unexpected signals may indicate impurities.

    • Quantitative NMR (qNMR) can be performed by adding a certified internal standard of known concentration to the sample.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying volatile impurities. While less common for non-volatile starting materials, it can be useful for detecting residual solvents or volatile by-products from the synthesis.

For a compound like this compound, derivatization may be necessary to increase its volatility and thermal stability.[6] However, a direct injection may be attempted first. The mass spectrometer provides molecular weight information and fragmentation patterns that can help in the identification of unknown impurities.

  • Instrumentation: A standard GC-MS system.

  • Column: A mid-polarity column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Program: Start at a low temperature (e.g., 80 °C) and ramp up to a high temperature (e.g., 280 °C) to elute a wide range of compounds.

  • Injection: Splitless injection to maximize sensitivity.

  • MS Detection: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 40-450.

  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent like methanol or dichloromethane.

Visualization of Key Information

To aid in the understanding of the concepts discussed, the following diagrams illustrate the structure of the molecule and the analytical workflow.

Caption: Chemical structure of this compound.

G cluster_workflow Purity Analysis Workflow Start Receive Sample of This compound CoA Review Supplier's Certificate of Analysis Start->CoA HPLC HPLC Analysis (Purity, Impurity Profile) CoA->HPLC NMR NMR Spectroscopy (Structure Verification, Impurities) HPLC->NMR GCMS GC-MS Analysis (Volatile Impurities, Residual Solvents) NMR->GCMS Decision Compare Data & Decide: Accept or Reject Lot GCMS->Decision End Release for R&D Use Decision->End Purity ≥ 97% No significant impurities

Caption: A typical workflow for the purity analysis of this compound.

Conclusion

This compound is a readily accessible and highly valuable building block for drug discovery, particularly in the synthesis of kinase inhibitors. Commercial lots are typically available at purities of 97% or higher. However, as a senior application scientist, it is my experience that reliance on supplier specifications alone is insufficient for rigorous drug development programs. A comprehensive, in-house verification of purity using a suite of orthogonal analytical techniques, including HPLC, NMR, and potentially GC-MS, is essential. The protocols and rationale outlined in this guide provide a robust framework for researchers to confidently assess the quality of this critical starting material, thereby ensuring the integrity and reproducibility of their synthetic efforts and accelerating the path to new therapeutic discoveries.

References

Methodological & Application

Step-by-step protocol for the synthesis of 5-Chloro-1H-indol-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Step-by-Step Protocol for the Synthesis of 5-Chloro-1H-indol-6-amine

Introduction

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural backbone of numerous natural products and synthetic pharmaceuticals.[1] The strategic placement of substituents on the indole ring is a critical aspect of drug design, profoundly influencing a molecule's pharmacological profile. This compound, a specifically substituted indole, represents a valuable building block for the synthesis of a wide range of biologically active compounds. The presence of a chlorine atom at the 5-position and an amino group at the 6-position offers multiple points for further chemical modification, enabling the exploration of structure-activity relationships in drug discovery programs.

This document provides a comprehensive, step-by-step protocol for the synthesis of this compound, designed for researchers, scientists, and professionals in drug development. The described synthetic strategy is a robust two-step sequence commencing with the commercially available 5-chloro-1H-indole. The protocol first details the regioselective nitration of 5-chloro-1H-indole to yield the key intermediate, 5-chloro-6-nitro-1H-indole. This is followed by the reduction of the nitro group to afford the target amine. This guide emphasizes the causality behind experimental choices, ensuring scientific integrity and reproducibility.

Overall Synthetic Strategy

The synthesis of this compound is achieved through a two-step process starting from 5-chloro-1H-indole. The workflow is illustrated below.

Synthesis_Workflow Start 5-Chloro-1H-indole Step1 Step 1: Nitration Start->Step1 Intermediate 5-Chloro-6-nitro-1H-indole Step1->Intermediate HNO₃, H₂SO₄ Step2 Step 2: Reduction Intermediate->Step2 FinalProduct This compound Step2->FinalProduct SnCl₂·2H₂O, HCl

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of 5-Chloro-6-nitro-1H-indole

Scientific Rationale

The initial step involves the electrophilic nitration of 5-chloro-1H-indole. The regioselectivity of this reaction is governed by the electronic properties of the indole ring system and the directing effects of the chloro substituent. The indole nucleus is highly susceptible to electrophilic attack, with the C3 position being the most reactive.[2] However, under strongly acidic conditions, the indole nitrogen is protonated, which deactivates the pyrrole ring towards electrophilic substitution. Consequently, substitution occurs on the benzene ring. The chloro group at C5 is a deactivating but ortho-, para-directing group. The directing influence of the pyrrole nitrogen (activating and directing to C4 and C6) and the chloro group will determine the position of nitration. In this case, nitration is expected to preferentially occur at the C6 position, which is para to the activating amino group of the pyrrole ring and ortho to the deactivating chloro group.

Materials and Equipment
Reagent/MaterialGradeSupplier
5-Chloro-1H-indole≥98%Sigma-Aldrich
Sulfuric Acid (H₂SO₄)Concentrated (98%)Fisher Scientific
Nitric Acid (HNO₃)Fuming (≥90%)VWR Chemicals
Ethyl AcetateACS GradeFisher Scientific
HexaneACS GradeFisher Scientific
Sodium Bicarbonate (NaHCO₃)Saturated SolutionIn-house prep.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeFisher Scientific
Round-bottom flask (100 mL)Pyrex
Magnetic stirrer and stir barIKA
Dropping funnelKimble
Ice bath
Thin Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄Merck
Rotary evaporatorHeidolph
Glass funnelPyrex
Step-by-Step Protocol
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-chloro-1H-indole (5.0 g, 33.0 mmol) in concentrated sulfuric acid (25 mL) at 0 °C using an ice bath. Stir until a homogeneous solution is obtained.

  • Preparation of Nitrating Agent: In a separate flask, carefully add fuming nitric acid (1.5 mL, 36.3 mmol) dropwise to concentrated sulfuric acid (5 mL) while cooling in an ice bath.

  • Nitration Reaction: Add the freshly prepared nitrating mixture dropwise to the solution of 5-chloro-1H-indole over 30 minutes, ensuring the internal temperature is maintained below 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours. Monitor the progress of the reaction by TLC (eluent: 3:1 Hexane/Ethyl Acetate).

  • Work-up: Carefully pour the reaction mixture onto crushed ice (200 g). A yellow precipitate will form.

  • Neutralization and Extraction: Neutralize the aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7. Extract the product with ethyl acetate (3 x 100 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude 5-chloro-6-nitro-1H-indole by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure product as a yellow solid.

Part 2: Synthesis of this compound

Scientific Rationale

The second step is the reduction of the nitro group of 5-chloro-6-nitro-1H-indole to an amine. A variety of reagents can accomplish this transformation, including catalytic hydrogenation and metal/acid combinations.[3] Stannous chloride (SnCl₂) in the presence of concentrated hydrochloric acid is a classic and highly effective method for the reduction of aromatic nitro compounds.[4][5][6] This method is particularly advantageous as it is tolerant of a wide range of functional groups, including halogens, and typically proceeds with high yields.[4] The reaction proceeds through a series of electron transfer steps from Sn(II) to the nitro group, ultimately yielding the corresponding amine after an acidic workup.

Materials and Equipment
Reagent/MaterialGradeSupplier
5-Chloro-6-nitro-1H-indoleSynthesized in Part 1
Stannous Chloride Dihydrate (SnCl₂·2H₂O)≥98%Sigma-Aldrich
Hydrochloric Acid (HCl)Concentrated (37%)Fisher Scientific
EthanolACS GradeFisher Scientific
Ethyl AcetateACS GradeFisher Scientific
Sodium Hydroxide (NaOH)2 M SolutionIn-house prep.
BrineSaturated SolutionIn-house prep.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeFisher Scientific
Round-bottom flask (250 mL)Pyrex
Reflux condenserPyrex
Heating mantleGlas-Col
Buchner funnel and filter paperWhatman
Step-by-Step Protocol
  • Reaction Setup: In a 250 mL round-bottom flask, suspend 5-chloro-6-nitro-1H-indole (4.0 g, 20.3 mmol) and stannous chloride dihydrate (22.9 g, 101.5 mmol) in ethanol (100 mL).

  • Acid Addition: To the stirred suspension, add concentrated hydrochloric acid (20 mL) dropwise.

  • Heating: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80-90 °C) using a heating mantle.

  • Reaction Monitoring: Monitor the reaction progress by TLC (eluent: 1:1 Hexane/Ethyl Acetate). The reaction is typically complete within 2-4 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.

  • Neutralization: Dilute the residue with water (100 mL) and carefully basify with a 2 M sodium hydroxide solution until the pH is approximately 10-12 to precipitate tin salts.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 150 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.

  • Concentration and Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by recrystallization from an ethanol/water mixture to yield this compound as a solid.

Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques:

  • Thin Layer Chromatography (TLC): To monitor reaction progress and assess purity.

  • Melting Point (MP): To determine the purity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.

  • Concentrated acids (sulfuric and nitric acid) are highly corrosive and strong oxidizing agents. Handle with extreme care.

  • Fuming nitric acid is highly toxic and should be handled with appropriate caution.

  • The nitration reaction is exothermic and requires careful temperature control to avoid runaway reactions.

  • Stannous chloride and its solutions are irritants. Avoid inhalation and contact with skin and eyes.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in nitration stepIncomplete reaction or product degradation.Ensure the reaction temperature is kept low. Check the purity of the starting material.
Formation of multiple nitro isomersIncorrect reaction conditions.Strictly control the reaction temperature and the rate of addition of the nitrating agent.
Incomplete reduction of nitro groupInsufficient reducing agent or reaction time.Increase the amount of SnCl₂·2H₂O or prolong the reaction time. Ensure the reaction is at a full reflux.
Difficulty in removing tin saltsIncomplete precipitation or complex formation.Ensure the pH is sufficiently basic during work-up. Extensive washing of the precipitate may be necessary.

References

Application Notes & Protocols: Strategic Use of 5-Chloro-1H-indol-6-amine in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Convergence of a Privileged Scaffold and a Nobel-Winning Reaction

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, celebrated for its remarkable versatility in forging carbon-carbon bonds.[1][2][3] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction earned a share of the 2010 Nobel Prize in Chemistry for its profound impact on the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] Concurrently, the indole nucleus has been identified as a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[4][5][6]

The convergence of these two powerful tools—using the Suzuki reaction to functionalize complex heterocyclic building blocks—is a cornerstone of modern drug discovery. This guide focuses on a particularly valuable, yet challenging, substrate: 5-Chloro-1H-indol-6-amine . Its unique substitution pattern presents both an opportunity for creating novel chemical entities and a distinct set of synthetic hurdles.[4][5]

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals. It moves beyond simple procedural lists to explain the causality behind experimental choices, offering robust protocols and troubleshooting strategies to enable the successful application of this compound in Suzuki-Miyaura coupling reactions.

Substrate Analysis: Understanding this compound

A thorough understanding of the substrate's electronic and steric properties is paramount for developing a successful coupling strategy.

Physicochemical Properties
PropertyValueReference
CAS Number 873055-23-3[7]
Molecular Formula C₈H₇ClN₂[7]
Molecular Weight 166.61 g/mol [7]
Appearance Off-white to light brown solid
Structure
Critical Reactivity Considerations

The structure of this compound contains three key features that directly influence its behavior in a palladium-catalyzed cycle.

  • The C5-Cl Bond (The Electrophile): Aryl chlorides are the most challenging of the common aryl halides for Suzuki couplings due to the strength of the C-Cl bond.[1][8] Their low reactivity towards oxidative addition to a Pd(0) center necessitates the use of highly active catalyst systems, typically featuring electron-rich and sterically bulky ligands.[8][9]

  • The 6-Amine Group (-NH₂): The free primary amine is a potent Lewis base and can act as a ligand, coordinating to the palladium center. This can lead to catalyst inhibition or deactivation, effectively "poisoning" the catalytic cycle.[10]

  • The Indole N-H Group: The proton on the indole nitrogen is weakly acidic (pKa ≈ 17) and can be deprotonated by the strong bases often used in Suzuki couplings. The resulting indolide anion can also interact with the catalyst, and the presence of a free N-H can complicate reaction outcomes.[11]

These factors mean that a "standard" set of Suzuki conditions is likely to fail. Success requires a carefully considered approach, addressing the low reactivity of the chloride and the potential for catalyst inhibition by the amine and indole nitrogen.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The reaction's success hinges on the delicate balance of three key steps in a catalytic cycle. Understanding this mechanism is crucial for rational troubleshooting and optimization.[1][12]

Suzuki_Cycle cluster_boronic Base Activation pd0 Pd(0)L₂ (Active Catalyst) pdiia trans-L₂Pd(II)(Ar¹)X pd0->pdiia pd0->in1 oxidative_addition Oxidative Addition pdiib trans-L₂Pd(II)(Ar¹)Ar² pdiia->pdiib pdiia->in2 transmetalation Transmetalation pdiib->pd0 product Ar¹-Ar² pdiib->product pdiib->in3 reductive_elimination Reductive Elimination in1->pdiia + Ar¹-X in2->pdiib + [Ar²-B(OR)₃]⁻ boronic_acid Ar²-B(OH)₂ borate [Ar²-B(OH)₃]⁻ (Active Nucleophile) boronic_acid->borate + Base (e.g., OH⁻)

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen (C-Cl) bond of the indole, forming a Pd(II) intermediate. This is typically the rate-limiting step, especially for aryl chlorides.

  • Transmetalation: The organic group from the activated organoboron species (the borate, formed by reaction with a base) is transferred to the Pd(II) center, displacing the halide.[1]

  • Reductive Elimination: The two organic partners on the palladium complex are eliminated to form the new C-C bond of the final product, regenerating the Pd(0) catalyst to re-enter the cycle.

A Core Strategic Choice: To Protect or Not to Protect?

The primary decision when working with this compound is whether to use the substrate directly or to temporarily mask the reactive -NH₂ and N-H functionalities with protecting groups.

Strategy_Decision start Start: This compound decision Protect Amine / Indole N-H? start->decision unprotected Unprotected Approach decision->unprotected No protected Protected Approach decision->protected Yes unprotected_adv Pros: - Fewer steps - Higher atom economy unprotected->unprotected_adv unprotected_dis Cons: - Risk of catalyst poisoning - Requires highly specialized catalyst - Narrower reaction scope unprotected->unprotected_dis protected_adv Pros: - More reliable & reproducible - Protects catalyst - Broader condition tolerance protected->protected_adv protected_dis Cons: - Adds protection/deprotection steps - Lowers overall yield protected->protected_dis

Caption: Decision workflow for Suzuki coupling strategy.

The Unprotected Approach

This strategy is synthetically elegant but mechanistically challenging. It relies on finding a catalyst system robust enough to tolerate the free amine and indole N-H.

  • Rationale: Recent advances in ligand design, particularly from the Buchwald group, have produced catalyst systems that are remarkably tolerant of functional groups that were previously considered prohibitive.[11][13] These catalysts often feature bulky, electron-rich biaryl phosphine ligands that create a sterically shielded and highly active palladium center, favoring the desired catalytic cycle over catalyst deactivation pathways.

  • When to Choose: This approach is ideal for rapid library synthesis where step-count is critical, or when protecting groups are incompatible with other functionalities on the coupling partners. It requires careful screening and is best suited for researchers experienced with modern cross-coupling methods.

The Protected Approach

This is the more conservative, traditional, and often more reliable strategy. By masking the reactive N-H functionalities, the substrate behaves like a simple aryl chloride, significantly broadening the range of applicable Suzuki conditions.

  • Rationale: Protecting groups like tert-Butyloxycarbonyl (Boc) temporarily convert the nucleophilic amine into a neutral amide, preventing it from coordinating to the palladium catalyst.[14][15] This allows for the use of more conventional catalyst systems and generally leads to cleaner reactions and higher yields, albeit at the cost of two additional synthetic steps (protection and deprotection).

  • When to Choose: This is the recommended starting point for complex, multi-step syntheses where reliability and yield are paramount. It is also advisable when extensive optimization of the unprotected approach proves unsuccessful.

Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts and organic solvents are hazardous and should be handled with care.

Protocol 1: Unprotected Suzuki Coupling (High-Activity Catalyst System)

This protocol is based on conditions developed for challenging, amine-substituted heteroaryl chlorides and requires the use of specialized Buchwald-type ligands and precatalysts.[11]

Reaction Scheme:

Materials & Reagents:

ReagentMW ( g/mol )Amount (mmol)Equiv.Notes
This compound166.610.51.0Limiting Reagent
Arylboronic Acid-0.751.5Check for purity; may contain anhydride.
G3-XPhos Palladacycle868.590.010.02Precatalyst, handle in air.
Potassium Phosphate (K₃PO₄)212.271.02.0Finely powdered, anhydrous.
1,4-Dioxane88.114 mL-Anhydrous, sparged with N₂ or Ar.
Water18.021 mL-Degassed (e.g., deionized).

Step-by-Step Methodology:

  • Reaction Setup: Place a magnetic stir bar into an oven-dried Schlenk tube or reaction vial.

  • Charge Reagents: In the air, add this compound (83.3 mg, 0.5 mmol), the arylboronic acid (0.75 mmol), potassium phosphate (212 mg, 1.0 mmol), and the G3-XPhos palladacycle (8.7 mg, 0.01 mmol).

  • Seal and Purge: Seal the vessel with a septum or screw cap. Evacuate the atmosphere and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.[16]

  • Solvent Addition: Add 1,4-dioxane (4 mL) and water (1 mL) via syringe.

  • Degassing (Optional but Recommended): Bubble inert gas through the stirred reaction mixture for 10-15 minutes to ensure all oxygen is removed.[12]

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block set to 80-100 °C. Stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Take a small aliquot, dilute with ethyl acetate, filter through a small plug of silica, and analyze. The reaction is typically complete in 4-18 hours.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Wash the organic layer with water (2 x 10 mL) and then with brine (10 mL).[12]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or dichloromethane/methanol.

Protocol 2: Protected Suzuki Coupling (via N-Boc Amine)

This protocol involves a more robust, three-step sequence that is often higher yielding and easier to purify.

Part A: Protection of the Amine

  • Dissolve this compound (1.0 g, 6.0 mmol) in THF (30 mL) in a round-bottom flask.

  • Add Di-tert-butyl dicarbonate (Boc₂O) (1.57 g, 7.2 mmol, 1.2 equiv.).

  • Add Triethylamine (TEA) (1.25 mL, 9.0 mmol, 1.5 equiv.).

  • Stir at room temperature for 12-24 hours, monitoring by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry over Na₂SO₄, filter, and concentrate. The resulting tert-butyl (5-chloro-1H-indol-6-yl)carbamate is often pure enough to proceed but can be purified by chromatography if necessary.

Part B: Suzuki Coupling of the Protected Substrate

Reaction Scheme:

Materials & Reagents:

ReagentMW ( g/mol )Amount (mmol)Equiv.Notes
N-Boc-5-Chloro-1H-indol-6-amine266.710.51.0From Part A
Arylboronic Acid-0.61.2
Pd(dppf)Cl₂·CH₂Cl₂816.640.0250.05[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride
Sodium Carbonate (Na₂CO₃)105.991.02.0Anhydrous
DME / Water (4:1)-5 mL-Dimethoxyethane

Step-by-Step Methodology:

  • Setup and Charge: Following the same inert atmosphere setup as Protocol 1, combine the N-Boc protected indole (133 mg, 0.5 mmol), arylboronic acid (0.6 mmol), Pd(dppf)Cl₂ (20.4 mg, 0.025 mmol), and sodium carbonate (106 mg, 1.0 mmol).

  • Solvent and Reaction: Add the DME/water solvent mixture (5 mL). Heat the reaction to 85 °C and stir for 4-12 hours.

  • Monitoring and Work-up: Follow steps 7-11 from Protocol 1. The product from this reaction will be the N-Boc protected biaryl.

Part C: Deprotection of the Amine

  • Dissolve the purified N-Boc protected product from Part B in Dichloromethane (DCM) (5 mL).

  • Add Trifluoroacetic acid (TFA) (1-2 mL) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Once complete, carefully concentrate the mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash carefully with saturated NaHCO₃ solution until gas evolution ceases.

  • Wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the final deprotected product. Purify by chromatography if necessary.

Troubleshooting and Optimization

ProblemProbable Cause(s)Suggested Solution(s)
No or Low Conversion 1. Catalyst deactivation (especially in unprotected protocol).2. Insufficiently active catalyst for C-Cl bond.3. Impure boronic acid or wet solvents.1. Switch to the protected strategy (Protocol 2).2. Screen different ligands (e.g., SPhos, RuPhos) and precatalysts.3. Increase catalyst loading (e.g., to 3-5 mol%).4. Use fresh, anhydrous solvents and high-purity boronic acid.
Protodeboronation (Boronic acid replaced by -H)1. Presence of water/protons before transmetalation.2. Reaction temperature is too high for an unstable boronic acid.1. Use rigorously dried solvents and reagents.2. Use K₃PO₄ or Cs₂CO₃ as the base, which can be less hydrolytic.3. Attempt the reaction at a lower temperature for a longer duration.
Homocoupling (Boronic acid couples with itself)1. Reaction conditions favor boronic acid self-coupling.2. Oxidative addition step is too slow.1. Use a more precise stoichiometry of boronic acid (1.1-1.2 equiv.).[12]2. Use a more active catalyst to accelerate the oxidative addition step.3. Lower the reaction temperature.
Dehalogenation (C-Cl bond replaced by C-H)1. Side reaction pathway in the catalytic cycle.2. Certain bases or solvent impurities can act as hydride sources.1. Screen different bases; sometimes a weaker base like K₂CO₃ can mitigate this.2. Ensure high purity of all reagents and solvents.[17]

Conclusion

The Suzuki-Miyaura coupling of this compound is a powerful method for synthesizing novel 5-aryl-6-aminoindole derivatives, which are valuable scaffolds in drug discovery.[5] The reaction presents significant challenges due to the low reactivity of the aryl chloride and potential catalyst inhibition by the free amine and indole N-H.

Success hinges on a key strategic decision: employing a highly active, state-of-the-art catalyst system for a direct, unprotected coupling, or pursuing a more robust, multi-step sequence involving amine protection. The detailed protocols provided herein offer validated starting points for both approaches. By understanding the underlying mechanism and potential pitfalls, researchers can effectively troubleshoot and optimize these reactions to unlock the synthetic potential of this valuable building block.

References

The Strategic Application of 5-Chloro-1H-indol-6-amine in the Synthesis of Potent Kinase Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Indole Scaffold in Kinase Inhibitor Design

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in biologically active compounds and its ability to interact with a wide array of biological targets.[1][2] Within the vast landscape of drug discovery, kinase inhibitors have emerged as a pivotal class of therapeutics, particularly in oncology.[3] Kinases, as central regulators of cellular signaling pathways, are frequently dysregulated in diseases like cancer, making them prime targets for therapeutic intervention.[2][3] The indole framework has proven to be an exceptional template for the design of potent and selective kinase inhibitors, with numerous derivatives demonstrating significant clinical efficacy.[1][4] This guide focuses on a specific, yet highly valuable, building block: 5-Chloro-1H-indol-6-amine . We will explore its strategic application in the synthesis of a promising class of kinase inhibitors, providing detailed insights into the synthetic rationale, experimental protocols, and the underlying principles that make this molecule a powerful tool for drug development professionals.

The Significance of this compound: A Versatile Precursor to Pyrimido[4,5-b]indole-Based Kinase Inhibitors

The true value of this compound lies in its potential as a precursor to the pyrimido[4,5-b]indole heterocyclic system. This tricyclic scaffold is the core of a number of potent kinase inhibitors, particularly those targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of tumor angiogenesis. The strategic placement of the chloro and amino groups on the indole ring of this compound provides the necessary functionalities for the construction of the fused pyrimidine ring, a critical step in the synthesis of these targeted therapeutics.

The 5-chloro substituent can play a crucial role in enhancing the binding affinity of the final inhibitor to the kinase's active site, often by occupying a hydrophobic pocket. Furthermore, the 6-amino group serves as a key nucleophile for the cyclization reaction to form the pyrimidine ring.

Synthetic Pathway Overview: From this compound to VEGFR-2 Inhibitors

The synthesis of 5-chloro-N4-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamines, a class of potent VEGFR-2 inhibitors, exemplifies the utility of a 5-chloro-6-aminoindole scaffold. While direct synthesis from commercially available this compound requires a multi-step approach, the pathway is logical and relies on well-established organic chemistry principles. The overall strategy involves the construction of a fused pyrimidine ring onto the indole core, followed by functionalization to introduce the desired pharmacophoric elements.

A plausible and efficient synthetic route is a multi-component reaction that leverages the inherent reactivity of the 6-aminoindole moiety. One such approach involves the condensation of a 6-aminoindole derivative with a suitable pyrimidine precursor, such as a 6-aminouracil derivative, in the presence of an aldehyde. This method allows for the rapid assembly of the complex tricyclic core.

Below is a conceptual workflow illustrating the key transformations:

G A This compound B Functional Group Interconversion (e.g., to 5-Chloro-6-nitroindole) A->B If starting from the nitro-indole C Reduction of Nitro Group B->C D This compound C->D E Pyrimidine Ring Annulation (e.g., with a 1,3-dicarbonyl compound and an amine source) D->E F 5-Chloro-9H-pyrimido[4,5-b]indole Core E->F G Chlorination F->G H N-(4,5-dichloro-9H-pyrimido[4,5-b]indol-2-yl)- 2,2-dimethylpropanamide Intermediate G->H I Nucleophilic Aromatic Substitution (with substituted anilines) H->I J Final VEGFR-2 Inhibitor I->J

Caption: Conceptual workflow for the synthesis of VEGFR-2 inhibitors.

Detailed Experimental Protocols

The following protocols provide a detailed, step-by-step guide for the synthesis of a representative VEGFR-2 inhibitor based on the 5-chloropyrimido[4,5-b]indole scaffold. These protocols are designed to be self-validating, with clear checkpoints and expected outcomes.

Protocol 1: Synthesis of the 5-Chloro-9H-pyrimido[4,5-b]indole Core

This protocol outlines a potential method for constructing the core tricyclic system from a 6-aminoindole derivative. This is a critical step that leverages the nucleophilicity of the amino group.

Materials:

  • This compound

  • Diethyl malonate

  • Sodium ethoxide

  • Ethanol, absolute

  • Formamide

  • Hydrochloric acid (HCl)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 equivalent) in absolute ethanol.

  • Addition of Reagents: To the stirred solution, add sodium ethoxide (2.2 equivalents) followed by the dropwise addition of diethyl malonate (1.1 equivalents).

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation of Intermediate: After completion, cool the reaction to room temperature and neutralize with a dilute solution of HCl. The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the intermediate pyrimidinone.

  • Cyclization to Pyrimido[4,5-b]indole: In a separate flask, heat the intermediate from the previous step in an excess of formamide at 180-200 °C for 2-3 hours.

  • Purification: Cool the reaction mixture and pour it into ice water. Collect the precipitate by filtration, wash thoroughly with water, and purify by recrystallization or column chromatography to obtain the 5-Chloro-9H-pyrimido[4,5-b]indol-4-ol.

Self-Validation:

  • TLC Analysis: Monitor the disappearance of the starting material and the appearance of the product spot.

  • Spectroscopic Analysis: Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the structure of the pyrimido[4,5-b]indole core.

Protocol 2: Synthesis of N-(4,5-dichloro-9H-pyrimido[4,5-b]indol-2-yl)-2,2-dimethylpropanamide

This protocol details the chlorination of the pyrimido[4,5-b]indole core and subsequent functionalization, leading to a key intermediate for the final diversification.

Materials:

  • 5-Chloro-9H-pyrimido[4,5-b]indol-4-ol

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline

  • 2,2-Dimethylpropanamide

  • Dichloromethane (DCM)

  • Triethylamine

Procedure:

  • Chlorination: In a round-bottom flask, suspend 5-Chloro-9H-pyrimido[4,5-b]indol-4-ol (1 equivalent) in an excess of phosphorus oxychloride. Add a catalytic amount of N,N-dimethylaniline and heat the mixture to reflux for 3-4 hours.

  • Work-up: After cooling, carefully pour the reaction mixture onto crushed ice. The resulting precipitate is filtered, washed with water, and dried to give 4,5-dichloro-9H-pyrimido[4,5-b]indole.

  • Amidation: Dissolve the dichloro intermediate in DCM and add triethylamine (2 equivalents) followed by 2,2-dimethylpropanamide (1.2 equivalents). Stir the reaction at room temperature overnight.

  • Purification: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield N-(4,5-dichloro-9H-pyrimido[4,5-b]indol-2-yl)-2,2-dimethylpropanamide.

Self-Validation:

  • Mass Spectrometry: Confirm the incorporation of two chlorine atoms in the intermediate and the subsequent addition of the pivaloyl group.

  • NMR Spectroscopy: Verify the structural changes, including the disappearance of the hydroxyl proton and the appearance of signals corresponding to the pivaloyl group.

Protocol 3: Final Synthesis of 5-Chloro-N4-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamines

This final step involves a nucleophilic aromatic substitution to introduce the desired substituted aniline, a key pharmacophoric element for VEGFR-2 inhibition.

Materials:

  • N-(4,5-dichloro-9H-pyrimido[4,5-b]indol-2-yl)-2,2-dimethylpropanamide

  • Substituted aniline (e.g., 4-chloroaniline)

  • 2-Propanol

  • Concentrated HCl

Procedure:

  • Nucleophilic Substitution: In a sealed tube, dissolve N-(4,5-dichloro-9H-pyrimido[4,5-b]indol-2-yl)-2,2-dimethylpropanamide (1 equivalent) and the desired substituted aniline (1.2 equivalents) in 2-propanol. Add a catalytic amount of concentrated HCl.

  • Heating: Heat the reaction mixture at 100-120 °C for 12-24 hours.

  • Work-up and Purification: Cool the reaction to room temperature. The precipitated product is collected by filtration, washed with cold 2-propanol, and then with diethyl ether. The crude product can be further purified by recrystallization or column chromatography.

  • Deprotection (if necessary): The pivaloyl protecting group can be removed under acidic or basic conditions to yield the final 2,4-diamino product.

Self-Validation:

  • High-Performance Liquid Chromatography (HPLC): Assess the purity of the final compound.

  • Full Spectroscopic Characterization: Obtain ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) data to confirm the identity and structure of the final VEGFR-2 inhibitor.

Data Presentation: Representative VEGFR-2 Inhibitory Activity

The following table summarizes the in vitro VEGFR-2 inhibitory activity of a representative compound synthesized via the described protocols.

Compound IDStructureVEGFR-2 IC₅₀ (nM)
Example 1 5-Chloro-N4-(4-chlorophenyl)-9H-pyrimido[4,5-b]indole-2,4-diamine10

IC₅₀ values are indicative and may vary depending on the specific assay conditions.

Visualization of the Synthetic Workflow

G cluster_0 Core Synthesis cluster_1 Intermediate Preparation cluster_2 Final Inhibitor Synthesis A This compound C 5-Chloro-9H-pyrimido[4,5-b]indol-4-ol A->C Pyrimidine Ring Formation B Diethyl malonate, NaOEt, EtOH E 4,5-Dichloro-9H-pyrimido[4,5-b]indole C->E Chlorination D POCl₃, N,N-dimethylaniline G N-(4,5-dichloro-9H-pyrimido[4,5-b]indol-2-yl)- 2,2-dimethylpropanamide E->G Amidation F 2,2-Dimethylpropanamide, Et₃N, DCM I Final VEGFR-2 Inhibitor G->I Nucleophilic Substitution H Substituted Aniline, 2-Propanol, HCl

References

Synthesis of 8-Chloro-2-methyl-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrido[3,4-b]indole, or β-carboline, scaffold is a privileged heterocyclic motif found in a plethora of natural products and synthetic molecules of significant therapeutic interest. These compounds have demonstrated a wide range of biological activities, including anti-cancer, anti-viral, and neuropharmacological effects. The introduction of a lactam functionality and specific substitution patterns on the β-carboline core can modulate these activities and provide avenues for the development of novel drug candidates. This application note provides a detailed, research-grade protocol for the synthesis of 8-chloro-2-methyl-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one, a specifically substituted pyrido[3,4-b]indol-1-one, starting from the readily available precursor, 5-chloro-6-nitro-1H-indole. The synthetic strategy hinges on a two-step sequence: the reduction of a nitroindole to the corresponding aminoindole, followed by a Pictet-Spengler-type cyclization with pyruvic acid to construct the target lactam.

Strategic Rationale and Mechanistic Insights

The synthetic approach is designed for efficiency and is grounded in well-established chemical transformations. The choice of 5-Chloro-1H-indol-6-amine as the key intermediate is strategic, as the 6-amino group is suitably positioned for the crucial cyclization step, and the chloro-substituent at the 5-position of the indole ring is retained in the final product, offering a handle for further chemical modification or influencing the biological activity profile.

The core of this synthesis is the Pictet-Spengler reaction, a powerful tool for the construction of tetrahydro-β-carbolines.[1] In this protocol, we employ a variation of this reaction where an α-keto acid, pyruvic acid, serves as the carbonyl component. The reaction proceeds through the initial formation of an imine between the 6-amino group of the indole and the keto group of pyruvic acid. Subsequent intramolecular electrophilic attack of the electron-rich C-7 position of the indole ring onto the iminium ion intermediate, followed by tautomerization, leads to the formation of the desired pyrido[3,4-b]indol-1-one scaffold. The presence of an acid catalyst is typically required to facilitate the formation of the reactive iminium species.[1]

Experimental Protocols

Part 1: Synthesis of the Key Intermediate: this compound

The synthesis of the crucial this compound intermediate is achieved through the reduction of the commercially available 5-chloro-6-nitro-1H-indole. While several reducing agents can be employed for this transformation, the use of tin(II) chloride (SnCl₂) in the presence of hydrochloric acid is a classic and reliable method for the reduction of aromatic nitro groups.[2]

Materials and Reagents:

  • 5-chloro-6-nitro-1H-indole

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol

  • Sodium hydroxide (NaOH) solution (e.g., 5 M)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Magnetic stirrer with heating capabilities

  • Rotary evaporator

Safety Precautions:

  • Tin(II) chloride is harmful if swallowed and causes severe skin burns and eye damage.[3][4][5] Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.

  • Concentrated hydrochloric acid is highly corrosive and causes severe burns. Handle with extreme care and appropriate PPE.

  • The reaction should be performed in a well-ventilated fume hood.

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 5-chloro-6-nitro-1H-indole (1.0 eq) in ethanol.

  • Addition of Reducing Agent: To this suspension, add a solution of tin(II) chloride dihydrate (4.0-5.0 eq) in concentrated hydrochloric acid. The addition should be done cautiously as the reaction can be exothermic.

  • Reaction Progression: Heat the reaction mixture to reflux (typically around 80-90 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: After completion, cool the reaction mixture to room temperature and carefully neutralize the excess acid by the slow addition of a concentrated sodium hydroxide solution until the pH is basic (pH > 10). This will precipitate tin salts.

  • Extraction: Filter the mixture through a pad of celite to remove the inorganic salts and wash the filter cake with ethyl acetate. Transfer the filtrate to a separatory funnel and extract with ethyl acetate.

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure amine.

Synthesis_Step1 Start 5-chloro-6-nitro-1H-indole Reagents SnCl2·2H2O, HCl Ethanol, Reflux Start->Reagents Reduction Product This compound Reagents->Product

Part 2: Synthesis of 8-Chloro-2-methyl-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one

This final step involves the acid-catalyzed cyclization of this compound with pyruvic acid.

Materials and Reagents:

  • This compound

  • Pyruvic acid

  • Toluene or a similar high-boiling solvent

  • p-Toluenesulfonic acid (p-TSA) or another suitable acid catalyst

  • Dean-Stark apparatus

  • Standard laboratory glassware

  • Magnetic stirrer with heating capabilities

  • Rotary evaporator

  • Silica gel for column chromatography

Safety Precautions:

  • Pyruvic acid is corrosive and can cause severe skin burns and eye damage.[6][7][8][9] Handle with appropriate PPE.

  • Toluene is a flammable and harmful solvent. Work in a well-ventilated fume hood and away from ignition sources.

  • p-Toluenesulfonic acid is a corrosive solid. Handle with care.

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, dissolve this compound (1.0 eq) in toluene.

  • Addition of Reagents: To this solution, add pyruvic acid (1.1-1.2 eq) and a catalytic amount of p-toluenesulfonic acid (0.1-0.2 eq).

  • Azeotropic Water Removal: Heat the reaction mixture to reflux. The water formed during the imine formation will be collected in the Dean-Stark trap.

  • Reaction Monitoring: Monitor the reaction progress by TLC until the starting amine is consumed.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. A precipitate of the product may form.

  • Isolation: If a precipitate has formed, collect the solid by filtration and wash it with a small amount of cold toluene or another suitable solvent. If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol) to yield the pure 8-chloro-2-methyl-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one.

Synthesis_Step2 Start This compound Reagents Pyruvic Acid, p-TSA Toluene, Reflux (Dean-Stark) Start->Reagents Pictet-Spengler Cyclization Product 8-Chloro-2-methyl-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one Reagents->Product

Data Summary and Characterization

The successful synthesis of the target compound should be confirmed by a combination of spectroscopic techniques.

Compound Molecular Formula Molecular Weight Expected Appearance
This compoundC₈H₇ClN₂166.61Off-white to pale brown solid
8-Chloro-2-methyl-2,9-dihydro-1H-pyrido[3,4-b]indol-1-oneC₁₂H₉ClN₂O232.67Pale yellow to white solid

Expected Spectroscopic Data for 8-Chloro-2-methyl-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the indole and pyridine rings, as well as a singlet for the methyl group. The chemical shifts and coupling constants will be indicative of the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbonyl carbon of the lactam, the methyl carbon, and the aromatic and heterocyclic carbons.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of the product. The isotopic pattern for the chlorine atom (³⁵Cl and ³⁷Cl in a roughly 3:1 ratio) should be observable.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit a characteristic absorption band for the lactam carbonyl group (C=O) typically in the range of 1650-1680 cm⁻¹, as well as N-H stretching vibrations for the indole and lactam nitrogens.

Conclusion and Trustworthiness

The protocols detailed in this application note provide a robust and reproducible pathway for the synthesis of 8-chloro-2-methyl-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one. Each step is based on well-established and reliable chemical transformations, ensuring a high degree of success for researchers in the fields of medicinal chemistry and drug development. The self-validating nature of this protocol is embedded in the clear and distinct spectroscopic changes expected at each stage of the synthesis, allowing for straightforward monitoring and confirmation of the desired transformations. By following the detailed procedures and safety precautions, researchers can confidently synthesize this valuable β-carboline derivative for further biological evaluation and as a scaffold for the development of novel therapeutic agents.

References

Application Note: Unambiguous 1H and 13C NMR Spectral Assignment of 5-Chloro-1H-indol-6-amine for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract and Introduction

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] Substituted indoles, such as 5-Chloro-1H-indol-6-amine, are critical building blocks in the synthesis of targeted therapeutics, including kinase inhibitors and receptor modulators. The precise placement of substituents on the indole ring dramatically influences molecular interactions and biological activity. Therefore, unambiguous structural characterization is paramount during the drug discovery and development process.

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for the structural elucidation of such organic molecules in solution.[2] This application note provides a comprehensive guide to the complete assignment of the ¹H and ¹³C NMR spectra of this compound. We will detail a robust experimental protocol, present a thorough analysis of the spectral data, and explain the underlying principles of chemical shifts and coupling constants as influenced by the unique electronic environment of the title compound. This guide is intended for researchers, scientists, and drug development professionals who rely on precise analytical data for molecular design and synthesis.

Molecular Structure and Numbering Convention

To ensure clarity throughout this guide, the standard IUPAC numbering convention for the indole ring system is used for all spectral assignments.

cluster_0 This compound mol N1 1 C2 2 C3 3 C3a 3a C4 4 C5 5 C6 6 C7 7 C7a 7a Cl Cl NH2 NH₂

Caption: IUPAC numbering for this compound.

Experimental Protocol: Data Acquisition

The quality of NMR data is fundamentally dependent on meticulous sample preparation and appropriate parameter selection. The following protocol is a self-validating system designed to produce high-resolution spectra suitable for unambiguous assignment.

Materials and Sample Preparation
  • Compound: this compound (5-10 mg)

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆), 0.6 mL

  • NMR Tubes: 5 mm high-precision NMR tubes

  • Internal Standard: Tetramethylsilane (TMS) at 0 ppm

Rationale for Solvent Choice: DMSO-d₆ is selected for several key reasons. Its high boiling point and viscosity are excellent for maintaining good magnetic field homogeneity (shimming). Critically, it is a hydrogen bond acceptor, which slows the chemical exchange of N-H protons, allowing the signals from the indole N-H and the amine NH₂ to be observed as distinct, often broadened, resonances.[3] In aprotic solvents like CDCl₃, these signals can be very broad or even absent.

Step-by-Step Procedure:

  • Weigh approximately 5-10 mg of this compound directly into a clean, dry vial.

  • Add 0.6 mL of DMSO-d₆ to the vial.

  • Gently vortex or sonicate the mixture until the sample is fully dissolved.

  • Filter the solution through a pipette containing a small plug of glass wool into a clean 5 mm NMR tube to remove any particulate impurities.

  • Cap the NMR tube securely and label it appropriately.

NMR Instrument Parameters

The following parameters are recommended for a standard 400 or 500 MHz NMR spectrometer.

Parameter¹H NMR Spectroscopy¹³C NMR Spectroscopy
Pulse Program zg30 (standard 30° pulse)zgpg30 (proton decoupled)
Solvent DMSO-d₆DMSO-d₆
Temperature 298 K (25 °C)298 K (25 °C)
Spectral Width (SW) ~16 ppm~220 ppm
Acquisition Time (AQ) 3-4 s1-2 s
Relaxation Delay (D1) 2 s2 s
Number of Scans (NS) 16-641024-4096

Causality Behind Parameter Choices:

  • A 30° pulse angle for ¹H NMR is used instead of 90° to allow for a shorter relaxation delay (D1), increasing experimental throughput without significant signal loss for routine spectra.

  • Proton decoupling (zgpg30) for ¹³C NMR simplifies the spectrum by collapsing all carbon signals into singlets, which enhances the signal-to-noise ratio and aids in identifying the number of unique carbon environments.[4]

  • The Number of Scans (NS) for ¹³C is significantly higher due to the low natural abundance (~1.1%) of the ¹³C isotope and its smaller gyromagnetic ratio, which results in lower intrinsic sensitivity compared to ¹H.

Data Interpretation and Spectral Assignment Workflow

The following workflow provides a logical path from initial data acquisition to the final, confirmed structural assignment.

G A Sample Preparation (5-10 mg in DMSO-d₆) B 1D ¹H NMR Acquisition (Identify proton count & multiplicity) A->B C 1D ¹³C{¹H} NMR Acquisition (Identify carbon count) A->C D ¹H Spectral Analysis (Assign protons based on δ, J-coupling) B->D E ¹³C Spectral Analysis (Assign carbons based on δ, substituent effects) C->E F 2D NMR (COSY, HSQC, HMBC) (Confirm connectivity) D->F E->F G Final Unambiguous Assignment F->G

Caption: Workflow for NMR structural elucidation.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is defined by the electronic effects of the electron-withdrawing chlorine atom and the strongly electron-donating amine group.

Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆

Signal AssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Integration
H1 (N-H indole)~10.9 - 11.1br s-1H
H2~7.25 - 7.35t or ddJ ≈ 2.5, 2.0 Hz1H
H3~6.35 - 6.45t or ddJ ≈ 2.5, 2.0 Hz1H
H4~7.40 - 7.50s-1H
H7~6.75 - 6.85s-1H
H6 (-NH₂)~4.80 - 5.00br s-2H
Detailed ¹H NMR Assignment
  • Indole N-H (H1): This proton is acidic and deshielded, appearing far downfield as a broad singlet. Its chemical shift is highly sensitive to concentration and residual water.[2]

  • Aromatic Protons (H4, H7):

    • H4: This proton is ortho to the electron-withdrawing chlorine atom, which has a deshielding inductive effect. However, it is also para to the strongly electron-donating amino group, which has a powerful shielding mesomeric effect. The deshielding effect of the adjacent pyrrole ring fusion also contributes. The net result places it around 7.4-7.5 ppm. It appears as a singlet as its ortho and para neighbors are substituted, and four-bond coupling (⁴J) to H7 is typically negligible (<1 Hz).[5]

    • H7: This proton is ortho to the strongly electron-donating amino group, resulting in significant shielding and a pronounced upfield shift to ~6.75-6.85 ppm. It also appears as a singlet for the same reasons as H4.

  • Pyrrole Ring Protons (H2, H3):

    • H2: This proton is adjacent to the electronegative nitrogen atom, causing it to resonate further downfield than H3. It typically appears as a triplet or doublet of doublets due to coupling with H1 and H3 (²J and ³J).[6]

    • H3: This proton is beta to the nitrogen and is more shielded, appearing upfield. Its multiplicity mirrors that of H2. The typical ³J coupling between H2 and H3 in an indole ring is around 2.5-3.5 Hz.[7]

  • Amine Protons (-NH₂): These protons appear as a broad singlet due to rapid exchange and quadrupolar broadening from the ¹⁴N nucleus. The signal will disappear upon the addition of a drop of D₂O, confirming its assignment.

Predicted ¹³C NMR Spectral Data

The ¹³C chemical shifts are highly diagnostic, directly reflecting the electron density at each carbon atom.

Table 2: Predicted ¹³C NMR Data for this compound in DMSO-d₆

Signal AssignmentPredicted δ (ppm)Rationale for Chemical Shift
C2~124.0Adjacent to nitrogen; typical for indole C2.[8]
C3~101.5Shielded carbon beta to nitrogen.[2]
C3a~127.5Bridgehead carbon, influenced by both rings.
C4~118.0Shielded by para -NH₂ group.
C5~119.5Attached to Cl; deshielded relative to C6 but shielded by -NH₂.
C6~142.0Attached to -NH₂; significantly deshielded by direct attachment.
C7~98.0Strongly shielded by ortho -NH₂ group.
C7a~131.0Bridgehead carbon adjacent to nitrogen.
Detailed ¹³C NMR Assignment
  • C6 and C7: The most dramatic effects are seen on the carbons of the benzene ring. The C6 carbon, directly attached to the nitrogen of the amino group, is significantly deshielded and will appear far downfield (~142.0 ppm). Conversely, the C7 carbon, being ortho to the powerful electron-donating amino group, is heavily shielded and will be found far upfield for an aromatic carbon (~98.0 ppm).

  • C5 and C4: The C5 carbon, bearing the chlorine atom, is found at a characteristic shift for a chloro-substituted aromatic carbon, but its position is moderated by the strong ortho amino group.[2] The C4 carbon is shielded by the para amino group, shifting it upfield.

  • Pyrrole Carbons (C2, C3): These carbons are less affected by the substituents on the benzene ring. C2 (~124.0 ppm) is downfield from C3 (~101.5 ppm) due to its proximity to the indole nitrogen, a trend consistent across nearly all indole derivatives.[8][9]

  • Bridgehead Carbons (C3a, C7a): These quaternary carbons are identifiable by their lower intensity and can be definitively assigned using long-range correlation experiments. C7a is typically further downfield than C3a due to its direct attachment to the indole nitrogen.

Confirmation with 2D NMR Spectroscopy

While 1D NMR provides the primary data, 2D NMR experiments are essential for validating the assignments, especially in more complex derivatives.

  • COSY (Correlation Spectroscopy): This experiment would confirm the coupling between H2 and H3 on the pyrrole ring. A cross-peak between their signals would be definitive proof of their scalar (J) coupling.

  • HSQC (Heteronuclear Single Quantum Coherence): This is the most crucial experiment for assignment. It directly correlates each proton to the carbon it is attached to. It would definitively link the ¹H assignments for H2, H3, H4, and H7 to their corresponding ¹³C signals C2, C3, C4, and C7.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two or three bonds, which is invaluable for assigning quaternary carbons and piecing the molecular fragments together. Key expected correlations include:

    • H4 → C5, C7a, C3

    • H7 → C5, C6, C3a

    • H1 (N-H) → C2, C3, C7a

    • H2 → C3, C3a, C7a

Conclusion

The structural integrity of pharmaceutical building blocks like this compound is non-negotiable. This application note has provided an expert-level, systematic protocol and a detailed interpretive guide for the complete ¹H and ¹³C NMR assignment of this molecule. By understanding the causal relationships between molecular structure, electronic effects, and the resulting NMR spectral parameters, researchers can confidently verify their synthetic products and proceed with certainty in the drug development pipeline. The use of complementary 2D NMR techniques provides an orthogonal layer of validation, ensuring the highest level of analytical rigor.

References

Application Notes and Protocols: A Guide to the Strategic Functionalization of the 5-Chloro-1H-indol-6-amine Amino Group

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of 5-Chloro-1H-indol-6-amine

The indole ring system is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and bioactive molecules.[1] Its prevalence stems from its ability to participate in various biological interactions, including hydrogen bonding and π-stacking. The 5-chloro-1H-indole scaffold, in particular, is a privileged motif, with the chlorine atom often enhancing metabolic stability or modulating receptor affinity.

The presence of a primary amino group at the 6-position of this scaffold transforms the molecule into a versatile platform for chemical diversification. The -NH₂ group serves as a reactive handle for a wide array of chemical transformations, allowing for the systematic exploration of the surrounding chemical space. This guide provides a detailed exploration of key functionalization strategies for the 6-amino group, offering field-proven protocols and the underlying chemical principles to empower researchers in drug discovery and chemical biology.

Core Compound Profile: this compound

Before embarking on synthetic modifications, a thorough understanding of the starting material is crucial.

PropertyValueSource
IUPAC Name This compound-
Molecular Formula C₈H₇ClN₂-
Molecular Weight 166.61 g/mol -
Appearance Off-white to brown crystalline solid-
Solubility Soluble in methanol, DMSO, DMF; sparingly soluble in water[2]
Melting Point 150-154 °CSupplier Data

Safety and Handling:

  • Hazard Statements: Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.

  • Precautionary Measures: Wear protective gloves, eye protection, and face protection. Use only in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling.

  • Note: Always consult the latest Material Safety Data Sheet (MSDS) from your supplier before handling.

N-Acylation: Crafting Amide Bonds

N-acylation is a fundamental and highly reliable transformation that converts the primary amine into a more complex amide. This modification can introduce new pharmacophoric elements, alter solubility, and modulate the electronic properties of the indole ring. The reaction typically proceeds via nucleophilic attack of the amine on an activated acyl source, such as an acyl chloride or anhydride.

G cluster_workflow N-Acylation Workflow Start This compound Reagents Acyl Chloride (R-COCl) or Anhydride ((R-CO)₂O) Base (Pyridine or Et₃N) Solvent (DCM or THF) Start->Reagents Add Reaction Stir at 0 °C to RT Reagents->Reaction Combine Workup Aqueous Workup (e.g., wash with H₂O, aq. NaHCO₃) Reaction->Workup Quench Purification Column Chromatography or Recrystallization Workup->Purification Product N-(5-Chloro-1H-indol-6-yl)amide Purification->Product

Caption: General workflow for the N-acylation of this compound.

Experimental Protocol: Synthesis of N-(5-Chloro-1H-indol-6-yl)acetamide

Rationale: This protocol uses acetic anhydride as the acylating agent and pyridine as both the base and a catalyst. Pyridine neutralizes the acetic acid byproduct, driving the reaction to completion. Dichloromethane (DCM) is an excellent, relatively inert solvent for this transformation. The low initial temperature helps control the exothermic reaction.

Materials:

  • This compound (1.0 g, 6.0 mmol)

  • Acetic Anhydride ((CH₃CO)₂O) (0.68 mL, 7.2 mmol, 1.2 equiv)

  • Pyridine (1.5 mL, 18.0 mmol, 3.0 equiv)

  • Dichloromethane (DCM), anhydrous (30 mL)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Suspend this compound in anhydrous DCM (30 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the suspension to 0 °C using an ice bath.

  • Add pyridine, followed by the dropwise addition of acetic anhydride over 5 minutes.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by adding water (20 mL). Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl (2 x 20 mL) to remove excess pyridine, saturated NaHCO₃ solution (1 x 20 mL), and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude solid by recrystallization from ethanol/water or by silica gel column chromatography to yield the desired product.

Acylating AgentProductExpected Yield (%)
Acetyl ChlorideN-(5-Chloro-1H-indol-6-yl)acetamide85-95
Benzoyl ChlorideN-(5-Chloro-1H-indol-6-yl)benzamide80-90
Propionic AnhydrideN-(5-Chloro-1H-indol-6-yl)propionamide82-92

N-Sulfonylation: Building Essential Sulfonamides

The sulfonamide functional group is a key component in a vast number of marketed drugs, including antibiotics, diuretics, and anticonvulsants. N-sulfonylation of the 6-aminoindole provides access to this important chemical class. The reaction is analogous to acylation, typically involving the reaction of the amine with a sulfonyl chloride in the presence of a base.

G cluster_workflow N-Sulfonylation Workflow Start This compound Reagents Sulfonyl Chloride (R-SO₂Cl) Base (Pyridine) Solvent (Pyridine or DCM) Start->Reagents Dissolve Reaction Stir at RT to 50 °C Reagents->Reaction Combine Workup Acidic Workup (e.g., pour into ice-water, acidify) Reaction->Workup Quench Purification Filtration & Recrystallization Workup->Purification Product N-(5-Chloro-1H-indol-6-yl)sulfonamide Purification->Product

Caption: General workflow for the N-sulfonylation of this compound.

Experimental Protocol: Synthesis of N-(5-Chloro-1H-indol-6-yl)benzenesulfonamide

Rationale: This protocol employs the Hinsberg test conditions, using benzenesulfonyl chloride and a base. Pyridine is often used as it can act as both the solvent and the acid scavenger. The reaction may require gentle heating to proceed at a reasonable rate. The acidic workup protonates the product and helps in its precipitation and isolation.

Materials:

  • This compound (1.0 g, 6.0 mmol)

  • Benzenesulfonyl Chloride (C₆H₅SO₂Cl) (0.85 mL, 6.6 mmol, 1.1 equiv)

  • Pyridine, anhydrous (15 mL)

  • Ice

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • Dissolve this compound in anhydrous pyridine (15 mL) in a round-bottom flask.

  • Cool the solution in an ice bath and add benzenesulfonyl chloride dropwise with stirring.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-16 hours. If the reaction is sluggish (monitored by TLC), heat the mixture to 40-50 °C for 2-4 hours.

  • Upon completion, slowly pour the reaction mixture into a beaker containing crushed ice (approx. 100 g) with vigorous stirring.

  • Acidify the mixture to pH ~2 by the slow addition of concentrated HCl. A precipitate should form.

  • Continue stirring for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with cold water to remove pyridine hydrochloride.

  • Dry the product under vacuum. Further purification can be achieved by recrystallization from an appropriate solvent system like ethanol/water.

N-Arylation: Forging C-N Bonds via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[3] This state-of-the-art method allows for the coupling of the 6-aminoindole with a wide variety of aryl halides or triflates, providing access to diarylamine structures that are difficult to synthesize using classical methods.[4]

Causality Behind Choices:

  • Catalyst: A palladium source (e.g., Pd₂(dba)₃) and a specialized phosphine ligand are required. The ligand (e.g., XantPhos, BINAP) is critical; its steric and electronic properties stabilize the palladium center and facilitate the catalytic cycle.[3][5]

  • Base: A strong, non-nucleophilic base (e.g., NaOt-Bu, Cs₂CO₃) is needed to deprotonate the amine, making it a more active nucleophile in the catalytic cycle.

  • Solvent & Atmosphere: The reaction is sensitive to oxygen. Anhydrous, deoxygenated solvents (e.g., toluene, dioxane) and an inert atmosphere (Nitrogen or Argon) are mandatory to prevent catalyst degradation.

G cluster_workflow Buchwald-Hartwig N-Arylation Workflow Start This compound + Aryl Halide (Ar-X) Reagents Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., XantPhos) Base (e.g., Cs₂CO₃) Solvent (e.g., Toluene) Start->Reagents Combine Reaction Heat under Inert Atmosphere (Ar/N₂) Reagents->Reaction Execute Workup Cool, Filter through Celite Evaporate Solvent Reaction->Workup Process Purification Silica Gel Column Chromatography Workup->Purification Product 6-(Arylamino)-5-chloro-1H-indole Purification->Product

Caption: Workflow for the Palladium-catalyzed N-arylation of this compound.

Experimental Protocol: Synthesis of 5-Chloro-6-(phenylamino)-1H-indole

Materials:

  • This compound (167 mg, 1.0 mmol)

  • Bromobenzene (188 mg, 1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (23 mg, 0.025 mmol, 2.5 mol%)

  • XantPhos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (43 mg, 0.075 mmol, 7.5 mol%)

  • Cesium Carbonate (Cs₂CO₃) (456 mg, 1.4 mmol, 1.4 equiv)

  • Toluene, anhydrous and deoxygenated (5 mL)

Procedure:

  • To an oven-dried Schlenk tube or microwave vial, add the Pd₂(dba)₃, XantPhos, and Cesium Carbonate.

  • Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.

  • Add this compound and anhydrous, deoxygenated toluene (5 mL).

  • Add bromobenzene via syringe.

  • Seal the tube and place it in a preheated oil bath at 100-110 °C.

  • Stir the reaction for 12-24 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired N-arylated product.

Catalytic N-Alkylation with Alcohols

Direct N-alkylation with alkyl halides can be challenging due to risks of over-alkylation and the use of hazardous reagents. A modern, greener alternative is the "borrowing hydrogen" or "hydrogen autotransfer" methodology, which uses alcohols as alkylating agents.[6] A transition metal catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde in situ. This aldehyde then undergoes condensation with the amine to form an imine, which is subsequently reduced by the "borrowed" hydrogen, regenerating the catalyst.[7] Water is the only byproduct.

G cluster_workflow Catalytic N-Alkylation with Alcohols Start This compound + Alcohol (R-CH₂OH) Reagents Catalyst (e.g., Zn(II), Ru, Ir) Base (e.g., tBuOK) Solvent (e.g., Toluene) Start->Reagents Combine Reaction Heat under Inert Atmosphere (Ar/N₂) Reagents->Reaction Execute Workup Cool, Aqueous Workup Extract with Organic Solvent Reaction->Workup Process Purification Silica Gel Column Chromatography Workup->Purification Product 6-(Alkylamino)-5-chloro-1H-indole Purification->Product

Caption: Workflow for the catalytic N-alkylation of this compound using alcohols.

Experimental Protocol: Synthesis of N-Benzyl-5-chloro-1H-indol-6-amine

Rationale: This protocol is adapted from established methods for Zn(II)-catalyzed N-alkylation.[7] The zinc catalyst, in conjunction with a redox-active ligand, facilitates the hydrogen transfer process. A base is required to activate the catalyst and facilitate the reaction. Toluene is a suitable high-boiling, non-polar solvent.

Materials:

  • This compound (167 mg, 1.0 mmol)

  • Benzyl alcohol (130 mg, 1.2 mmol, 1.2 equiv)

  • Zn(II) catalyst system (e.g., Zn(L)Cl₂, 3 mol%)

  • Potassium tert-butoxide (tBuOK) (56 mg, 0.5 mmol, 0.5 equiv)

  • Toluene, anhydrous and degassed (3.0 mL)

Procedure:

  • In an oven-dried high-pressure tube under an argon atmosphere, combine the this compound, Zn(II) catalyst, and tBuOK.

  • Add anhydrous, degassed toluene (3.0 mL) followed by benzyl alcohol.

  • Tightly cap the tube with a PTFE screw cap.

  • Place the reaction mixture in a preheated oil bath at 120 °C.

  • Continue the reaction for 16-24 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench with water and extract the product with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the residue by silica gel column chromatography to isolate the N-benzylated product.

Conclusion

This compound is a powerful building block for generating diverse chemical libraries. The primary amino group is amenable to a host of robust and scalable chemical transformations, including N-acylation, N-sulfonylation, and modern catalytic N-arylation and N-alkylation reactions. The protocols detailed in this guide provide a validated starting point for chemists to create novel indole derivatives. Each functionalization imparts distinct physicochemical properties, offering a rational strategy to modulate biological activity and advance drug discovery programs.

References

Application Notes & Protocols: The Strategic Role of 5-Chloro-1H-indol-6-amine in the Synthesis of Novel Anti-Cancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents. Among its halogenated derivatives, 5-Chloro-1H-indol-6-amine has emerged as a highly strategic building block for the synthesis of potent anti-cancer agents, particularly kinase inhibitors. The specific placement of a chlorine atom at the 5-position and an amine group at the 6-position provides a unique combination of features: the chloro group can engage in crucial halogen bonding within enzyme active sites, while the nucleophilic amino group offers a versatile handle for synthetic elaboration. This guide details the strategic importance of this scaffold, explains the mechanistic rationale for its use, and provides representative protocols for its incorporation into advanced heterocyclic systems targeting key oncogenic pathways.

The 5-Chloro-Indole Scaffold: A Cornerstone in Oncology Drug Discovery

The indole ring system is a recurring motif in potent anti-cancer drugs and natural products.[1][2] Its structure is adept at mimicking the purine core of ATP, enabling it to bind effectively to the hinge region of various protein kinases. Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many cancers.[2] Consequently, kinase inhibitors have become a major class of targeted cancer therapies.

The 5-chloro-indole core, in particular, has been successfully incorporated into numerous potent inhibitors of key oncogenic kinases, such as the Epidermal Growth Factor Receptor (EGFR).[1] Overexpression or mutation of EGFR is a known driver in many malignancies, including non-small-cell lung cancer (NSCLC).[1] The development of small-molecule EGFR inhibitors represents a significant advancement in cancer therapy.[3]

Strategic Importance of the 5-Chloro and 6-Amino Substituents

The utility of this compound as a synthetic precursor is rooted in the distinct roles of its functional groups:

  • The 5-Chloro Group: This electron-withdrawing group is not merely a passive substituent. In the context of kinase inhibition, the chlorine atom often acts as a key pharmacophoric element. It can form halogen bonds with backbone carbonyls or other hydrogen bond acceptors in the ATP-binding pocket of the target kinase. This interaction can significantly enhance binding affinity and selectivity. Furthermore, molecular docking studies of 5-chloro-indolyl compounds into the EGFR active site have highlighted the deep insertion of this moiety into hydrophobic pockets, underscoring its importance for potent inhibition.[1]

  • The 6-Amino Group: The primary amine at the 6-position is a versatile synthetic handle. Its nucleophilic character allows for a wide array of subsequent chemical transformations. This position is ideal for building out the molecule to target solvent-exposed regions of the kinase, which is a common strategy for improving potency and modulating physicochemical properties like solubility. Key reactions leveraging this amino group include amide bond formations, urea synthesis, and, most notably, modern cross-coupling reactions.

Synthetic Elaboration via Palladium-Catalyzed Cross-Coupling

One of the most powerful methods for constructing C-N bonds in modern medicinal chemistry is the Buchwald-Hartwig amination.[4] This palladium-catalyzed cross-coupling reaction allows for the formation of a bond between an amine and an aryl halide or pseudohalide.[4][5] In the context of synthesizing kinase inhibitors, this reaction is frequently used to couple a core amine-bearing heterocycle (like this compound) with a substituted (hetero)aryl system, which often forms the "head" of the inhibitor that interacts with the solvent-facing region of the kinase.

The workflow below illustrates this key synthetic strategy.

G cluster_0 Step 1: Buchwald-Hartwig Amination cluster_1 Step 2: Further Functionalization (SNAr) cluster_2 Step 3: Biological Evaluation A This compound (Starting Material) C Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., XantPhos) Base (e.g., Cs₂CO₃) A->C Reactant B Activated Heteroaryl Halide (e.g., 2,4-dichloropyrimidine) B->C Reactant D Coupled Indole-Pyrimidine Intermediate C->D Forms F Final Kinase Inhibitor Scaffold D->F Reacts with E Nucleophile (e.g., Substituted Aniline) E->F Via SNAr G In Vitro Kinase Assays (e.g., EGFR WT, EGFR T790M) F->G H Cell-Based Proliferation Assays (e.g., A549, MCF-7) F->H I Activity Data (IC₅₀ / GI₅₀) G->I H->I

Caption: General workflow for synthesizing kinase inhibitors.

Representative Protocol: Buchwald-Hartwig Amination

This protocol provides a representative, field-proven method for the palladium-catalyzed cross-coupling of an aromatic amine with an activated heteroaryl chloride. This reaction is analogous to how this compound would be utilized to synthesize advanced intermediates for kinase inhibitors. The procedure is adapted from established methodologies for synthesizing aminopyrimidine-based inhibitors.[6][7]

Objective: To couple this compound with 2,6-dichloropyrimidine to form N-(6-chloro-pyrimidin-2-yl)-5-chloro-1H-indol-6-amine, a key intermediate for further elaboration.

Materials:

  • This compound (1.0 equiv)

  • 2,6-Dichloropyrimidine (1.1 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

  • XantPhos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 equiv)

  • Caesium Carbonate (Cs₂CO₃) (1.5 equiv)

  • Anhydrous 1,4-Dioxane

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • Inert Atmosphere Setup: To a flame-dried Schlenk flask, add the palladium catalyst (Pd₂(dba)₃), the XantPhos ligand, and caesium carbonate.

    • Causality: This step ensures that all reagents are dry and that the catalyst system is assembled under an inert atmosphere. Palladium(0) catalysts are sensitive to oxygen, and their exposure can lead to catalyst deactivation and poor reaction yields.

  • Reagent Addition: Evacuate the flask and backfill with nitrogen or argon gas. Repeat this cycle three times. Add anhydrous dioxane via syringe. Stir the suspension for 10 minutes.

  • Substrate Addition: Add this compound and 2,6-dichloropyrimidine to the flask.

    • Causality: The use of a slight excess of the dichloropyrimidine ensures complete consumption of the valuable indole starting material.

  • Reaction: Seal the flask and heat the reaction mixture to 100-110 °C in an oil bath. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure coupled product.

    • Causality: Purification is critical to remove unreacted starting materials and reaction byproducts, ensuring the intermediate is suitable for the next synthetic step.

The resulting intermediate, with a reactive chloro-substituent remaining on the pyrimidine ring, is now primed for a subsequent Nucleophilic Aromatic Substitution (SNAr) reaction to introduce another pharmacophoric element.[8]

Biological Activity and Mechanism of Action

Derivatives built upon the 5-chloro-indole scaffold have demonstrated potent inhibitory activity against both wild-type and mutant forms of EGFR.[1] The T790M mutation in EGFR is a common mechanism of acquired resistance to first- and second-generation EGFR inhibitors.[1] Compounds incorporating the 5-chloro-indole core have shown promising activity against this resistant mutant.[1]

Compound ScaffoldTarget Kinase(s)Representative GI₅₀ (nM)Cancer Cell Line(s)Reference
5-Chloro-indole-2-carboxamideEGFRWT, EGFRT790M29 - 47A-549, MCF-7, Panc-1[1]
5-Chloro-indole-2-carboxylateEGFRT790M, BRAFV600E29 - 78Multiple[9]
5-(5-Chloro-1H-indol-2-yl)thiazoleN/A>100,000BT-474, MCF-7[3]
5-Chloro-6-methylauroneLSD1 (predicted)1,900 (Melanoma)MDA-MB-435[10]

GI₅₀ is the concentration required to inhibit cell growth by 50%. Data is presented to illustrate the potency of the 5-chloro-indole scaffold.

The mechanism of action for these kinase inhibitors involves competitive binding at the ATP pocket of the EGFR kinase domain. This blocks the autophosphorylation of the receptor, thereby inhibiting downstream signaling pathways responsible for cell proliferation, survival, and migration.

EGF Growth Factor (e.g., EGF) EGFR EGFR EGF->EGFR Binds ATP ATP RAS RAS/RAF/MEK/ERK Pathway EGFR->RAS Activates PI3K PI3K/AKT/mTOR Pathway EGFR->PI3K Activates Inhibitor 5-Chloro-Indole Inhibitor Inhibitor->EGFR Binds & Blocks ATP Site ADP ADP Proliferation Cell Proliferation, Survival, Metastasis RAS->Proliferation PI3K->Proliferation

Caption: Inhibition of the EGFR signaling pathway.

Conclusion

This compound is a high-value, strategic building block for the discovery of next-generation anti-cancer agents. Its pre-installed chloro and amino functionalities provide a powerful and direct route to novel heterocyclic systems with potent kinase inhibitory activity. The 5-chloro group is critical for achieving high-affinity binding to target kinases like EGFR, while the 6-amino group serves as an essential anchor point for synthetic diversification using robust and reliable methodologies such as the Buchwald-Hartwig amination. The continued exploration of this scaffold is a promising avenue for the development of effective therapeutics to combat resistant forms of cancer.

References

Application Note & Protocol: Strategic N-alkylation of 5-Chloro-1H-indol-6-amine for Drug Discovery Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in biologically active compounds.[1] Specifically, functionalized indoles such as 5-Chloro-1H-indol-6-amine serve as critical building blocks for novel therapeutics, including DNA minor groove alkylating agents and other targeted therapies.[2] The strategic N-alkylation of this scaffold is a pivotal transformation that enables the exploration of structure-activity relationships (SAR) by introducing diverse functionalities at the indole nitrogen.[3] This guide provides a detailed, field-proven experimental procedure for the N-alkylation of this compound, grounded in established chemical principles. We delve into the mechanistic rationale behind procedural choices, offer a comprehensive step-by-step protocol, and present a framework for troubleshooting and optimization, designed for researchers in synthetic and medicinal chemistry.

Introduction: The Significance of N-Alkylated Indoles

The functionalization of the indole core is a central theme in drug discovery. While the C3 position is intrinsically more nucleophilic, selective N-alkylation is often a critical step to modulate a molecule's pharmacological properties, including receptor affinity, metabolic stability, and cell permeability.[4][5] The challenge lies in achieving high selectivity for N-alkylation over the competing C3-alkylation, a feat often dictated by the choice of base, solvent, and reaction temperature.[1][6]

The target substrate, this compound, presents a unique synthetic challenge and opportunity. The chloro- and amino-substituents on the benzene ring significantly influence the electronic properties of the indole, while the primary amine at the C6 position requires careful consideration of protecting group strategies if it is not the intended site of alkylation. This protocol will focus on the selective alkylation at the N1 position of the indole ring.

Mechanistic Rationale: Deprotonation and Nucleophilic Substitution

The N-alkylation of an indole proceeds via a two-step mechanism:

  • Deprotonation: The N-H proton of the indole is weakly acidic. A sufficiently strong base is required to abstract this proton, generating a resonance-stabilized indolide anion. The choice of base is critical; strong bases like sodium hydride (NaH) ensure near-quantitative deprotonation, driving the reaction forward and minimizing side reactions.[1][7] Weaker bases, such as potassium carbonate (K₂CO₃), can also be effective, often requiring higher temperatures or the use of a phase-transfer catalyst.[8]

  • Nucleophilic Attack (Sₙ2): The resulting indolide anion is a potent nucleophile. It attacks the electrophilic carbon of an alkylating agent (typically an alkyl halide), displacing the leaving group in a classic Sₙ2 reaction to form the new N-C bond.[7]

The selection of a polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF), is crucial as they effectively solvate the cation of the base (e.g., Na⁺) without solvating the nucleophilic anion, thereby enhancing its reactivity.[7][9]

Visualizing the Reaction Mechanism

N-Alkylation Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack Indole Indole-NH Indolide Indolide Anion (N⁻) Indole->Indolide H⁺ abstraction Base Base (e.g., NaH) Indolide_ref Indolide Anion (N⁻) Indolide->Indolide_ref AlkylHalide Alkyl Halide (R-X) Product N-Alkyl Indole (N-R) Indolide_ref->Product Nucleophilic Attack

Caption: General mechanism for indole N-alkylation.

Detailed Experimental Protocol

This protocol describes a general procedure for the N-alkylation of this compound using an alkyl bromide as the electrophile and sodium hydride as the base.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Key Role
This compound51857-37-1166.60Starting Material
Sodium Hydride (60% in oil)7646-69-724.00Base
Alkyl Bromide (R-Br)VariesVariesAlkylating Agent
Anhydrous DMF68-12-273.09Solvent
Ethyl Acetate (EtOAc)141-78-688.11Extraction Solvent
Saturated NH₄Cl (aq)12125-02-953.49Quenching Agent
Brine7647-14-558.44Washing Agent
Anhydrous Na₂SO₄7757-82-6142.04Drying Agent
Silica Gel (230-400 mesh)7631-86-960.08Chromatography
Equipment
  • Two-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Argon or Nitrogen gas inlet

  • Septa and needles/syringes

  • Ice-water bath

  • TLC plates (silica gel 60 F₂₅₄)

  • Rotary evaporator

  • Glassware for extraction and chromatography

Step-by-Step Procedure

Visualizing the Experimental Workflow

Experimental Workflow A 1. Setup & Inert Atmosphere (Flask with Indole, Stir Bar, N₂/Ar) B 2. Add Anhydrous DMF (Dissolve starting material) A->B C 3. Cool to 0 °C (Ice-water bath) B->C D 4. Add NaH Portion-wise (Stir for 30 min for deprotonation) C->D E 5. Add Alkylating Agent (Dropwise via syringe) D->E F 6. Reaction Monitoring (Warm to RT, monitor by TLC) E->F G 7. Quench Reaction (Cool to 0 °C, add sat. NH₄Cl) F->G H 8. Aqueous Work-up (Extraction with EtOAc, wash with brine) G->H I 9. Dry & Concentrate (Dry with Na₂SO₄, concentrate in vacuo) H->I J 10. Purify Product (Silica gel column chromatography) I->J

Caption: Step-by-step workflow for N-alkylation.

  • Preparation: To a dry two-neck round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq). Seal the flask with septa and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Dissolution: Add anhydrous DMF (to make a 0.2-0.5 M solution) via syringe. Stir the mixture at room temperature until the starting material is fully dissolved.

  • Deprotonation: Cool the flask in an ice-water bath to 0 °C. Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise over 5-10 minutes. Caution: NaH reacts violently with water and is flammable. Handle under inert atmosphere. Effervescence (H₂ gas evolution) will be observed. Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the indolide anion.

  • Alkylation: Slowly add the alkyl bromide (1.1 eq) dropwise via syringe. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-12 hours).

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution to neutralize the excess NaH.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the organic layer. Wash the organic layer sequentially with water (2x) and then with brine (1x).

  • Drying and Concentration: Dry the collected organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Process Optimization & Troubleshooting

ParameterRecommendationRationale & Troubleshooting
Base Selection Primary: NaH. Alternative: K₂CO₃, Cs₂CO₃, KOH.NaH ensures complete deprotonation but is highly reactive.[1][7] For sensitive substrates, weaker bases like K₂CO₃ or Cs₂CO₃ can be used, though they may require higher temperatures (e.g., 60-90 °C) and longer reaction times.[8] If the reaction stalls, the base may be too weak or may have degraded.[9]
Solvent Choice Primary: DMF, THF. Alternative: Acetonitrile (MeCN).DMF and THF are ideal for Sₙ2 reactions involving anionic nucleophiles.[7][9] If C-alkylation is observed, switching to a less polar solvent or running the reaction at a lower temperature may improve N-selectivity.
Temperature 0 °C to Room Temperature.Higher temperatures can increase the rate but may also promote undesired side reactions, including C-alkylation.[1] Running the deprotonation at 0 °C and the alkylation at room temperature provides a good balance for many substrates.
Low Yield Check reagent purity; increase reaction time or temperature.Ensure all reagents and solvents are anhydrous, as water will quench the NaH and the indolide anion. If starting material remains, consider adding slightly more NaH or alkylating agent, or increasing the temperature.
Side Products C3-alkylation; Dialkylation of C6-amine.C3-alkylation is a common competing pathway.[6] Using a strong base like NaH generally favors N-alkylation. If the C6-amine is alkylated, a protecting group (e.g., Boc) may be required on the amine prior to N-alkylation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Chloro-1H-indol-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-Chloro-1H-indol-6-amine. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot effectively and improve your yield and purity.

The synthesis of substituted indoles is a cornerstone of medicinal chemistry, and this compound is a valuable building block for various pharmacologically active agents. The most common and adaptable route involves a two-stage process: a Fischer indole synthesis to construct the core heterocyclic system with a nitro group as a masked amine, followed by a selective reduction. This guide focuses on this robust pathway, addressing the common challenges encountered in each step.

Core Synthetic Pathway

The recommended synthetic route proceeds as follows: (1) An acid-catalyzed Fischer indole synthesis using (4-chloro-5-nitrophenyl)hydrazine and a suitable acetaldehyde equivalent to form 5-chloro-6-nitro-1H-indole. (2) Subsequent reduction of the nitro group to yield the target amine.

Synthetic_Pathway cluster_0 Starting Materials cluster_1 Step 1: Fischer Indole Synthesis cluster_2 Step 2: Nitro Group Reduction SM1 (4-chloro-5-nitrophenyl)hydrazine INT1 5-Chloro-6-nitro-1H-indole SM1->INT1 Acid Catalyst (e.g., PPA, H₂SO₄) SM2 Acetaldehyde Equivalent (e.g., Aminoacetaldehyde dimethyl acetal) SM2->INT1 Acid Catalyst (e.g., PPA, H₂SO₄) PROD This compound INT1->PROD Reducing Agent (e.g., SnCl₂, Fe/HCl)

Caption: Proposed two-step synthesis of this compound.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.

Problem 1: Low Yield in the Fischer Indole Synthesis of 5-Chloro-6-nitro-1H-indole

Question: My reaction yield for the first step is consistently below 40%. The TLC shows unreacted hydrazine and several dark, baseline spots. What are the likely causes and solutions?

Answer: Low yield in a Fischer indole synthesis is a classic problem that typically points to one of three areas: instability of the hydrazone intermediate, suboptimal acid catalysis, or competing side reactions.[1][2]

  • Causality - Hydrazone Instability: The initial phenylhydrazone formed is in equilibrium with the starting materials and can be susceptible to decomposition, especially at elevated temperatures. The electron-withdrawing nitro and chloro groups on the phenylhydrazine can exacerbate this instability.

  • Causality - Suboptimal Cyclization: The key[3][3]-sigmatropic rearrangement is acid-catalyzed and requires sufficient thermal energy.[4][5][6] An inappropriate acid choice or concentration can lead to a stalled reaction, while insufficient heat will prevent the reaction from overcoming its activation energy. Conversely, excessive heat can promote polymerization and tar formation, which corresponds to the baseline spots on your TLC.

Solutions & Optimization Steps:

  • In-Situ Hydrazone Formation: Instead of isolating the hydrazone, consider a one-pot procedure where the hydrazone is formed in situ and immediately cyclized.[1] This minimizes its decomposition.

  • Acid Catalyst Screening: The choice of acid is critical.[4][7] Brønsted acids like sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA) are commonly used. Lewis acids such as zinc chloride (ZnCl₂) or boron trifluoride etherate (BF₃·OEt₂) can also be effective and may offer milder conditions.[2][4][5] It is highly recommended to screen a panel of acids to find the optimal catalyst for this specific substrate.

  • Temperature Optimization: A systematic temperature screen is advised. Begin with conditions reported in the literature for similar substrates, often around 80°C, and gradually increase.[7] Careful temperature control is crucial; a reaction that fails at 80°C might proceed cleanly at 100°C but decompose at 120°C.

  • Reagent Purity: Ensure the (4-chloro-5-nitrophenyl)hydrazine is pure. Hydrazine derivatives can oxidize over time, and impurities will invariably lower the yield.

Problem 2: Incomplete Nitro Group Reduction or Product Decomposition

Question: The reduction of 5-chloro-6-nitro-1H-indole is stalling. My TLC shows both starting material and product, along with a new, less polar spot. What's happening?

Answer: This issue typically stems from the choice of reducing agent or catalyst deactivation. The new, less polar spot is likely the dehalogenated byproduct, 6-amino-1H-indole.

  • Causality - Catalyst & Reagent Choice: Catalytic hydrogenation (e.g., H₂ over Pd/C) is a very common method for nitro reduction, but palladium catalysts are notoriously aggressive and can readily cause hydrodehalogenation (loss of the chlorine atom).[1] Metal/acid reductions like tin(II) chloride (SnCl₂) in HCl or iron powder in acetic/hydrochloric acid are often more suitable for substrates with sensitive halogen substituents.

  • Causality - Reaction Conditions: The indole nucleus itself is sensitive to strongly acidic conditions and can polymerize.[3][8] While the reduction requires acid, excessive amounts or prolonged reaction times at high temperatures can degrade both the starting material and the product. The amino group of the product is also susceptible to oxidation if exposed to air for extended periods, especially under basic workup conditions.

Solutions & Optimization Steps:

  • Select an Appropriate Reducing System:

    • Recommended: Tin(II) chloride (SnCl₂) in a protic solvent like ethanol or ethyl acetate, often with added HCl, is a reliable choice for this transformation.

    • Alternative: Iron powder in acetic acid or aqueous HCl is a cost-effective and mild alternative.

    • Avoid (or use with caution): Catalytic hydrogenation with Pd/C. If this method is necessary, use milder conditions, screen different catalysts (e.g., PtO₂), and carefully monitor the reaction to stop it upon consumption of the starting material.

  • Control pH During Reaction and Workup: Maintain acidic conditions during the reduction but perform the basic workup (e.g., with NaHCO₃ or Na₂CO₃ solution) quickly and at a low temperature (e.g., in an ice bath) to minimize air oxidation of the resulting amine.

  • Inert Atmosphere: To prevent oxidation, conduct the reaction and workup under an inert atmosphere (e.g., Nitrogen or Argon).

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during the Fischer indole synthesis step? A1: The two most critical parameters are temperature and acid catalyst concentration . As discussed in the troubleshooting section, these factors have a narrow optimal window. An incorrect balance will lead to either an incomplete reaction or significant byproduct formation through decomposition.[2][7]

Q2: How can I best purify the final this compound product? A2: The final product is a relatively polar, basic compound.

  • Column Chromatography: Silica gel chromatography is the most common method. Use a solvent system like dichloromethane/methanol or ethyl acetate/heptane with a small amount (0.5-1%) of triethylamine (TEA) added to the eluent. The TEA prevents the amine product from streaking on the acidic silica gel.

  • Recrystallization: If the crude product is sufficiently pure (>90%), recrystallization from a solvent system like ethanol/water or ethyl acetate/heptane can be an effective final purification step.

  • Acid/Base Extraction: An initial purification can be achieved by dissolving the crude material in an organic solvent (e.g., ethyl acetate), washing with a dilute acid (e.g., 1M HCl) to extract the amine into the aqueous phase, washing the aqueous phase with fresh organic solvent to remove non-basic impurities, and then re-basifying the aqueous layer and extracting the pure amine back into an organic solvent.

Q3: What analytical techniques should I use to confirm my final product? A3: A combination of techniques is essential for unambiguous structure confirmation and purity assessment.

  • NMR Spectroscopy: ¹H and ¹³C NMR will confirm the connectivity of the atoms and the substitution pattern on the indole ring.

  • Mass Spectrometry (MS): LCMS or direct infusion MS will confirm the molecular weight of the product (166.61 g/mol ).[9]

  • High-Performance Liquid Chromatography (HPLC): HPLC is crucial for determining the purity of the final compound.

Experimental Protocols & Data

Data Presentation

The choice of acid catalyst significantly impacts the success of the Fischer indole synthesis. The following table summarizes general observations for different catalyst types.

Catalyst TypeExamplesTypical ConditionsAdvantagesDisadvantages
Brønsted Acid H₂SO₄, PPA, p-TsOH80-120 °CStrong proton source, effective for many substrates.[4][5]Can cause charring/polymerization at high temperatures.[3]
Lewis Acid ZnCl₂, BF₃·OEt₂, AlCl₃25-100 °COften allows for milder reaction temperatures.[2][4]Can be difficult to remove during workup; stoichiometry sensitive.
Acidic Solvent Acetic Acid, Formic AcidRefluxActs as both solvent and catalyst, providing mild conditions.[2]May not be acidic enough for less reactive substrates.
Protocol 1: Synthesis of 5-Chloro-6-nitro-1H-indole

Disclaimer: This is a representative protocol based on established chemical principles. Researchers should conduct their own risk assessment and optimization.

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add (4-chloro-5-nitrophenyl)hydrazine (1.0 eq).

  • Add polyphosphoric acid (PPA) (approx. 10 times the weight of the hydrazine).

  • Begin stirring and heat the mixture to 80°C in an oil bath.

  • Slowly add aminoacetaldehyde dimethyl acetal (1.1 eq) dropwise over 20 minutes. An exotherm may be observed.

  • After the addition is complete, increase the temperature to 100-110°C and maintain for 2-3 hours.

  • Monitor the reaction progress by TLC (e.g., 3:1 Heptane:Ethyl Acetate), observing the consumption of the hydrazine.

  • Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8.

  • Extract the aqueous slurry with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude solid by column chromatography on silica gel to yield 5-chloro-6-nitro-1H-indole.

Protocol 2: Synthesis of this compound
  • To a round-bottom flask under a nitrogen atmosphere, add 5-chloro-6-nitro-1H-indole (1.0 eq) and ethanol.

  • Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq).

  • Heat the mixture to reflux (approx. 78°C) and maintain for 3-4 hours.

  • Monitor the reaction by TLC until the starting material is completely consumed.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove most of the ethanol.

  • Dilute the residue with ethyl acetate and cool in an ice bath.

  • Slowly add a saturated NaHCO₃ solution to neutralize the mixture. Be cautious of gas evolution. Continue until the pH is ~8.

  • Filter the resulting suspension through a pad of celite to remove tin salts. Wash the celite pad with additional ethyl acetate.

  • Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer again with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, eluting with a gradient of methanol in dichloromethane containing 0.5% triethylamine) to afford this compound.

Visualizations

General Troubleshooting Workflow

Caption: A decision tree for troubleshooting common synthesis issues.

Fischer Indole Synthesis Mechanism

Fischer_Indole_Mechanism cluster_reactants Inputs Hydrazine Phenylhydrazine Derivative Hydrazone Phenylhydrazone Formation Hydrazine->Hydrazone + H⁺, -H₂O Carbonyl Aldehyde/Ketone Carbonyl->Hydrazone + H⁺, -H₂O Enehydrazine Tautomerization (Ene-hydrazine) Hydrazone->Enehydrazine Keto-enol type Sigmatropic [3,3]-Sigmatropic Rearrangement Enehydrazine->Sigmatropic + H⁺ Cyclization Aromatization & Cyclization Sigmatropic->Cyclization Elimination Elimination of NH₃ Cyclization->Elimination Indole Indole Product Elimination->Indole

Caption: Key steps of the Fischer Indole Synthesis mechanism.

References

Technical Support Center: Purification of 5-Chloro-1H-indol-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-Chloro-1H-indol-6-amine. This resource is designed for researchers, medicinal chemists, and process development professionals who handle this valuable heterocyclic building block. The inherent reactivity of the indole nucleus, combined with the electronic properties of its substituents, presents unique purification challenges. This guide provides in-depth, field-proven insights and troubleshooting protocols to help you achieve high purity and yield.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Challenges

This section addresses the fundamental chemical principles governing the purification of this compound. Understanding these concepts is critical for diagnosing issues and selecting the appropriate strategy.

Q1: What are the primary stability concerns for this compound during purification?

A1: The main stability concerns stem from the electron-rich indole ring and the basic amino group.

  • Acid Sensitivity: The indole ring is susceptible to degradation under strongly acidic conditions. The C3 position of the pyrrole ring can be protonated, leading to the formation of an indoleninium cation, which can subsequently dimerize or polymerize.[1] While the C5-chloro group is electron-withdrawing, its effect on the pyrrole ring's reactivity is minimal.[1] Therefore, purification methods involving strong acids or prolonged exposure to acidic stationary phases (like standard silica gel) should be approached with caution.

  • Oxidative Degradation: Indoles, particularly those with amine substituents, are prone to oxidation. Exposure to air, light, and certain metal ions can lead to the formation of colored impurities, often appearing as pink, brown, or black polymeric materials.[2] This is analogous to the oxidation of adrenaline to adrenochrome.[2] Purification steps should be performed promptly, and storage of the purified material should be under an inert atmosphere (e.g., nitrogen or argon) and protected from light.[3]

  • Basicity: Under basic conditions, the indole N-H proton can be removed to form a more stable indolyl anion.[1] This generally protects the ring from acid-catalyzed degradation. However, the free amino group at C6 makes the molecule basic, which can lead to strong interactions with acidic media, such as silica gel, causing tailing and potential recovery issues during chromatography.

Q2: What are the most common types of impurities I might encounter?

A2: Impurities typically originate from the synthetic route used. They can be broadly categorized as follows:

Impurity CategoryPotential Origin & ExamplesAnalytical Signature
Unreacted Starting Materials Incomplete reaction of precursors. For instance, if the synthesis involves a nitration/reduction sequence, residual nitro-indole precursors may be present.[4]Peaks in HPLC/LC-MS corresponding to the molecular weights of known starting materials.
Positional Isomers Non-selective reactions during synthesis can lead to isomers, such as 7-amino or 4-amino analogues.Difficult to distinguish by MS alone. Requires NMR or co-injection with an authentic standard in HPLC.
Reaction Byproducts Side reactions can generate various impurities. For example, dehalogenation (loss of the chloro-substituent) can occur during catalytic hydrogenation steps.[5]Unexpected molecular ions in LC-MS. For dehalogenation, an M-34 peak (loss of Cl, gain of H) might be observed.
Degradation Products As discussed in Q1, these are often colored, polymeric materials formed via oxidation or acid-catalyzed decomposition.Often appear as a broad, unresolved baseline hump in HPLC or as insoluble colored material in the sample.

Q3: How do I choose the right initial purification strategy?

A3: The choice depends on the scale of your experiment and the nature of the impurities. A multi-step approach is often best.

start Crude Product (Post-Workup) extraction Acid-Base Extraction start->extraction Gross Impurities (non-basic) chromatography Column Chromatography extraction->chromatography Closely-related Impurities crystallization Recrystallization chromatography->crystallization Final Polishing final_product Pure Product (>98%) crystallization->final_product

Caption: General purification workflow for this compound.
  • Acid-Base Extraction: This is an excellent first step for removing non-basic organic impurities and some polymeric material. By dissolving the crude product in an organic solvent (e.g., ethyl acetate) and extracting with dilute aqueous acid (e.g., 1M HCl), the basic amine is protonated and moves to the aqueous layer. The organic layer containing neutral impurities is discarded. The pH of the aqueous layer is then carefully adjusted back to basic (pH 8-9) to precipitate the purified amine.[4][6]

  • Column Chromatography: This is the method of choice for separating closely related isomers and byproducts that cannot be removed by extraction.[4] Due to the challenges mentioned in Q1, specific techniques are required (see Troubleshooting section).

  • Recrystallization: This is the ideal final step to achieve high purity and obtain a stable, crystalline solid.[4] It is highly effective at removing trace impurities that may co-elute during chromatography.

Section 2: Troubleshooting Guides - Practical Solutions

This section provides a question-and-answer format to address specific experimental issues.

Troubleshooting Column Chromatography

Q: My product is streaking badly on the silica gel column, and I'm getting poor separation. What's happening?

A: This is a classic problem when purifying amines on standard silica gel. The acidic silanol groups (Si-OH) on the silica surface are strongly interacting with the basic amino group of your compound, causing tailing and poor resolution.

Solution:

  • Deactivate the Silica: Add a small amount of a volatile base, typically 0.5-1% triethylamine (Et₃N) or ammonium hydroxide, to your eluent system (e.g., Dichloromethane/Methanol).[7] This base will competitively bind to the acidic sites on the silica, allowing your compound to travel more smoothly down the column.

  • Use a Different Stationary Phase: If tailing persists, consider using a less acidic stationary phase like alumina (basic or neutral grade) or a functionalized silica gel (e.g., amino-propylated silica).

Q: I suspect my compound is degrading on the column. My collected fractions are turning pink/brown. How can I prevent this?

A: This indicates either acid-catalyzed degradation on the silica surface or oxidation.

Solution:

  • Work Quickly: Do not let the compound sit on the column for an extended period. Prepare everything in advance and run the chromatography session efficiently.

  • Use Deactivated Silica: As mentioned above, adding a base to the eluent can mitigate acid-catalyzed degradation.

  • Flush with Inert Gas: If possible, gently bubble argon or nitrogen through your solvents before use to remove dissolved oxygen. This minimizes the risk of on-column oxidation.

  • Consider Reversed-Phase Chromatography: If degradation is severe, reversed-phase chromatography (e.g., C18 silica) using a mobile phase like acetonitrile/water with a buffer (e.g., ammonium bicarbonate) can be a milder alternative.

start Chromatography Issue? streaking Streaking / Tailing? start->streaking degradation Color Change / Degradation? start->degradation sol_streaking1 Add 1% Et3N to Eluent streaking->sol_streaking1 Yes sol_degradation1 Work Quickly & Deactivate Silica degradation->sol_degradation1 Yes sol_streaking2 Switch to Alumina / Amino-Silica sol_streaking1->sol_streaking2 Still Tailing sol_degradation2 Use Degassed Solvents sol_degradation1->sol_degradation2 Still Degrading sol_degradation3 Switch to Reversed-Phase HPLC sol_degradation2->sol_degradation3 Still Degrading

Caption: Troubleshooting logic for chromatography issues.
Troubleshooting Recrystallization

Q: My compound is "oiling out" instead of forming crystals. What should I do?

A: "Oiling out" occurs when the compound's solubility in the hot solvent is too high, and upon cooling, it separates as a liquid phase before it has a chance to form an ordered crystal lattice.

Solution:

  • Add an Anti-Solvent: While the solution is still hot, add a miscible "anti-solvent" (a solvent in which your compound is poorly soluble) dropwise until the solution becomes faintly cloudy. Then, add a few drops of the primary solvent to clarify and allow it to cool slowly. A good solvent/anti-solvent pair for this compound could be Methanol/Water or Ethyl Acetate/Hexane.

  • Reduce the Amount of Solvent: You may have used too much solvent. Try evaporating some of the solvent and reheating to re-dissolve the material before cooling again.

  • Cool More Slowly: Do not place the hot flask directly into an ice bath. Allow it to cool slowly to room temperature first, then transfer it to a refrigerator, and finally to a freezer. Slow cooling encourages the formation of well-ordered crystals.

Q: My purity isn't improving much after recrystallization. Why?

A: This usually means the impurities have very similar solubility properties to your product in the chosen solvent system.

Solution:

  • Change the Solvent System: Experiment with different solvents. The goal is to find a solvent that dissolves the product well when hot but poorly when cold, while the impurities remain soluble (or insoluble) at both temperatures.

  • Perform a Charcoal Treatment: If the impurities are colored, they can sometimes be removed by adding a small amount of activated charcoal to the hot solution, simmering for a few minutes, and then filtering the hot solution through Celite or filter paper to remove the charcoal before cooling.

Section 3: Detailed Experimental Protocols

Protocol 1: Deactivated Silica Gel Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in your starting eluent (e.g., 98:1:1 Dichloromethane:Methanol:Triethylamine).

  • Column Packing: Pour the slurry into the column and allow it to pack under gentle pressure.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or dichloromethane. Pre-adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column bed. This "dry loading" technique often results in better resolution.

  • Elution: Begin elution with the starting solvent mixture. Gradually increase the polarity by slowly increasing the percentage of methanol (e.g., from 1% to 5%) to elute the product.

  • Fraction Collection: Collect fractions and monitor them by Thin-Layer Chromatography (TLC), using a UV lamp for visualization.

  • Pooling and Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Purity Assessment by HPLC-UV

This protocol provides a general method for assessing purity. It should be validated for specific applications.

  • System Preparation:

    • Column: C18 column (e.g., 150 x 4.6 mm, 2.7 µm).[8]

    • Mobile Phase A: Water with 0.1% Formic Acid (adjust pH if needed).

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Flow Rate: 0.7 - 1.0 mL/min.[8]

    • Column Temperature: 40 °C.[8]

    • Detection: UV at 254 nm.[8]

  • Sample Preparation: Prepare a stock solution of your compound in methanol or acetonitrile at approximately 1 mg/mL. Dilute as necessary to be within the detector's linear range.

  • Gradient Elution:

    • Start with a low percentage of Mobile Phase B (e.g., 10%).

    • Run a linear gradient to a high percentage of B (e.g., 95%) over 10-15 minutes.

    • Hold at high %B for 2-3 minutes.

    • Return to initial conditions and allow the column to re-equilibrate for 5 minutes between injections.

  • Analysis: Integrate the peaks. Purity is typically reported as the area percentage of the main peak relative to the total area of all peaks.

References

Technical Support Center: Synthesis of 5-Chloro-1H-indol-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 5-Chloro-1H-indol-6-amine. This crucial intermediate is a building block in numerous pharmacologically active compounds, making its efficient and clean synthesis a priority for researchers in medicinal chemistry and drug development. However, the inherent reactivity of the indole nucleus presents unique challenges, often leading to side reactions that can complicate purification and reduce yields.

This guide is structured to provide direct, actionable solutions to common problems encountered during the synthesis. We will move beyond simple procedural steps to explore the underlying chemical principles governing these reactions, empowering you to not only solve current issues but also to anticipate and prevent future challenges.

Troubleshooting Guide: A Two-Step Synthetic Approach

The most common synthetic route involves a two-step process: the regioselective nitration of 5-chloro-1H-indole followed by the reduction of the resulting 5-chloro-6-nitro-1H-indole. This guide is organized to address problems in each of these critical stages.

Part 1: Electrophilic Nitration of 5-Chloro-1H-indole

The introduction of a nitro group onto the 5-chloroindole scaffold is an exercise in controlling regioselectivity. The chloro group at C5 is an ortho-, para-director, while the electron-rich pyrrole ring strongly directs electrophiles to C3. The desired C6 substitution requires carefully optimized conditions to navigate these competing electronic effects.

Q1: My nitration reaction is producing a mixture of isomers, primarily the 4-nitro and 7-nitro side products, leading to a difficult purification. How can I improve selectivity for the 6-nitro position?

Answer: This is the most common challenge in this synthesis, stemming from the complex directing effects of the substituted indole. The formation of multiple isomers is a direct consequence of the reaction conditions being too harsh or not optimized for kinetic control.

Underlying Cause: The indole nucleus is highly activated towards electrophilic aromatic substitution. While the chloro group at C5 directs para to its position (C2) and ortho (C4 and C6), the powerful influence of the pyrrole nitrogen also activates the C4, C6, and C7 positions. The outcome is highly sensitive to the nitrating agent, acid catalyst, and temperature.[1][2]

Solutions & Protocol:

  • Strict Temperature Control: This is the most critical parameter. The reaction is exothermic, and temperature spikes will dramatically decrease regioselectivity.[3] Maintain the reaction temperature between -10°C and 0°C throughout the addition of the nitrating agent.

  • Choice of Nitrating Agent: Avoid aggressive nitrating mixtures like concentrated HNO₃/H₂SO₄ ("mixed acid"), which often lead to poor selectivity and degradation. A milder, in situ generated nitrating species is preferable.

Recommended Protocol for Improved C6-Selectivity:

  • Reagents: 5-chloro-1H-indole, Sodium Nitrate (NaNO₃), Sulfuric Acid (H₂SO₄, concentrated).

  • Procedure:

    • Dissolve 5-chloro-1H-indole (1.0 eq) in concentrated H₂SO₄ at -10°C under an inert atmosphere (N₂). Stir until a homogeneous solution is formed.

    • In a separate flask, prepare a slurry of NaNO₃ (1.05 eq) in a small amount of concentrated H₂SO₄.

    • Cool the NaNO₃ slurry to 0°C and add it portion-wise to the indole solution over 30-45 minutes, ensuring the internal temperature does not exceed 0°C.

    • Monitor the reaction by TLC (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 1-2 hours.

    • Once complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

    • The precipitated solid, 5-chloro-6-nitro-1H-indole, can be collected by filtration, washed thoroughly with water until the washings are neutral, and dried under vacuum.

Q2: I'm observing significant formation of dark, insoluble tar and a low yield of my desired product. What is causing this degradation?

Answer: Tar formation is a classic sign of indole degradation under strongly acidic conditions.

Underlying Cause: The indole ring, particularly at the C3 position, is susceptible to protonation by strong acids. This forms a highly reactive indoleninium cation which can attack another indole molecule, initiating a chain reaction that leads to acid-catalyzed dimerization and polymerization.[4]

Solutions:

  • Minimize Exposure to Acid: While acid is necessary for the nitration, ensure the reaction time is not unnecessarily long. Monitor the reaction closely and quench it as soon as the starting material is consumed.

  • Sufficient Solvent/Acid Volume: Ensure the starting material is fully dissolved in the sulfuric acid before adding the nitrating agent. Poor solubility can create localized "hot spots" of high concentration and reactivity, promoting polymerization.

  • Alternative Non-Acidic Methods: For particularly sensitive substrates, non-acidic nitration methods can be explored, such as using trifluoroacetyl nitrate generated in situ from ammonium tetramethylnitrate and trifluoroacetic anhydride.[5][6] These methods avoid strong protic acids entirely.

Diagram 1: Regioselectivity in the Nitration of 5-Chloroindole

G cluster_start Starting Material cluster_reagents Reaction Conditions cluster_products Potential Products Start 5-Chloro-1H-indole Reagent Nitrating Agent (e.g., NaNO₃ / H₂SO₄) Desired 5-Chloro-6-nitro-1H-indole (Desired Product) Reagent->Desired Controlled Temp. (-10°C to 0°C) Side1 5-Chloro-4-nitro-1H-indole (Side Product) Reagent->Side1 Higher Temp. (>10°C) Side2 5-Chloro-7-nitro-1H-indole (Side Product) Reagent->Side2 Higher Temp. (>10°C) Degradation Tar / Polymerization (Degradation) Reagent->Degradation Strong Acid Long Reaction Time

Caption: Competing pathways in the nitration of 5-chloroindole.

Part 2: Reduction of 5-Chloro-6-nitro-1H-indole

The reduction of the nitro group to an amine is generally high-yielding, but can be plagued by over-reduction (dehalogenation) or incomplete conversion, depending on the chosen methodology.

Q3: During my catalytic hydrogenation (H₂/Pd-C), I'm losing the chlorine atom, resulting in 6-aminoindole as a major byproduct. How can I prevent this dehalogenation?

Answer: This is a well-known side reaction in catalytic hydrogenation. The palladium catalyst is highly active for the hydrogenolysis (cleavage) of aryl-halide bonds, especially C-Cl and C-Br bonds.

Underlying Cause: The mechanism involves oxidative addition of the aryl-chloride bond to the palladium surface, followed by hydrogenolysis. This process competes directly with the reduction of the nitro group.

Solutions:

  • Change the Catalyst: Switch from Palladium on Carbon (Pd/C) to a catalyst less prone to causing dehalogenation. Platinum(IV) oxide (PtO₂, Adams' catalyst) or Platinum on Carbon (Pt/C) are excellent alternatives that often preserve the C-Cl bond.

  • Modify Reaction Conditions: If you must use Pd/C, use the mildest conditions possible.

    • Pressure: Use a lower hydrogen pressure (e.g., 1-3 atm or even a balloon of H₂) instead of a high-pressure Parr shaker.

    • Temperature: Run the reaction at room temperature.

  • Use a Chemical Reducing Agent: This is the most reliable way to avoid dehalogenation. Metal-acid systems are highly effective and selective.

Recommended Protocol for Selective Reduction:

  • Reagents: 5-chloro-6-nitro-1H-indole, Tin(II) chloride dihydrate (SnCl₂·2H₂O), Ethanol, Concentrated HCl.

  • Procedure:

    • Suspend 5-chloro-6-nitro-1H-indole (1.0 eq) in ethanol.

    • Add a solution of SnCl₂·2H₂O (4-5 eq) in concentrated HCl to the suspension.

    • Heat the mixture to reflux (approx. 70-80°C) and stir for 1-3 hours. Monitor completion by TLC.

    • Cool the reaction mixture to room temperature and carefully basify with a concentrated NaOH or NaHCO₃ solution until the pH is > 9. Caution: This is a highly exothermic neutralization.

    • Extract the aqueous layer multiple times with ethyl acetate or dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude product.

Q4: My final product, this compound, is unstable and quickly develops a dark purple/brown color upon isolation and storage. How can I improve its stability?

Answer: The product is an electron-rich aromatic amine, which is notoriously susceptible to air oxidation. The combination of the amine and the indole nitrogen makes the system particularly prone to forming colored, oxidized oligomers.

Underlying Cause: Atmospheric oxygen can oxidize the amino group, leading to the formation of radical species that polymerize. This process is often catalyzed by trace metals and light.

Solutions:

  • Workup Under Inert Atmosphere: After the reaction is complete, conduct all subsequent steps (neutralization, extraction, filtration, and concentration) under a blanket of nitrogen or argon. Use solvents that have been degassed by sparging with N₂.

  • Purification: If column chromatography is required, use de-gassed solvents and run the column as quickly as possible. A short plug of silica gel may be sufficient to remove baseline impurities without prolonged exposure to the stationary phase.

  • Storage: The purified product must be stored under an inert atmosphere (N₂ or Ar), in an amber vial to protect it from light, and at low temperature (-20°C is recommended for long-term storage).

Table 1: Comparison of Common Reduction Methods for 5-Chloro-6-nitro-1H-indole

MethodReducing Agent(s)Typical YieldProsCons
Catalytic Hydrogenation H₂, Pd/C70-90%High yield, clean reaction, easy workup.High risk of dehalogenation , requires specialized pressure equipment.
Catalytic Hydrogenation H₂, PtO₂85-95%Excellent yield, minimal dehalogenation.Catalyst is more expensive than Pd/C.
Metal/Acid Reduction SnCl₂ / HCl80-95%No dehalogenation , inexpensive, reliable.Stochiometric tin waste, challenging workup (emulsions).
Metal/Acid Reduction Fe / NH₄Cl or AcOH75-90%Inexpensive, environmentally benign iron salts.Can require heat, longer reaction times.
Hydrosulfite Reduction Na₂S₂O₄60-80%Mild conditions, useful for sensitive substrates.[7]Can be lower yielding, large volume of aqueous waste.

Diagram 2: Key Reaction and Side Reaction in the Reduction Step

G cluster_pathways Reduction Pathways cluster_products Resulting Products Start 5-Chloro-6-nitro-1H-indole Pathway1 Desired Reduction (e.g., SnCl₂, PtO₂) Start->Pathway1 Pathway2 Hydrogenolysis (e.g., H₂/Pd-C) Start->Pathway2 Product_Good This compound (Desired Product) Pathway1->Product_Good Selective C-NO₂ Reduction Product_Bad 6-Aminoindole (Dehalogenated Byproduct) Pathway2->Product_Bad Non-Selective C-Cl Cleavage

Caption: Selective vs. non-selective reduction pathways.

Frequently Asked Questions (FAQs)

Q: How pure does my starting 5-chloro-1H-indole need to be? A: Very pure. Impurities in the starting material, especially any residual catalyst from its own synthesis, can interfere with the nitration reaction. We recommend purifying commercially available 5-chloroindole by recrystallization (e.g., from hexanes or ethanol/water) or column chromatography before use.

Q: What analytical techniques are best for monitoring these reactions? A: Thin-Layer Chromatography (TLC) is indispensable for real-time monitoring of reaction completion. For more detailed analysis of purity and isomer ratios, High-Performance Liquid Chromatography (HPLC) with a UV detector is ideal. For structural confirmation of your final product and any isolated byproducts, ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) are essential.

Q: Can I perform this synthesis as a one-pot reaction? A: It is strongly discouraged. The conditions for nitration (highly acidic, low temperature) are fundamentally incompatible with the conditions for reduction (often basic or neutral pH workup, reflux temperatures). Attempting a one-pot synthesis would likely lead to complex mixtures and significant degradation of the final amine product in the acidic nitration medium.

References

Technical Support Center: Stability of 5-Chloro-1H-indol-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Chloro-1H-indol-6-amine. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability of this compound in various solvents and experimental conditions. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your research. Our goal is to equip you with the knowledge to ensure the integrity of your experiments and the reliability of your results.

Introduction to the Stability of Indole Derivatives

This compound belongs to the indole family, a class of heterocyclic aromatic compounds prevalent in pharmaceuticals and biologically active molecules. The stability of such compounds is paramount for reproducible experimental outcomes and for ensuring the safety and efficacy of potential drug candidates. Instability can lead to the formation of degradation products, which may have altered biological activity or introduce confounding variables into your assays.

This guide will walk you through the common stability challenges associated with this compound, providing a framework for identifying and mitigating these issues. We will delve into the principles of forced degradation studies, which are essential for understanding the intrinsic stability of a molecule.[1][2][3]

Troubleshooting Guide: Common Stability Issues

This section addresses specific problems you might encounter related to the stability of this compound solutions.

Issue 1: Unexpected or Inconsistent Results in Biological Assays

  • Possible Cause: Degradation of this compound in your assay medium or stock solution.

  • Troubleshooting Steps:

    • Verify Stock Solution Integrity:

      • Recommendation: Prepare a fresh stock solution of this compound. Compare the performance of the fresh solution to the old one in your assay.

      • Rationale: The amine and indole functional groups can be susceptible to oxidation over time, especially if the solvent has been exposed to air.

    • Assess Solvent Compatibility:

      • Recommendation: If using a new solvent, perform a preliminary stability check. Dissolve a small amount of the compound in the solvent and monitor for any color change over a few hours. For a more rigorous check, analyze the solution by High-Performance Liquid Chromatography (HPLC) at time zero and after 24 hours to look for the appearance of new peaks, which would indicate degradation products.[4][5]

      • Rationale: The choice of solvent can significantly impact the stability of a compound. Protic solvents may participate in degradation reactions, while others might contain impurities that catalyze degradation.

    • Consider Assay Conditions:

      • Recommendation: Evaluate the pH, temperature, and light exposure of your assay. If the assay involves harsh conditions (e.g., acidic or basic pH, high temperature), the compound may be degrading during the experiment.

      • Rationale: Forced degradation studies show that conditions like acid/base hydrolysis, oxidation, and photolysis can cause degradation of drug substances.[1][3][6]

Issue 2: Color Change or Precipitation in Stock Solutions

  • Possible Cause: Oxidative degradation or poor solubility.

  • Troubleshooting Steps:

    • Address Potential Oxidation:

      • Recommendation: Degas your solvent by sparging with an inert gas like nitrogen or argon before preparing the solution. Store the stock solution under an inert atmosphere and protect it from light.

      • Rationale: Indole derivatives can be susceptible to oxidation, which is often catalyzed by light and the presence of oxygen. This can lead to the formation of colored byproducts.

    • Evaluate Solubility:

      • Recommendation: Determine the solubility of this compound in your chosen solvent at the desired concentration. If you observe precipitation, you may be exceeding the solubility limit.

      • Rationale: It is crucial to work with solutions where the compound is fully dissolved to ensure accurate and reproducible concentrations.

Issue 3: Appearance of New Peaks in HPLC Analysis Over Time

  • Possible Cause: Chemical degradation of this compound.

  • Troubleshooting Steps:

    • Characterize Degradation Products:

      • Recommendation: If you have access to a mass spectrometer (MS) coupled with your HPLC (LC-MS), attempt to get a mass for the new peaks. This can provide clues about the degradation pathway (e.g., an increase of 16 amu may suggest oxidation).

      • Rationale: Identifying the degradation products is a key step in understanding the degradation mechanism and developing strategies to prevent it.[7]

    • Perform a Forced Degradation Study:

      • Recommendation: Systematically expose solutions of this compound to stress conditions (acid, base, peroxide, heat, light) to intentionally induce degradation.[1][3] This will help you identify the conditions under which the compound is unstable and can help in developing a stability-indicating analytical method.

      • Rationale: Forced degradation studies are a cornerstone of pharmaceutical development for establishing the intrinsic stability of a drug substance and for developing analytical methods that can separate the parent compound from its degradation products.[2][8]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

Q2: How should I store stock solutions of this compound?

A2: Based on vendor recommendations for the solid compound, it is best practice to store solutions at low temperatures (e.g., -20°C or -80°C).[9][10] Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. Protect the solutions from light by using amber vials or by wrapping them in aluminum foil. For long-term storage, consider flushing the headspace of the vial with an inert gas before sealing.

Q3: Is this compound sensitive to light?

A3: While specific photostability data for this compound is not available, many indole derivatives are known to be light-sensitive. As a precautionary measure, all experiments involving this compound and its solutions should be conducted with protection from light. A related compound, sertindole, was found to be stable under UV irradiation, but this may not be true for all indole derivatives.[11]

Q4: My experiment requires a specific buffer. How can I test the stability of this compound in this buffer?

A4: To assess the stability in your buffer, you can perform a simple time-course experiment. Prepare a solution of the compound in your buffer and an equivalent solution in a stable solvent like DMSO (as a control). Analyze both solutions by HPLC at various time points (e.g., 0, 2, 4, 8, and 24 hours) while incubating them under your experimental conditions (temperature, light exposure). A decrease in the peak area of the parent compound and the appearance of new peaks in the buffered solution would indicate instability.

Q5: What are the likely degradation pathways for this compound?

A5: Based on the chemical structure, the following are potential degradation pathways:

  • Oxidation: The electron-rich indole ring and the primary amine are susceptible to oxidation. This could be initiated by atmospheric oxygen, trace metal ions, or other oxidizing agents.[12]

  • Hydrolysis: While the indole ring is generally stable to hydrolysis, extreme pH conditions could potentially lead to degradation.

  • Photodegradation: Exposure to UV or visible light could induce photochemical reactions.

The diagram below illustrates a general workflow for investigating the stability of this compound.

Stability_Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 In-depth Analysis cluster_3 Resolution start Inconsistent Results or Solution Instability check_solubility Verify Solubility and Concentration start->check_solubility Is solution clear? prepare_fresh Prepare Fresh Stock Solution check_solubility->prepare_fresh Yes hplc_analysis HPLC Analysis (Time Zero vs. 24h) prepare_fresh->hplc_analysis Issue persists forced_degradation Forced Degradation Study (Acid, Base, Oxidative, Light, Heat) hplc_analysis->forced_degradation Degradation observed optimize_storage Optimize Storage Conditions (Temp, Light, Inert Gas) hplc_analysis->optimize_storage No degradation forced_degradation->optimize_storage change_solvent Select Alternative Solvent/Buffer forced_degradation->change_solvent define_stability_window Define Stable Working Window forced_degradation->define_stability_window

Caption: Troubleshooting workflow for stability issues.

Experimental Protocols

Protocol 1: Preliminary Solubility and Short-Term Stability Assessment
  • Objective: To quickly assess the solubility and stability of this compound in a chosen solvent.

  • Materials:

    • This compound

    • Test solvent (e.g., DMSO, Ethanol, PBS buffer)

    • Vortex mixer

    • HPLC system with a C18 column

  • Procedure:

    • Prepare a stock solution of this compound at the desired concentration in the test solvent.

    • Visually inspect for complete dissolution. If not fully dissolved, sonicate briefly or prepare a more dilute solution.

    • Immediately after preparation (T=0), inject an aliquot onto the HPLC system and record the chromatogram.

    • Store the remaining solution under the intended experimental conditions (e.g., room temperature, 37°C, protected from light).

    • After 24 hours (T=24), inject another aliquot and record the chromatogram.

  • Analysis:

    • Compare the peak area of the parent compound at T=0 and T=24. A significant decrease suggests degradation.

    • Look for the appearance of new peaks at T=24, which would be indicative of degradation products.

Protocol 2: Forced Degradation Study
  • Objective: To identify potential degradation pathways and establish the intrinsic stability of this compound.

  • Materials:

    • This compound stock solution in a suitable solvent (e.g., acetonitrile or methanol).

    • 0.1 M Hydrochloric Acid (HCl)

    • 0.1 M Sodium Hydroxide (NaOH)

    • 3% Hydrogen Peroxide (H₂O₂)

    • Heat source (e.g., water bath or oven)

    • Photostability chamber or a UV lamp

  • Procedure:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before HPLC analysis.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M HCl before HPLC analysis.

    • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Incubate at room temperature for 24 hours.

    • Thermal Degradation: Incubate the stock solution at 60°C for 24 hours.

    • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.

    • Control: Keep a sample of the stock solution at room temperature, protected from light.

  • Analysis:

    • Analyze all samples by HPLC.

    • Compare the chromatograms of the stressed samples to the control sample to identify the extent of degradation and the formation of degradation products under each condition.

The diagram below outlines the process of a forced degradation study.

Forced_Degradation_Workflow cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis & Outcome stock_solution Prepare Stock Solution of This compound acid Acid Hydrolysis (0.1M HCl, 60°C) stock_solution->acid base Base Hydrolysis (0.1M NaOH, 60°C) stock_solution->base oxidation Oxidation (3% H₂O₂, RT) stock_solution->oxidation thermal Thermal Stress (60°C) stock_solution->thermal photolytic Photolytic Stress (UV Light) stock_solution->photolytic control Control (RT, Protected from Light) stock_solution->control hplc_analysis Analyze All Samples by HPLC acid->hplc_analysis base->hplc_analysis oxidation->hplc_analysis thermal->hplc_analysis photolytic->hplc_analysis control->hplc_analysis pathway_id Identify Degradation Pathways hplc_analysis->pathway_id method_dev Develop Stability-Indicating Method hplc_analysis->method_dev

References

Technical Support Center: Overcoming Reactivity Challenges with 5-Chloro-1H-indol-6-amine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the low reactivity of 5-Chloro-1H-indol-6-amine in palladium-catalyzed cross-coupling reactions. The inherent electronic properties of this substrate, namely the electron-donating amine and the chloro substituent, present unique challenges that will be addressed herein.

Frequently Asked Questions (FAQs)

Q1: Why is this compound a challenging substrate in cross-coupling reactions?

A1: The low reactivity of this compound stems from a combination of electronic and functional group effects. The indole ring is electron-rich, and the presence of the amino group at the 6-position further increases electron density. This can hinder the oxidative addition step in the catalytic cycle of many cross-coupling reactions.[1] Additionally, the unprotected N-H of the indole and the primary amine can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[2][3]

Q2: Should I protect the indole N-H or the 6-amino group before attempting a cross-coupling reaction?

A2: Yes, protecting one or both of these functional groups is often crucial for a successful reaction. The acidic N-H of the indole can interfere with the reaction, and protecting it can improve yields.[3] Common protecting groups for the indole nitrogen include Boc, SEM, or a phenylsulfonyl group.[4][5][6] The primary amine at the 6-position can also be protected, for example, as a carbamate (e.g., Boc) or an amide, to prevent it from interfering with the catalyst. The choice of protecting group will depend on the specific reaction conditions and the subsequent deprotection strategy.[7]

Q3: What are the most common side reactions observed when using this compound in cross-coupling reactions?

A3: Common side reactions include:

  • Homocoupling: Formation of a biaryl product from the coupling of two molecules of the boronic acid (in Suzuki reactions) or two molecules of the aryl halide.[2] This is often exacerbated by the presence of oxygen.

  • Protodeboronation: Cleavage of the C-B bond in the boronic acid, replacing it with a hydrogen atom. This is often caused by the presence of water.[8]

  • Dehalogenation: Reduction of the C-Cl bond to a C-H bond on the starting material.[8]

  • Catalyst deactivation: The unprotected amine or indole N-H can coordinate to the palladium center, leading to an inactive catalyst.[2][3]

Troubleshooting Guides

This section provides detailed troubleshooting for common cross-coupling reactions with this compound.

Guide 1: Suzuki-Miyaura Coupling

Issue: Low to no yield of the desired coupled product.

Troubleshooting Workflow: Suzuki-Miyaura Coupling

Start Low/No Yield in Suzuki Coupling Check_Reagents Verify Reagent Quality: - Anhydrous, finely ground base - Fresh, pure boronic acid/ester - Thoroughly degassed solvents Start->Check_Reagents Catalyst_System Optimize Catalyst System: - Increase catalyst loading - Screen bulky, electron-rich ligands (e.g., SPhos, XPhos) - Use a pre-formed catalyst Check_Reagents->Catalyst_System If reagents are fine Reaction_Conditions Adjust Reaction Conditions: - Screen different bases (e.g., Cs2CO3, K3PO4) - Screen different solvents (e.g., Dioxane, Toluene, 2-MeTHF) - Increase temperature Catalyst_System->Reaction_Conditions If still low yield Protecting_Group Consider Protecting Groups: - Protect indole N-H (e.g., Boc, SEM) - Protect 6-amino group Reaction_Conditions->Protecting_Group If optimization fails Success Improved Yield Protecting_Group->Success

Caption: A logical workflow to diagnose and solve common issues in the Suzuki coupling reaction.

Potential Cause Recommended Solution & Rationale
Catalyst Inactivity Solution: Use a pre-formed palladium catalyst or ensure in-situ reduction of a Pd(II) precatalyst. Increase catalyst loading. Rationale: The electron-rich substrate can inhibit the catalyst.[2] Using a more active, pre-formed catalyst can overcome this.
Inappropriate Ligand Choice Solution: Switch to bulky, electron-rich phosphine ligands like SPhos or XPhos. Rationale: These ligands promote the oxidative addition and reductive elimination steps of the catalytic cycle, which can be slow with challenging substrates.[2][9]
Poor Base Quality or Incorrect Choice Solution: Use an anhydrous, finely ground base such as cesium carbonate (Cs2CO3) or potassium phosphate (K3PO4).[2][10] Rationale: The base is critical for the transmetalation step. Water can lead to protodeboronation of the boronic acid.[8]
Oxygen Contamination Solution: Thoroughly degas all solvents and reagents by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.[2] Rationale: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) and promote homocoupling of the boronic acid.[2]
Substrate Inhibition Solution: Protect the indole N-H and/or the 6-amino group. Rationale: The lone pairs on the nitrogen atoms can coordinate to the palladium center, effectively poisoning the catalyst.[3]
Guide 2: Buchwald-Hartwig Amination

Issue: Inefficient C-N bond formation.

Troubleshooting Workflow: Buchwald-Hartwig Amination

Start Low Yield in Buchwald-Hartwig Ligand_Base Screen Ligand and Base Combination: - Bulky phosphine ligands (e.g., XPhos, RuPhos) - Strong, non-nucleophilic bases (e.g., NaOtBu, K3PO4) Start->Ligand_Base Solvent_Temp Optimize Solvent and Temperature: - Aprotic polar solvents (e.g., Dioxane, Toluene) - Gradually increase temperature Ligand_Base->Solvent_Temp If no improvement Protect_Indole Protect Indole N-H: - Use a base-stable protecting group (e.g., SEM) Solvent_Temp->Protect_Indole If still low yield Amine_Stoichiometry Adjust Amine Stoichiometry: - Use a slight excess of the amine coupling partner Protect_Indole->Amine_Stoichiometry If necessary Success Improved Yield Amine_Stoichiometry->Success

Caption: Systematic approach to troubleshooting Buchwald-Hartwig amination reactions.

Potential Cause Recommended Solution & Rationale
Ligand Incompatibility Solution: Employ sterically hindered, electron-rich biaryl phosphine ligands such as XPhos, RuPhos, or BrettPhos.[11][12][13] Rationale: These ligands facilitate the reductive elimination step and can prevent the formation of off-cycle catalyst species.[11]
Incorrect Base Solution: Use a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), or potassium phosphate (K3PO4). Rationale: A strong base is required to deprotonate the amine coupling partner and facilitate its coordination to the palladium center.[13]
Catalyst Inhibition by Substrate Solution: Protect the indole N-H. Rationale: The acidic proton of the indole can react with the strong base, and the resulting anion can coordinate to the palladium, inhibiting the catalytic cycle.[3]
Side Reactions Solution: Ensure strictly anhydrous and anaerobic conditions. Rationale: Water can lead to hydrodehalogenation of the starting material. Oxygen can deactivate the catalyst.
Guide 3: Sonogashira Coupling

Issue: Poor conversion to the desired arylalkyne.

Troubleshooting Workflow: Sonogashira Coupling

Start Low Yield in Sonogashira Copper_Cocatalyst Evaluate Copper Co-catalyst: - Use fresh CuI - Consider copper-free conditions with specific ligands Start->Copper_Cocatalyst Base_Solvent Optimize Base and Solvent: - Amine base (e.g., Et3N, DIPEA) - Aprotic solvents (e.g., THF, DMF) Copper_Cocatalyst->Base_Solvent If issue persists Protect_NH_Groups Protect Both N-H Groups: - Indole N-H and 6-amino group to prevent side reactions Base_Solvent->Protect_NH_Groups If still low yield Alkyne_Equivalents Adjust Alkyne Stoichiometry: - Use a slight excess of the terminal alkyne (1.2-1.5 equiv.) Protect_NH_Groups->Alkyne_Equivalents Success Improved Yield Alkyne_Equivalents->Success

Caption: Troubleshooting guide for optimizing Sonogashira coupling reactions.

Potential Cause Recommended Solution & Rationale
Glaser-Hay Homocoupling Solution: Ensure rigorous exclusion of oxygen. Use a slight excess of the terminal alkyne. Rationale: The copper co-catalyst can promote the oxidative homocoupling of the terminal alkyne in the presence of oxygen.
Catalyst Deactivation Solution: Protect both the indole N-H and the 6-amino group. Rationale: The amine functionalities can coordinate to both the palladium and copper catalysts, leading to inhibition.[14]
Inefficient Transmetalation Solution: Use a suitable amine base such as triethylamine (Et3N) or diisopropylethylamine (DIPEA).[15] Rationale: The base is crucial for the deprotonation of the terminal alkyne to form the copper acetylide, which then undergoes transmetalation to the palladium center.[16]
Low Reactivity of Aryl Chloride Solution: Use a more active palladium catalyst/ligand system, such as one with an N-heterocyclic carbene (NHC) ligand, and potentially higher reaction temperatures.[9] Rationale: Aryl chlorides are generally less reactive than aryl bromides or iodides in Sonogashira coupling.[17]

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with N-Protected this compound

  • To a flame-dried Schlenk flask, add the N-protected this compound (1.0 equiv.), the boronic acid or ester (1.5 equiv.), a palladium catalyst (e.g., Pd(dppf)Cl2, 2-5 mol%), and a ligand if necessary (e.g., SPhos, 4-10 mol%).

  • Add a finely ground, anhydrous base (e.g., K3PO4, 2.0-3.0 equiv.).

  • Seal the flask, and evacuate and backfill with argon or nitrogen (repeat 3 times).

  • Add degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

References

Optimizing temperature and catalyst for 5-Chloro-1H-indol-6-amine reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Chloro-1H-indol-6-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this versatile intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your synthetic strategies, focusing on the critical interplay of temperature and catalyst selection in cross-coupling reactions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common foundational questions regarding the reactivity and handling of this compound.

Q1: What are the most common and synthetically useful reactions for functionalizing this compound?

A1: this compound is a valuable building block, primarily functionalized through palladium-catalyzed cross-coupling reactions. The two most prominent transformations are:

  • Suzuki-Miyaura Coupling: This reaction is used to form a new carbon-carbon bond at the 5-position by coupling the aryl chloride with a boronic acid or ester. It is widely used for synthesizing biaryl structures.[1][2]

  • Buchwald-Hartwig Amination: This method forms a new carbon-nitrogen bond, typically by coupling the aryl chloride with a primary or secondary amine.[3] This is essential for building more complex amine scaffolds common in pharmaceuticals.

Both reactions are powerful but sensitive to reaction conditions, making optimization of catalyst, ligand, base, and temperature paramount for success.[4]

Q2: Why is the choice of catalyst and ligand so critical for reactions with this substrate?

A2: The choice of catalyst system (a palladium source and a phosphine ligand) is crucial due to the electronic properties of this compound. The substrate contains an electron-rich indole ring and a nucleophilic amino group, which can pose challenges.[2]

  • Catalyst Activity: The C-Cl bond is less reactive than corresponding C-Br or C-I bonds, requiring a highly active catalyst to facilitate the initial oxidative addition step in the catalytic cycle.[5]

  • Ligand Role: Sterically hindered and electron-rich phosphine ligands (e.g., biarylphosphines like XPhos or Buchwald's ligands) are often necessary. These ligands stabilize the palladium(0) active species, promote the rate-limiting oxidative addition, and facilitate the final reductive elimination step to release the product.[3][5] The wrong ligand can lead to slow or no reaction, or catalyst decomposition.

Q3: Does the unprotected N-H on the indole ring and the 6-amino group interfere with cross-coupling reactions?

A3: Yes, they can. Both N-H groups are acidic and can interact with the catalyst or base in the reaction mixture. Historically, protecting the indole nitrogen was common practice to prevent side reactions.[2] However, modern catalyst systems have been developed that show remarkable tolerance for free N-H groups, simplifying synthetic routes by avoiding protection/deprotection steps.[2][6] Despite this, side reactions can still occur, and the choice of a bulky, non-coordinating base (e.g., Cs₂CO₃, K₃PO₄) is often critical to minimize these issues.

Part 2: Troubleshooting Guide - Common Issues and Solutions

This section provides a systematic approach to diagnosing and resolving common problems encountered during the functionalization of this compound.

Problem 1: Low or No Conversion of Starting Material

  • Possible Cause 1: Inactive Catalyst

    • Explanation: The active Pd(0) species is sensitive to air and moisture. Pre-catalysts (which are typically more stable Pd(II) complexes) may fail to reduce in-situ, or the active catalyst may have been deactivated.

    • Solution:

      • Ensure all reagents and solvents are anhydrous and that the reaction is performed under an inert atmosphere (Nitrogen or Argon).

      • Use a freshly opened bottle of the palladium pre-catalyst and ligand.

      • Consider using a pre-formed, air-stable Pd(0) catalyst or a "G3" (third-generation) pre-catalyst, which activates more readily.[7]

  • Possible Cause 2: Suboptimal Temperature

    • Explanation: The oxidative addition of an aryl chloride to palladium is often the rate-limiting step and is highly temperature-dependent. A temperature that is too low will result in a sluggish reaction.

    • Solution:

      • Gradually increase the reaction temperature in 10 °C increments (e.g., from 80 °C to 110 °C).[8]

      • Monitor the reaction progress by TLC or LC-MS at each temperature to find the optimal point where conversion increases without significant byproduct formation.

      • Be aware that excessively high temperatures (>120-140 °C) can lead to catalyst decomposition.[8]

  • Possible Cause 3: Inappropriate Base or Ligand

    • Explanation: The base is crucial for the catalytic cycle, and its strength and solubility can impact the reaction rate. The ligand controls the reactivity of the palladium center.

    • Solution:

      • For Suzuki couplings, switch to a stronger or more soluble base, such as K₃PO₄ or Cs₂CO₃.

      • For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu or LHMDS is often required.[3]

      • Screen a panel of ligands. For challenging aryl chlorides, sterically demanding biarylphosphine ligands like RuPhos, BrettPhos, or XPhos are often effective.

Problem 2: Formation of a Dehalogenated Byproduct (Indol-6-amine)

  • Possible Cause 1: Hydrodehalogenation Side Reaction

    • Explanation: This is a common side reaction in palladium-catalyzed couplings, where the aryl halide is reduced instead of coupled. It can be promoted by certain catalysts, impurities in reagents, or harsh reaction conditions.[9]

    • Solution:

      • Lower the Temperature: Perform the reaction at the lowest temperature that still provides a reasonable conversion rate.[9]

      • Change the Ligand: Some ligands are more prone to promoting hydrodehalogenation. Switching to a different class of ligand may solve the issue.

      • Ensure High-Purity Reagents: Traces of water or other protic impurities can serve as a hydrogen source for this side reaction.

  • Possible Cause 2: Catalyst Choice

    • Explanation: Catalysts like Palladium on Carbon (Pd/C) are known to actively promote dehalogenation, especially under hydrogen. While not a typical cross-coupling catalyst, it's a point of awareness if any hydrogenation steps are used elsewhere in the synthesis.[9]

    • Solution:

      • Strictly use catalysts designed for cross-coupling reactions.

      • If a reduction step is necessary elsewhere, consider catalysts less prone to dehalogenation or use milder conditions.

Problem 3: Formation of Dimerized or Polymeric Byproducts

  • Possible Cause: High Catalyst Loading or Temperature

    • Explanation: Overly aggressive reaction conditions can sometimes lead to self-coupling of the starting material or product, or other decomposition pathways. Excessive heat can cause catalyst decomposition, leading to palladium black, which can promote non-specific side reactions.[8]

    • Solution:

      • Reduce the catalyst loading to the minimum effective level (typically 1-5 mol%).

      • Carefully control the reaction temperature, avoiding overheating. Use a temperature-controlled heating mantle or an oil bath for better regulation.[10]

      • Ensure efficient stirring to prevent localized overheating.

Part 3: Data Summaries & Experimental Protocols

Table 1: Recommended Catalyst Systems for this compound
Reaction TypePalladium SourceRecommended Ligand(s)Typical BaseTemperature Range (°C)
Suzuki-Miyaura Coupling Pd(OAc)₂, Pd₂(dba)₃XPhos, SPhos, RuPhosK₃PO₄, Cs₂CO₃80 - 110
Buchwald-Hartwig Amination Pd₂(dba)₃, Pd(OAc)₂BrettPhos, XantPhos, BINAPNaOtBu, K₂CO₃90 - 120

This data is illustrative and should be used as a starting point for optimization.

Diagram 1: General Troubleshooting Workflow

This diagram outlines a logical sequence for diagnosing and solving common issues in cross-coupling reactions.

TroubleshootingWorkflow Start Reaction Issue: Low Yield / Byproducts Check_Purity Verify Reagent & Solvent Purity (Anhydrous? Fresh?) Start->Check_Purity Check_Inert Ensure Inert Atmosphere (N2 / Ar) Start->Check_Inert Temp_Opt Optimize Temperature (Start at 80°C, increase in 10°C increments) Check_Purity->Temp_Opt Check_Inert->Temp_Opt Ligand_Screen Screen Ligands (e.g., XPhos, RuPhos, BrettPhos) Temp_Opt->Ligand_Screen Base_Screen Screen Bases (e.g., K3PO4, Cs2CO3, NaOtBu) Ligand_Screen->Base_Screen Analysis Analyze Byproducts (LCMS / NMR) Base_Screen->Analysis Dehalogenation Dehalogenation Observed? Analysis->Dehalogenation Lower_Temp Lower Temperature & Re-evaluate Ligand Dehalogenation->Lower_Temp Yes Success Reaction Optimized Dehalogenation->Success No Lower_Temp->Success

Caption: A logical workflow for troubleshooting cross-coupling reactions.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a starting point for the coupling of this compound with an arylboronic acid.

Reagents and Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)

  • XPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄, 3 equivalents)

  • Anhydrous 1,4-Dioxane or Toluene/Water mixture (e.g., 10:1)

  • Reaction vessel (e.g., Schlenk tube)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add this compound, the arylboronic acid, and K₃PO₄.

  • In a separate vial, dissolve Pd(OAc)₂ and XPhos in a small amount of the reaction solvent to form the pre-catalyst complex.

  • Add the catalyst solution to the reaction vessel, followed by the remaining solvent.

  • Seal the vessel and heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-12 hours.

  • Upon completion, cool the reaction to room temperature. Dilute with a solvent like ethyl acetate and water.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst.[11]

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[12]

Diagram 2: Simplified Catalytic Cycle for Suzuki Coupling

This diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

SuzukiCycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition ArPdCl Ar-Pd(II)L2-Cl Pd0->ArPdCl OxAdd->ArPdCl Transmetal Transmetalation ArPdArB Ar-Pd(II)L2-Ar' ArPdCl->ArPdArB Transmetal->ArPdArB ArPdArB->Pd0 RedElim Reductive Elimination Product Ar-Ar' (Product) ArPdArB->Product RedElim->Pd0 ArCl Ar-Cl (this compound) ArCl->OxAdd ArBOH Ar'-B(OH)2 ArBOH->Transmetal Product->RedElim Base Base (e.g., K3PO4) Base->Transmetal

Caption: The catalytic cycle of a Suzuki-Miyaura cross-coupling reaction.

References

Preventing degradation of 5-Chloro-1H-indol-6-amine during storage

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Chloro-1H-indol-6-amine

Welcome to the dedicated technical support center for this compound (CAS: 873055-23-3). This guide is designed for researchers, medicinal chemists, and process development scientists to ensure the long-term stability and purity of this critical building block. As a substituted indole, this compound's aromatic amine and heterocyclic functionalities render it susceptible to specific degradation pathways that can compromise experimental outcomes. This document provides field-proven insights and scientifically-grounded protocols to mitigate these risks.

Quick Reference: Recommended Storage Conditions

For immediate guidance, the following table summarizes the optimal conditions for storing this compound to minimize degradation.

ParameterIdeal ConditionAcceptable (Short-Term)Rationale
Temperature -20°C (Freezer)2-8°C (Refrigerator)[1]Reduces the kinetic rate of oxidative and hydrolytic degradation reactions.[2]
Atmosphere Inert Gas (Argon or Nitrogen)Tightly Sealed ContainerDisplaces oxygen and moisture, preventing oxidation of the electron-rich indole ring and amine group.[2][3]
Light Amber Glass Vial / Opaque ContainerStorage in a dark location (e.g., inside a cabinet or box)Aromatic amines and indoles can be photosensitive, leading to free-radical mediated degradation.
Container Borosilicate Glass Vial with PTFE-lined capHigh-Density Polyethylene (HDPE) for solids[2]Provides an inert contact surface and a superior barrier against moisture and oxygen ingress.[2][4]

Frequently Asked Questions (FAQs)

Q1: My new batch of this compound has a slight pink/brown discoloration. Is it degraded?

A: Not necessarily, but it warrants investigation. Aromatic amines are notoriously prone to forming minor, highly colored oxidative impurities, often from air exposure.[5] While a faint color change may not significantly impact the overall purity (>97%), it indicates that suboptimal handling or storage has occurred at some point.

  • Causality: The discoloration is typically due to the formation of oxidized dimeric or polymeric species. The electron-donating amine group makes the aromatic system highly susceptible to oxidation, a process often accelerated by trace metal impurities, light, and oxygen.

  • Recommended Action: Before use, verify the compound's purity using a suitable analytical method like HPLC-UV or ¹H NMR.[6] For sensitive applications, purification via column chromatography or recrystallization may be necessary. To prevent further discoloration, immediately transfer the material into an amber vial, purge with argon, and store at -20°C.

Q2: Why is storage under an inert atmosphere so critical for this compound?

A: The combination of an indole nucleus and an aromatic amine makes this compound particularly sensitive to atmospheric oxygen.

  • Expertise & Experience: The indole ring can be oxidized at the C2 or C3 position, while the amine group can be oxidized to form nitroso or nitro-derivatives, or participate in polymerization. Moisture can also facilitate hydrolytic degradation pathways.[2][7] An inert atmosphere of argon or nitrogen effectively displaces both oxygen and moisture, creating a protective environment that preserves the compound's integrity.[3][7][8]

Q3: The supplier datasheet lists storage at "Room Temperature," but some vendors recommend "Cold-Chain Transportation." Which is correct?

A: This is a common point of confusion arising from differing definitions of stability for transport versus long-term storage.

  • Trustworthiness: While the solid compound may be stable enough for short-term shipping at ambient temperatures[9], this does not reflect the conditions required for long-term preservation of high purity. For storage periods exceeding a few weeks, low-temperature storage is essential to minimize slow-acting degradation reactions.[2] The recommendation for "cold-chain transportation" by some suppliers indicates a commitment to delivering the highest possible purity to the end-user.[10][11] Always default to the most stringent storage conditions (-20°C, inert gas) upon receipt, regardless of the shipping method.

Q4: I've prepared a stock solution in DMSO. How should I store it?

A: Stock solutions are often more susceptible to degradation than the solid material.

  • Causality: Solubilizing the compound increases molecular mobility, facilitating reactions with dissolved oxygen or trace impurities in the solvent. DMSO itself is hygroscopic and can contain water, which may accelerate degradation.

  • Recommended Protocol:

    • Use anhydrous, high-purity DMSO.

    • Prepare the solution and immediately aliquot it into single-use volumes in amber or opaque vials. This minimizes the number of freeze-thaw cycles and exposure to air for the bulk solution.

    • Before sealing, purge the headspace of each vial with argon or nitrogen.

    • Store aliquots at -20°C or, for maximum stability, at -80°C.

Troubleshooting Guide

Observed ProblemPotential Cause(s)Analytical Verification MethodCorrective & Preventive Actions
Appearance of a new peak in HPLC chromatogram during a time-course experiment. 1. Oxidative degradation. 2. Photosensitivity. 3. Reaction with solvent or buffer components.LC-MS to identify the mass of the new impurity. Compare with masses of potential oxidative byproducts (e.g., M+16 for hydroxylation).1. Corrective: If purity is compromised, purify the material. 2. Preventive: Degas all solvents. Prepare solutions fresh. Store stock solutions under inert gas at ≤ -20°C. Protect reaction vessels from light.
Poor solubility or formation of particulates in solvent. Formation of insoluble polymeric impurities from prolonged or improper storage.Centrifuge a sample of the solution. Wash the pellet with the pure solvent and attempt to dissolve in a stronger solvent. Analyze the dissolved pellet by NMR or LC-MS.1. Corrective: Filter the solution before use. Note that this removes the impurity but does not restore the original concentration. 2. Preventive: Adhere strictly to ideal storage conditions (solid, -20°C, inert gas). Avoid storing in solution for extended periods.
Inconsistent biological or chemical reactivity. Partial degradation of the starting material, leading to lower effective concentration and potential inhibition by impurities.Quantitative NMR (qNMR) against a certified internal standard to determine the absolute purity of the solid.[6]1. Corrective: Re-qualify the lot by determining its exact purity. Adjust experimental stoichiometry based on the new purity value. 2. Preventive: Implement a routine purity check for all new batches and for lots stored for longer than 6 months.

Visualizing Degradation & Prevention

Potential Degradation Pathways

The following diagram illustrates the primary environmental factors that can initiate the degradation of this compound.

G cluster_compound This compound (Stable) cluster_triggers Degradation Triggers cluster_products Degradation Products compound C₈H₇ClN₂ Oxidized Oxidized Species (e.g., Hydroxylated Indole, Nitroso-Amine) compound->Oxidized Air Exposure Polymerized Polymeric Impurities (Colored) compound->Polymerized Light/Heat Hydrolyzed Hydrolyzed Byproducts compound->Hydrolyzed Humidity O2 Oxygen (O₂) O2->Oxidized H2O Moisture (H₂O) H2O->Hydrolyzed Light Light (hv) Light->Polymerized

Caption: Key environmental triggers leading to the degradation of this compound.

Recommended Handling & Storage Workflow

This workflow ensures the compound's integrity from receipt to experimental use.

References

Troubleshooting guide for the Fischer indole synthesis of chloroindoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Fischer indole synthesis of chloroindoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into one of organic chemistry's most foundational and versatile reactions.[1][2] Chloroindoles are a critical structural motif in numerous pharmaceuticals and biologically active compounds.[3][4] However, their synthesis via the Fischer method is often plagued by challenges related to the electronic nature of the chlorine substituent. This guide provides a structured, question-and-answer-based approach to troubleshoot common issues and optimize your reaction outcomes.

Troubleshooting Guide: Addressing Specific Experimental Issues

This section directly addresses the most common problems encountered during the synthesis of chloroindoles using the Fischer indolization reaction. Each question is followed by an analysis of the underlying chemical principles and actionable solutions.

Question 1: My reaction is resulting in a very low yield or failing completely. What are the primary causes?

Low or no yield is the most frequent issue and can be traced back to several key parameters. The electron-withdrawing nature of the chlorine atom on the phenylhydrazine ring can deactivate it towards the key cyclization step, making the reaction more sensitive than standard Fischer syntheses.[5]

Causality & Solutions:

  • Inappropriate Acid Catalyst: The choice and concentration of the acid are paramount.[6][7]

    • Problem: A catalyst that is too weak may not facilitate the crucial[2][2]-sigmatropic rearrangement efficiently.[6] Conversely, an acid that is too strong or used in excess can lead to degradation of the starting hydrazone or the final indole product, often resulting in tar formation.

    • Solution: A systematic screening of both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂, AlCl₃) is recommended.[8][9][10] Polyphosphoric acid (PPA) is often a highly effective medium for difficult cyclizations as it acts as both catalyst and solvent.[9][10]

  • Suboptimal Reaction Conditions: Temperature and reaction time must be carefully controlled.

    • Problem: Insufficient heat can lead to an incomplete reaction, as the sigmatropic rearrangement step has a significant activation energy.[11] However, excessive temperatures or prolonged heating can promote decomposition and side reactions.[10][11]

    • Solution: Monitor the reaction progress closely using Thin-Layer Chromatography (TLC). Consider using a higher-boiling solvent like toluene or xylene to achieve the necessary temperature. Microwave-assisted synthesis can also be an excellent strategy to reduce reaction times and improve yields by providing rapid, uniform heating.[10]

  • Hydrazone Instability or Impurity: The quality of the chlorophenylhydrazone intermediate is critical.

    • Problem: Phenylhydrazones, particularly those with electron-withdrawing groups, can be unstable. Impurities in the starting chlorophenylhydrazine or the carbonyl compound will carry through and generate side products.[10]

    • Solution: Use freshly prepared or purified chlorophenylhydrazone. Alternatively, perform a "one-pot" procedure where the hydrazone is formed in situ from the chlorophenylhydrazine and carbonyl compound and is immediately subjected to the indolization conditions without isolation.[9][10]

Question 2: My TLC plate shows multiple spots, and I'm isolating a mixture of regioisomers. How can I control the regioselectivity?

Regioisomer formation is a common problem when using unsymmetrical ketones with substituted phenylhydrazines.[9] The position of the chlorine atom on the starting phenylhydrazine dictates the possible outcomes.

Causality & Solutions:

  • Cyclization of meta-Chlorophenylhydrazine:

    • Problem: The reaction of a meta-chlorophenylhydrazine with an unsymmetrical ketone can theoretically lead to both 4-chloro- and 6-chloroindoles.[5]

    • Solution: In many cases, a mixture is unavoidable, and the ratio depends on subtle steric and electronic factors.[5] The 6-substituted indole is often the major product with electron-donating groups, while the 4-substituted is favored with electron-withdrawing groups.[5] If a single isomer is required, chromatographic separation is necessary. Alternatively, a different synthetic route that unambiguously establishes the substitution pattern may be needed.

  • Cyclization of ortho- and para-Chlorophenylhydrazines:

    • Problem: While cyclization is more directed, issues can still arise. An ortho-substituent can sterically hinder the reaction, often leading to low yields.[1]

    • Solution: For para-chlorophenylhydrazine, cyclization will yield the 5-chloroindole. For ortho-chlorophenylhydrazine, the 7-chloroindole is the expected product.[12] If other isomers are observed, it may indicate unexpected rearrangements or impurities in the starting material. The use of milder catalysts or conditions can sometimes improve selectivity. Some catalyst systems, like Eaton's reagent (P₂O₅/MeSO₃H), have been reported to provide unprecedented regiocontrol in certain cases.[13]

Below is a diagram illustrating the cyclization pathways for different chlorophenylhydrazine isomers.

G cluster_para para-Chlorophenylhydrazone cluster_meta meta-Chlorophenylhydrazone cluster_ortho ortho-Chlorophenylhydrazone p_start 4-Chlorophenylhydrazone p_end 5-Chloroindole p_start->p_end Cyclization m_start 3-Chlorophenylhydrazone m_isomer1 4-Chloroindole m_start->m_isomer1 Pathway A m_isomer2 6-Chloroindole m_start->m_isomer2 Pathway B o_start 2-Chlorophenylhydrazone o_end 7-Chloroindole o_start->o_end Cyclization

Caption: Regiochemical outcomes of the Fischer indole synthesis based on the starting chlorophenylhydrazine isomer.

Question 3: My reaction produces a significant amount of dark, insoluble tar. What causes this and how can it be prevented?

Tar formation is a sign of product or starting material decomposition under the harsh, acidic, and high-temperature conditions of the reaction.

Causality & Solutions:

  • Excessive Acid Concentration/Strength: Overly aggressive acidic conditions can promote polymerization and degradation pathways that compete with the desired cyclization.

  • High Temperatures: As mentioned, while heat is necessary, excessive temperatures can "burn" the reaction, especially if hot spots occur.

  • N-N Bond Cleavage: A known side reaction, particularly with electron-donating substituents on the carbonyl partner, is the cleavage of the hydrazone's N-N bond.[14] This leads to the formation of aniline byproducts and other decomposition products.[9][15] While chlorine is electron-withdrawing, this pathway can still occur under harsh conditions.

Preventative Measures:

  • Optimize Acid: Reduce the concentration of the acid catalyst or switch to a milder one (e.g., moving from H₂SO₄ to p-TsOH).

  • Control Temperature: Use an oil bath for uniform heating and avoid exceeding the optimal temperature determined through small-scale trials.

  • Inert Atmosphere: For particularly sensitive substrates, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions that contribute to tar formation.[10]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Fischer indole synthesis?

The reaction proceeds through several key steps, each facilitated by the acid catalyst.[8][16][17] Understanding this mechanism is crucial for troubleshooting.

  • Hydrazone Formation: The chlorophenylhydrazine reacts with an aldehyde or ketone to form a chlorophenylhydrazone.

  • Tautomerization: The hydrazone tautomerizes to its enamine form ('ene-hydrazine').[8]

  • [2][2]-Sigmatropic Rearrangement: This is the key bond-forming step. The protonated enamine undergoes a concerted rearrangement, breaking the N-N bond and forming a new C-C bond at the ortho position of the aromatic ring.[8][18]

  • Rearomatization & Cyclization: The intermediate quickly rearomatizes. The resulting amino group then attacks the imine carbon in an intramolecular cyclization to form a five-membered ring.[19]

  • Ammonia Elimination: Finally, a molecule of ammonia (NH₃) is eliminated to generate the stable, aromatic indole ring.[8]

Caption: Key mechanistic steps of the Fischer indole synthesis.

Q2: How does the choice of acid catalyst impact the synthesis of chloroindoles?

The catalyst's role is to protonate intermediates, facilitating both the tautomerization and the key rearrangement step.[6][7] The optimal choice depends on the specific substrates.

Catalyst TypeExamplesStrengthsPotential Issues for Chloroindoles
Brønsted Acids HCl, H₂SO₄, p-TsOH, PPAReadily available, effective. PPA can act as solvent and dehydrating agent.Strong acids (H₂SO₄) can cause charring/decomposition. PPA can make workup difficult.
Lewis Acids ZnCl₂, BF₃·OEt₂, AlCl₃Can be milder and highly effective. Ionic liquids based on Lewis acids (e.g., choline chloride·2ZnCl₂) can offer high yields and regioselectivity.[20][21]Stoichiometric amounts are often required. Can be moisture-sensitive. Workup can be complex.

Expert Recommendation: For a new chloroindole synthesis, start with a milder catalyst like p-toluenesulfonic acid (p-TsOH) in a high-boiling solvent like toluene. If the yield is low, move to a stronger system like polyphosphoric acid (PPA) or a Lewis acid like ZnCl₂.

Q3: What is the best way to purify crude chloroindoles from this reaction?

Purification can be challenging due to the presence of polar byproducts and residual catalyst.

  • Workup: After the reaction is complete, cool the mixture and carefully quench it by pouring it over ice water or a base solution (like aqueous sodium bicarbonate) to neutralize the acid catalyst. Extract the product into an organic solvent like ethyl acetate or dichloromethane.

  • Column Chromatography: This is the most common and effective method. Use silica gel as the stationary phase. A gradient elution starting with a non-polar solvent (e.g., hexanes or petroleum ether) and gradually increasing the polarity with ethyl acetate is typically effective.

  • Crystallization: If the crude product is a solid and reasonably pure, recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) can be a highly effective final purification step.[10]

Experimental Protocol: Synthesis of 5-Chloro-2,3-dimethylindole

This protocol provides a representative, step-by-step methodology for the synthesis of a model chloroindole.

Reactants:

  • 4-Chlorophenylhydrazine hydrochloride

  • Butanone (Methyl ethyl ketone)

  • Polyphosphoric Acid (PPA)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, gently warm polyphosphoric acid (~10x the weight of the hydrazine) to 80 °C in an oil bath to ensure it is fluid.

  • Addition of Reactants: To the warm PPA, add 4-chlorophenylhydrazine hydrochloride (1.0 equivalent) in portions. Stir until it fully dissolves.

  • Carbonyl Addition: Add butanone (1.1 equivalents) dropwise to the mixture. An initial exotherm may be observed.

  • Reaction: Heat the reaction mixture to 100-110 °C and maintain this temperature for 1-2 hours. Monitor the progress of the reaction by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent).

  • Quenching: Once the reaction is complete (disappearance of the starting hydrazone), remove the flask from the oil bath and allow it to cool to about 60-70 °C. Carefully and slowly pour the viscous mixture onto a large amount of crushed ice in a beaker with vigorous stirring.

  • Neutralization & Extraction: The product will often precipitate as a solid. Neutralize the acidic aqueous solution by the slow addition of a concentrated base (e.g., 10 M NaOH) until the pH is ~7-8. Extract the aqueous slurry three times with ethyl acetate.

  • Washing & Drying: Combine the organic extracts and wash them with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel or by recrystallization from an appropriate solvent to yield pure 5-chloro-2,3-dimethylindole.

References

Managing impurities in the large-scale synthesis of 5-Chloro-1H-indol-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Chloro-1H-indol-6-amine Synthesis

Welcome to the technical support guide for managing impurities in the large-scale synthesis of this compound. This resource is designed for researchers, process chemists, and drug development professionals to navigate the challenges associated with producing this key intermediate with high purity. This guide provides in-depth, field-proven insights into the causality of impurity formation and offers robust, self-validating protocols for their control and remediation.

Overview: The Synthetic Challenge

The large-scale synthesis of this compound is a critical process, as this molecule serves as a vital building block in the development of various pharmaceutical agents. The most common and industrially scalable route proceeds via the synthesis of a 5-chloro-6-nitro-1H-indole intermediate, followed by a chemoselective reduction of the nitro group. While seemingly straightforward, each stage presents unique challenges in impurity management that can impact the yield, purity, and safety profile of the final product.

The indole nucleus is an electron-rich system, making it susceptible to various side reactions, including oxidation and polymerization, particularly under harsh conditions.[1][2] This guide will address the impurities arising from starting materials, intermediates, and process-related side reactions, providing a comprehensive framework for their identification, control, and elimination.

Frequently Asked Questions (FAQs)

Q1: What is the most common large-scale synthetic route for this compound, and where are the critical control points for impurity formation?

The most prevalent route is a two-step process:

  • Indole Ring Formation: Synthesis of the intermediate, 5-chloro-6-nitro-1H-indole. A common method is the Leimgruber-Batcho indole synthesis, which involves the condensation of an appropriately substituted o-nitrotoluene with a formamide acetal, followed by reductive cyclization.[1]

  • Nitro Group Reduction: Reduction of the 6-nitro group to the 6-amino group. This is typically achieved using catalytic hydrogenation (e.g., Pd/C, PtO₂) or chemical reducing agents (e.g., iron in acetic acid, tin(II) chloride).[3][4]

The entire process, including critical points for impurity formation, is outlined in the workflow below.

G cluster_0 Step 1: 5-Chloro-6-nitro-1H-indole Synthesis cluster_1 Step 2: Nitro Group Reduction start 4-Chloro-2-methyl-3-nitroaniline (Starting Material) reagents1 Leimgruber-Batcho Conditions (e.g., DMF-DMA, then reductive cyclization) start->reagents1 Reaction intermediate 5-Chloro-6-nitro-1H-indole reagents1->intermediate imp1 Isomeric Impurities (e.g., 4-nitro, 7-nitro) reagents1->imp1 imp2 Incomplete Cyclization Byproducts reagents1->imp2 reducing_agent Reduction Conditions (e.g., H₂, Pd/C or Fe/AcOH) intermediate->reducing_agent Reaction final_product This compound reducing_agent->final_product imp3 Incomplete Reduction (Starting Nitroindole) reducing_agent->imp3 imp4 Dehalogenation Impurity (1H-Indol-6-amine) reducing_agent->imp4 imp5 Ring Reduction Impurity (Indoline derivatives) reducing_agent->imp5 imp6 Oxidative Degradation (Colored Polymers) final_product->imp6 Air/Light Exposure

Caption: Synthetic workflow and critical impurity formation points.

Q2: What are the most common impurities, and how can I identify them?

Impurity profiling is essential and typically performed using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).[5][6] The table below summarizes the most probable impurities.

Impurity NameProbable OriginRelative Retention Time (RRT)Molecular Weight ( g/mol )Identification Notes
5-Chloro-6-nitro-1H-indoleIncomplete reductionVaries (typically >1.0)196.58Starting material from Step 2. UV spectrum will differ significantly from the amine product.[7]
1H-Indol-6-amineOver-reduction (Dehalogenation)Varies (typically <1.0)132.16Loss of 34 Da (Cl atom). Can be confirmed by HRMS. More prevalent with aggressive hydrogenation.
5-Chloro-6-nitroso-1H-indoleIncomplete reductionVaries180.58A potential intermediate in the reduction pathway. May be unstable.
Dimeric/Polymeric SpeciesOxidative degradationMultiple peaks, often at high RRT or baseline noise>330Often colored (pink, brown, black). Caused by exposure of the final product or intermediates to air/light.[1]
Isomeric NitroindolesNon-selective ring formationVaries196.58Arises during Step 1. Requires careful characterization (e.g., 2D NMR) of isolated impurities.[8]

Q3: My final product is pink/brown. What is the cause and how can I prevent it?

This discoloration is a classic sign of oxidative degradation. Indoles, and particularly electron-rich aminoindoles, are susceptible to auto-oxidation when exposed to air and light, forming colored polymeric species.[1][9]

  • Causality: The pyrrole ring of the indole nucleus is easily oxidized. The presence of the amine group at the 6-position further activates the ring, making it more prone to oxidation compared to unsubstituted indole.

  • Prevention & Mitigation:

    • Inert Atmosphere: Conduct the final stages of the reaction, work-up, and isolation under an inert atmosphere (Nitrogen or Argon).

    • Light Protection: Use amber glassware or cover reaction vessels and storage containers to protect them from light.

    • Temperature Control: Avoid excessive temperatures during work-up and drying.

    • Storage: Store the final product under an inert atmosphere, protected from light, and at reduced temperatures (2-8 °C).

Troubleshooting Guide

This section addresses specific experimental issues in a problem-and-solution format.

Problem 1: HPLC analysis shows a significant peak for the starting material, 5-chloro-6-nitro-1H-indole, even after extended reaction time.

This indicates incomplete reduction of the nitro group.

G cluster_catalytic Catalytic Hydrogenation (e.g., Pd/C) cluster_chemical Chemical Reduction (e.g., Fe/AcOH) start Problem: Incomplete Reduction q1 Is the catalyst active? start->q1 q3 Is the reducing agent stoichiometry correct? start->q3 a1_yes Check H₂ pressure & delivery system. q1->a1_yes Yes a1_no Use fresh catalyst. Avoid catalyst poisons (e.g., sulfur compounds). q1->a1_no No q2 Is there sufficient H₂ pressure? a1_yes->q2 a2_yes Increase reaction time or catalyst loading. q2->a2_yes Yes a2_no Increase H₂ pressure within safety limits. q2->a2_no No a3_yes Ensure efficient stirring. Check reaction temperature. q3->a3_yes Yes a3_no Increase moles of reducing agent (e.g., Fe). q3->a3_no No

Caption: Decision tree for troubleshooting incomplete reduction.

  • Causality (Catalytic Hydrogenation): The catalyst may be deactivated (poisoned), or there may be insufficient hydrogen availability at the catalyst surface.

  • Causality (Chemical Reduction): The stoichiometry of the reducing agent may be insufficient, or poor mixing/temperature control may be limiting the reaction rate.

  • Recommended Actions:

    • Verify Catalyst Activity: If using catalytic hydrogenation, ensure the catalyst is fresh and has been handled properly to avoid deactivation. Catalyst poisons, such as sulfur or certain nitrogen-containing compounds, can inhibit the reaction.

    • Check Reaction Parameters: For hydrogenation, ensure adequate hydrogen pressure and efficient stirring to facilitate mass transfer. For chemical reductions, verify the stoichiometry and addition rate of the reducing agent.

    • Monitor the Reaction: Use Thin Layer Chromatography (TLC) or in-process HPLC checks to monitor the disappearance of the starting material before quenching the reaction.

Problem 2: Mass spectrometry reveals an impurity with a mass corresponding to the loss of a chlorine atom (dehalogenation).

This is a common side reaction during catalytic hydrogenation, especially under harsh conditions.

  • Causality: The palladium catalyst used for nitro reduction can also catalyze hydrodechlorination. This is often exacerbated by prolonged reaction times, elevated temperatures, higher hydrogen pressure, or the presence of a base.

  • Recommended Actions:

    • Milder Conditions: Reduce the hydrogen pressure and/or reaction temperature.

    • Alternative Catalysts: Consider using a different catalyst that is less prone to promoting dehalogenation, such as platinum oxide (PtO₂), or using a chemical reduction method.[10]

    • Control pH: Avoid strongly basic conditions during hydrogenation, as this can promote the side reaction.

    • Reaction Time: Carefully monitor the reaction and stop it as soon as the starting nitro compound is consumed to avoid over-reduction.

Experimental Protocols

Protocol 1: HPLC Method for Impurity Profiling

This protocol provides a robust baseline for separating the target compound from its key process-related impurities. Method validation according to ICH Q2(R1) guidelines is required for use in a regulated environment.[11]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm and 280 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve sample in a 50:50 mixture of Acetonitrile/Water to a concentration of ~0.5 mg/mL.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 10
    20.0 90
    25.0 90
    25.1 10

    | 30.0 | 10 |

Protocol 2: Purification by Recrystallization

Recrystallization is an effective method for removing many process-related impurities, especially the unreacted nitro-indole starting material, which often has significantly different solubility.

  • Solvent Screening: Identify a suitable solvent system. A common choice for aminoindoles is a mixture of an alcohol (e.g., isopropanol or ethanol) and water, or an ester (ethyl acetate) with an anti-solvent (heptane or hexane). The goal is to find a system where the desired product is highly soluble at elevated temperatures but sparingly soluble at room temperature or below, while impurities remain in solution.

  • Dissolution: Dissolve the crude this compound in the minimum amount of the chosen hot solvent or solvent system. Perform this step under an inert atmosphere to prevent oxidation.

  • Decolorization (Optional): If the solution is highly colored, a small amount of activated charcoal can be added to the hot solution. Stir for 5-10 minutes, then perform a hot filtration through a pad of celite to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Chilling: Once the solution has reached room temperature and crystallization has occurred, place it in an ice bath or refrigerator for at least 1 hour to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor containing dissolved impurities.

  • Drying: Dry the purified crystals under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved. Store the final product immediately under inert gas and protected from light.

References

Column chromatography conditions for purifying 5-Chloro-1H-indol-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of complex heterocyclic amines. This guide provides in-depth, field-proven advice for researchers, medicinal chemists, and process development scientists working on the purification of 5-Chloro-1H-indol-6-amine and structurally related compounds. Our focus is on overcoming common challenges in column chromatography to achieve high purity and yield.

Frequently Asked Questions (FAQs)

This section addresses the most common questions encountered when developing a purification strategy for this compound.

Q1: What is the primary challenge when purifying this compound using standard silica gel?

A1: The primary challenge stems from a strong, undesirable interaction between the basic amine group (-NH2) on your compound and the acidic surface of standard silica gel.[1]

  • Mechanism of Interaction: The surface of silica gel is covered with silanol groups (Si-OH), which are weakly acidic. The basic amine on your indole derivative can be protonated by these silanols, leading to strong ionic binding.

  • Consequences: This interaction manifests as several common chromatographic problems:

    • Severe Peak Tailing/Streaking: The compound does not elute in a sharp, symmetrical band, leading to poor separation and mixed fractions.[2]

    • Irreversible Adsorption: In some cases, the compound binds so strongly that it fails to elute from the column, resulting in significant yield loss.[3]

    • On-Column Degradation: The acidic nature of silica can sometimes catalyze the degradation of sensitive molecules.[3][4]

Q2: What are the recommended stationary phases for purifying this compound?

A2: While standard silica can be used with modifications, superior results are often achieved with alternative stationary phases that mitigate the issues described above. The choice depends on the specific impurities, available resources, and the scale of the purification.

Stationary PhaseAdvantagesDisadvantagesBest For
Standard Silica Gel Ubiquitous, low cost, extensive literature.Requires mobile phase modifiers to prevent tailing; risk of irreversible adsorption.Routine purifications where impurities are not closely related and yield loss is acceptable.
Neutral Alumina Basic surface prevents strong binding of amines; offers different selectivity than silica.[5][6][7]Can be less forgiving than silica; activity can vary with water content.Excellent alternative to silica for basic compounds, especially when modifiers are undesirable.[2][8]
Amine-Functionalized Silica Specifically designed for basic compounds; masks acidic silanols, leading to sharp peaks without modifiers.[1][9][10]More expensive than standard silica or alumina.Achieving high-purity separation of basic compounds with minimal method development.[11]
Reversed-Phase (C18) Silica Good for polar compounds; offers a completely different separation mechanism.Requires aqueous mobile phases; may require pH adjustment to ensure the amine is in its neutral, uncharged form for retention.[12][13]Separating highly polar impurities or when normal-phase fails.
Q3: Which mobile phase systems are effective for this purification?

A3: The optimal mobile phase, or eluent, is a balance between effectively dissolving the compound and allowing for differential adsorption on the stationary phase.[14][15]

Stationary PhaseRecommended Mobile Phase SystemComments
Standard Silica Gel Dichloromethane/Methanol + Modifier Ethyl Acetate/Hexane + Modifier A basic modifier is critical. Start with 0.5-1% triethylamine (TEA) or a 1-10% solution of 10% ammonia in methanol added to the polar co-solvent.[6][10][13]
Neutral Alumina Ethyl Acetate/HexaneDichloromethane/MethanolModifiers are typically not needed, which simplifies post-purification workup.[2] The separation can be tuned by adjusting the solvent ratio.
Amine-Functionalized Silica Ethyl Acetate/HexaneThis phase is designed to work well with simple, neutral solvent systems, avoiding the need for basic additives.[1][9]
Reversed-Phase (C18) Silica Acetonitrile/Water + Buffer Methanol/Water + Buffer A buffer (e.g., ammonium formate) is often used to control the pH. For amine retention, the pH should be adjusted to be ~2 units above the amine's pKa to ensure it is in its neutral form.[12]

Experimental Protocols & Method Development

A successful column purification always begins with systematic method development using Thin-Layer Chromatography (TLC).

Workflow for Chromatography Method Development

The following diagram outlines the logical steps from initial analysis to running the preparative column.

MethodDevelopment cluster_TLC TLC Analysis cluster_Decision Decision Point cluster_Optimization Optimization & Scale-Up TLC_Start Spot crude material on Silica, Alumina, and NH2 TLC plates TLC_Screen Develop plates in various EtOAc/Hexane & DCM/MeOH ratios TLC_Start->TLC_Screen TLC_Eval Evaluate Spots: - Tailing? - Rf value? - Separation? TLC_Screen->TLC_Eval Decision Is separation adequate on silica? TLC_Eval->Decision Add_Modifier Add 1% TEA or NH4OH to mobile phase and re-run TLC Decision->Add_Modifier No (Tailing) Change_Phase Select Alumina or Amine-Silica as the stationary phase Decision->Change_Phase No (Poor Separation) Optimize Adjust solvent ratio to achieve product Rf of 0.2-0.4 Decision->Optimize Yes Add_Modifier->Optimize Change_Phase->Optimize Scale_Up Pack column and run preparative chromatography Optimize->Scale_Up

Caption: Workflow for selecting the optimal chromatography conditions.

Protocol 1: Purification using Silica Gel with a Basic Modifier

This protocol is suitable when standard silica is the only available stationary phase.

  • TLC Analysis:

    • Prepare a stock solution of your crude material.

    • Prepare several eluent systems. For example: 70:30 Hexane:Ethyl Acetate and 95:5 Dichloromethane:Methanol.

    • To each eluent, add 1% triethylamine (TEA) by volume.

    • Spot the crude material on a silica TLC plate and develop it in the modified eluents.

    • Identify the solvent system that provides good separation and moves the desired product to a retention factor (Rf) of approximately 0.2-0.4.

  • Column Preparation:

    • Select an appropriately sized glass column. A common rule of thumb is to use 30-50g of silica gel for every 1g of crude material.

    • Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).

    • Pack the column by carefully pouring the slurry and allowing it to settle, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude material in a minimal amount of dichloromethane or the eluent.

    • Alternatively, for less soluble materials, perform a "dry load": adsorb the crude material onto a small amount of silica gel by dissolving it in a volatile solvent and evaporating to dryness. Carefully add the resulting powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting with the solvent system determined by TLC (e.g., 70:30 Hexane:EtOAc + 1% TEA).

    • If separation is difficult, a gradient elution can be performed by gradually increasing the percentage of the more polar solvent.[16][17]

    • Collect fractions and monitor their contents by TLC.

    • Combine the pure fractions and remove the solvent under reduced pressure. Note that removing the high-boiling TEA may require co-evaporation with a lower-boiling solvent or a subsequent aqueous wash.

Troubleshooting Guide

Even with careful planning, issues can arise. This guide provides solutions to common problems.

Troubleshooting cluster_1 Problem 1: Tailing/Streaking cluster_2 Problem 2: No Elution cluster_3 Problem 3: Poor Separation Problem Observed Problem P1 Compound streaks badly P2 Compound does not elute, even with 100% MeOH P3 Product co-elutes with impurity Cause Likely Cause Solution Recommended Action C1 Acid-Base interaction with silica P1->C1 S1 1. Add 1% TEA to eluent. 2. Switch to Neutral Alumina or Amine-functionalized Silica. C1->S1 C2 Irreversible adsorption or on-column decomposition P2->C2 S2 1. Test compound stability on a TLC plate. 2. Use a less acidic stationary phase (Alumina, Florisil). 3. Consider Reversed-Phase. C2->S2 C3 Insufficient selectivity of the system P3->C3 S3 1. Optimize solvent system (try DCM/MeOH instead of EtOAc/Hex). 2. Run a shallow gradient elution. 3. Change stationary phase for different selectivity (Silica -> Alumina). C3->S3

Caption: A troubleshooting flowchart for common chromatography issues.

References

Validation & Comparative

A Validated High-Performance Liquid Chromatography-UV Method for the Precise Quantification of 5-Chloro-1H-indol-6-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

<

Abstract

This guide presents a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the accurate and precise quantification of 5-Chloro-1H-indol-6-amine. As a critical intermediate in the synthesis of various pharmaceutical compounds, the ability to reliably measure its purity and concentration is paramount.[1][2] This document provides a detailed experimental protocol, validation data according to the International Council on Harmonisation (ICH) guidelines, and a comparative analysis with alternative analytical techniques. The method described herein is demonstrated to be specific, linear, accurate, and precise, making it a robust tool for researchers, scientists, and drug development professionals.

Introduction: The Significance of Quantifying this compound

This compound is a substituted indole derivative that serves as a key building block in the synthesis of a wide range of biologically active molecules.[1][2] The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1] Therefore, the stringent quality control of starting materials and intermediates like this compound is essential to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). An accurate and reliable analytical method is crucial for determining the purity of this intermediate, quantifying it in reaction mixtures, and performing stability studies.

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a widely adopted technique in the pharmaceutical industry for its versatility, robustness, and cost-effectiveness. This guide details a reversed-phase HPLC-UV method, a powerful approach for separating and quantifying substituted indole derivatives.[3][4] The method has been rigorously validated in accordance with the ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[5][6][7][8]

Principles of the HPLC-UV Method

The core of this analytical method lies in the principles of reversed-phase chromatography. In this mode, the stationary phase (typically a C18 column) is nonpolar, while the mobile phase is a more polar mixture of an aqueous buffer and an organic solvent. This compound, being a moderately polar compound, will partition between the stationary and mobile phases. By carefully controlling the composition of the mobile phase (the gradient), we can achieve a distinct separation of the analyte from potential impurities.

Following separation on the column, the eluent passes through a UV detector. This compound possesses a chromophore that absorbs UV light at a specific wavelength. The amount of UV light absorbed is directly proportional to the concentration of the analyte in the sample, allowing for accurate quantification.

Validated HPLC-UV Method for this compound

This section provides the detailed experimental protocol for the validated HPLC-UV method. The causality behind each experimental choice is explained to provide a deeper understanding of the method's development.

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV/Vis detector.

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 2.7 µm particle size) was selected for its proven efficiency in separating a wide range of aromatic compounds.

  • Chemicals and Reagents:

    • This compound reference standard (Purity ≥ 97%)[9]

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Orthophosphoric acid (Analytical grade)

    • Water (Milli-Q or equivalent)

Chromatographic Conditions

The following chromatographic conditions were optimized to achieve a sharp, symmetrical peak for this compound with a reasonable retention time, ensuring good separation from any potential process impurities or degradation products.

ParameterConditionRationale
Mobile Phase A 0.1% Orthophosphoric acid in Water (pH adjusted to 3.0)The acidic pH helps to protonate the amine group, leading to better peak shape and retention on the C18 column.
Mobile Phase B AcetonitrileA common and effective organic modifier for reversed-phase HPLC, providing good solvating power for the analyte.
Gradient Elution 0-10 min: 10-90% B; 10-12 min: 90% B; 12-12.1 min: 90-10% B; 12.1-15 min: 10% BA gradient elution is employed to ensure the efficient elution of the analyte while also cleaning the column of any strongly retained impurities.
Flow Rate 0.7 mL/minThis flow rate provides a good balance between analysis time and chromatographic resolution.
Column Temperature 40°CMaintaining a constant, elevated temperature ensures reproducible retention times and can improve peak symmetry.[10][11]
Detection Wavelength 254 nmThis wavelength was selected based on the UV spectrum of this compound, providing a strong absorbance signal for sensitive detection.[10][11]
Injection Volume 10 µLA standard injection volume that provides a good signal-to-noise ratio without overloading the column.[10][11]
Standard and Sample Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of diluent (50:50 v/v Methanol:Water).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to cover the desired concentration range (e.g., 1-40 µg/mL).[10][11]

  • Sample Solution: Accurately weigh a known amount of the sample containing this compound and dissolve it in the diluent to achieve a final concentration within the calibration range.

Method Validation: Ensuring Trustworthiness and Reliability

The developed HPLC method was validated according to the ICH Q2(R1) guidelines, which provide a framework for ensuring that an analytical procedure is suitable for its intended purpose.[5][7] The following validation parameters were assessed:

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. The specificity of this method was demonstrated by the baseline resolution of the this compound peak from any other peaks in the chromatogram of a placebo (if applicable) and a stressed sample (exposed to acid, base, oxidation, heat, and light).

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. A calibration curve was constructed by plotting the peak area against the concentration of the working standard solutions.

ParameterResult
Linearity Range 1 - 40 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Regression Equation y = mx + c

The high correlation coefficient indicates a strong linear relationship between the concentration and the detector response.

Accuracy

Accuracy refers to the closeness of the test results obtained by the method to the true value. It was determined by performing recovery studies at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

Concentration LevelMean Recovery (%)
Low98.0 - 102.0
Medium98.0 - 102.0
High98.0 - 102.0

The recovery values within the range of 98-102% demonstrate the high accuracy of the method.[10][11]

Precision

Precision is the measure of the degree of scatter of a series of measurements. It is expressed as the relative standard deviation (RSD).

  • Repeatability (Intra-day Precision): The precision was determined by analyzing six replicate injections of the same standard solution on the same day. The RSD was found to be less than 2.0%.

  • Intermediate Precision (Inter-day Precision): The precision was assessed by analyzing the same sample on different days, by different analysts, and on different instruments. The RSD was also found to be less than 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

ParameterResult (µg/mL)
LOD 0.015
LOQ 0.048

These low LOD and LOQ values indicate the high sensitivity of the developed method, making it suitable for the determination of trace amounts of this compound.[10][11]

Robustness

The robustness of the method was evaluated by making small, deliberate variations in the method parameters, such as the flow rate, column temperature, and mobile phase composition. The results showed that the method is robust, with no significant changes in the chromatographic performance.

Experimental Workflow and Validation Process

The following diagrams illustrate the experimental workflow for the quantification of this compound and the logical flow of the method validation process.

G cluster_workflow Experimental Workflow A Sample/Standard Preparation B HPLC System Setup A->B C Sample Injection B->C D Chromatographic Separation C->D E UV Detection D->E F Data Acquisition & Processing E->F G Quantification F->G G cluster_validation Method Validation Process V1 Method Development & Optimization V2 Specificity V1->V2 V3 Linearity V1->V3 V4 Accuracy V1->V4 V5 Precision V1->V5 V6 LOD & LOQ V1->V6 V7 Robustness V1->V7 V8 Validated Method V2->V8 V3->V8 V4->V8 V5->V8 V6->V8 V7->V8

References

A Comparative Guide to the Reactivity of 5-Chloro-1H-indol-6-amine and 6-aminoindole for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the indole scaffold remains a cornerstone for the design of novel therapeutics. The nuanced reactivity of substituted indoles allows for the precise tuning of molecular properties, influencing everything from target engagement to pharmacokinetic profiles. This guide provides an in-depth, comparative analysis of the chemical reactivity of two closely related aminoindoles: 5-Chloro-1H-indol-6-amine and 6-aminoindole . Understanding the subtle yet significant differences in their reactivity is paramount for researchers and drug development professionals seeking to leverage these scaffolds in their synthetic endeavors.

This guide will delve into the electronic and steric factors governing the reactivity of these molecules, supported by theoretical principles and available experimental data. We will explore their behavior in key chemical transformations, including electrophilic aromatic substitution, N-alkylation, and the acidity of the N-H bond, providing a comprehensive framework for their strategic utilization in drug discovery programs.

Molecular Architecture and Electronic Landscape: A Tale of Two Indoles

The fundamental difference between this compound and 6-aminoindole lies in the presence of a chlorine atom at the 5-position of the indole ring in the former. This seemingly minor structural alteration has profound implications for the electronic distribution within the molecule, thereby dictating its reactivity.

6-aminoindole is an electron-rich aromatic heterocycle. The amino group at the 6-position is a strong electron-donating group (EDG) through resonance (+M effect), significantly increasing the electron density of the entire indole system. This heightened electron density makes the molecule highly susceptible to electrophilic attack.

In This compound , the electronic landscape is more complex. The amino group at the 6-position continues to exert its electron-donating influence. However, the chlorine atom at the 5-position introduces a competing electronic effect. While halogens are inductively electron-withdrawing (-I effect), they are also capable of electron donation through resonance (+M effect) due to their lone pairs. In the case of chlorine on a benzene ring, the inductive effect generally outweighs the resonance effect, leading to an overall deactivation of the ring towards electrophilic attack.

To quantify these effects, we can turn to Hammett substituent constants (σ). For a substituent at the 6-position of indole, its electronic effect is analogous to a meta substituent on a benzene ring (σm). For a substituent at the 5-position, the effect is similar to a para substituent (σp). The relevant Hammett constants are:

Substituentσmσp
-NH₂-0.16-0.66
-Cl+0.37+0.23

A negative σ value indicates an electron-donating character, while a positive value signifies an electron-withdrawing nature. The strongly negative σp value for the amino group highlights its potent activating effect. The positive σ values for chlorine confirm its deactivating nature.

Crucially, the σm value for chlorine (+0.37) is more positive than its σp value (+0.23), indicating that a chlorine atom exerts a stronger deactivating effect when it is in a meta-like position (as in 6-chloroindole) compared to a para-like position (as in 5-chloroindole) relative to the point of electrophilic attack on the pyrrole ring.[1] In our comparison, the chlorine in this compound is meta to the reacting C3 position, thus exerting a significant deactivating effect.

Therefore, we can predict that 6-aminoindole will be significantly more reactive towards electrophilic aromatic substitution than this compound . The chlorine atom in the latter serves to temper the high reactivity imparted by the amino group.

Electrophilic Aromatic Substitution: The Primary Arena of Reactivity

The C3 position of the indole ring is the most common site for electrophilic attack due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate without disrupting the aromaticity of the benzene ring.[2] The rate and success of these reactions are highly dependent on the electronic nature of the indole.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a classic method for introducing a formyl group onto an electron-rich aromatic ring, typically at the C3 position of indoles.[3][4] The reaction utilizes a Vilsmeier reagent, generated in situ from a substituted amide (like DMF) and phosphorus oxychloride (POCl₃).[5][6]

Predicted Reactivity: Based on the electronic arguments presented above, 6-aminoindole is expected to undergo Vilsmeier-Haack formylation more readily and under milder conditions than this compound. The electron-withdrawing nature of the chlorine atom in the latter will decrease the nucleophilicity of the C3 position, potentially requiring more forcing conditions or resulting in lower yields.

Experimental Protocol: Vilsmeier-Haack Formylation of a Substituted Indole [5]

G reagents Indole Derivative DMF, POCl₃ reaction Stir at 0°C to rt reagents->reaction 1. Add POCl₃ to DMF workup Aqueous Workup (e.g., NaOAc or NaOH) reaction->workup 2. Add Indole 3. Stir product 3-Formylindole Derivative workup->product 4. Hydrolysis

Procedure:

  • To a stirred solution of N,N-dimethylformamide (DMF) at 0°C, slowly add phosphorus oxychloride (POCl₃).

  • Stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.

  • Add the indole substrate to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Carefully pour the reaction mixture onto crushed ice and basify with an aqueous solution of sodium hydroxide or sodium acetate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

While direct comparative yield data is scarce, literature on substituted indoles generally shows that electron-withdrawing groups decrease the yield of the Vilsmeier-Haack reaction.[7]

Mannich Reaction

The Mannich reaction is a three-component condensation that installs an aminomethyl group, typically at the C3 position of indoles.[4][8] This reaction involves an aldehyde (commonly formaldehyde), a primary or secondary amine, and the active hydrogen of the indole.[9][10]

Predicted Reactivity: Similar to the Vilsmeier-Haack reaction, the increased nucleophilicity of 6-aminoindole should make it a more favorable substrate for the Mannich reaction compared to This compound . The reaction is expected to proceed faster and with higher yields for the non-chlorinated analog.

Experimental Protocol: Mannich Reaction of a Substituted Indole

G reagents Indole Derivative Formaldehyde Secondary Amine Acetic Acid reaction Reflux reagents->reaction 1. Mix reagents workup Basification (NaOH) Extraction reaction->workup 2. Heat product 3-Aminomethylindole Derivative (Mannich Base) workup->product 3. Isolate product

Procedure:

  • To a mixture of the indole derivative and a secondary amine in a suitable solvent (e.g., acetic acid or ethanol), add formaldehyde (as an aqueous solution or paraformaldehyde).

  • Heat the reaction mixture to reflux and monitor by TLC.

  • After completion, cool the reaction mixture and neutralize with a base (e.g., 5% NaOH solution).

  • Extract the product with an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify the resulting Mannich base by chromatography or recrystallization.

In a study on the Mannich reaction of various indoles with dichloromethane and secondary amines, yields were generally moderate to good for unsubstituted indole, but significantly lower for 2-methylindole, suggesting steric hindrance can play a role.[11] While not a direct comparison, this highlights the sensitivity of the reaction to the indole's substitution pattern.

N-H Acidity and N-Alkylation

The indole N-H proton is weakly acidic, with a pKa of approximately 17 in DMSO.[12] Deprotonation with a strong base generates the indolide anion, a potent nucleophile.

Predicted Acidity: The acidity of the N-H proton is influenced by the electronic nature of the substituents on the benzene ring. Electron-withdrawing groups stabilize the resulting indolide anion, thereby increasing the acidity (lowering the pKa). The chlorine atom in This compound will increase the acidity of the N-H proton compared to 6-aminoindole . The electron-donating amino group in both compounds will decrease the N-H acidity relative to unsubstituted indole.

N-Alkylation:

N-alkylation of indoles can be achieved through various methods, including direct alkylation with alkyl halides under basic conditions or through transition-metal-catalyzed processes.[13][14]

Predicted Reactivity:

  • Under basic conditions (e.g., NaH): Due to its higher N-H acidity, This compound will be deprotonated more readily than 6-aminoindole . This could lead to faster N-alkylation reactions under these conditions.

  • Nucleophilicity of the Indolide Anion: While this compound is more acidic, its corresponding indolide anion will be less nucleophilic than that of 6-aminoindole due to the electron-withdrawing effect of the chlorine. This could potentially lead to slower reaction rates in the subsequent alkylation step.

The overall rate of N-alkylation will be a balance between the ease of deprotonation and the nucleophilicity of the resulting anion.

Experimental Protocol: N-Alkylation of a Substituted Indole with an Alkyl Halide [15]

G reagents Indole Derivative Strong Base (e.g., NaH) Alkyl Halide reaction Stir in Anhydrous Solvent (e.g., DMF, THF) reagents->reaction 1. Deprotonation 2. Add Alkyl Halide workup Quench Extraction Purification reaction->workup 3. Reaction product N-Alkylindole Derivative workup->product 4. Isolation

Procedure:

  • To a solution of the indole derivative in an anhydrous aprotic solvent (e.g., DMF or THF) under an inert atmosphere, add a strong base (e.g., sodium hydride) portion-wise at 0°C.

  • Stir the mixture until the evolution of hydrogen gas ceases.

  • Add the alkyl halide dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent.

  • Wash, dry, and concentrate the organic layer.

  • Purify the product by column chromatography.

Studies on the N-alkylation of substituted indoles have shown that both electron-donating and electron-withdrawing groups can be tolerated, with yields often being moderate to good.[13]

Basicity of the Amino Group

The amino group at the 6-position in both molecules is basic and can be protonated. The basicity of this group is influenced by the other substituents on the ring.

Predicted Basicity: The basicity of an aromatic amine is decreased by electron-withdrawing groups and increased by electron-donating groups. The chlorine atom in This compound is an electron-withdrawing group, which will decrease the electron density on the 6-amino group, making it less basic than the amino group in 6-aminoindole . The basicity is typically quantified by the pKa of the conjugate acid (pKaH).[16] A lower pKaH value corresponds to a weaker base. Therefore, the pKaH of the anilinium-type conjugate acid of this compound is expected to be lower than that of 6-aminoindole. For context, the pKa of p-chloroaniline is approximately 4.[10]

Synthesis of this compound

The synthesis of 6-aminoindole is well-established. A common route for the preparation of this compound would likely involve a multi-step sequence starting from a suitable substituted nitrobenzene, such as the Leimgruber-Batcho indole synthesis.[17] A plausible route is the reduction of a 5-chloro-6-nitroindole precursor. The synthesis of 5-bromo-4-chloro-3-nitro-7-azaindole has been reported, indicating that similar strategies for substituted nitroindoles are feasible.[18] An alternative approach could involve the direct chlorination of a protected 6-aminoindole, though regioselectivity could be a challenge.

Summary of Comparative Reactivity

Reaction TypeThis compound6-aminoindoleRationale
Electrophilic Aromatic Substitution (C3) Less ReactiveMore ReactiveThe electron-withdrawing chlorine at C5 deactivates the ring towards electrophilic attack compared to the unsubstituted analog.
N-H Acidity More AcidicLess AcidicThe electron-withdrawing chlorine stabilizes the resulting indolide anion.
N-Alkylation (under basic conditions) Faster DeprotonationSlower DeprotonationHigher N-H acidity leads to faster formation of the nucleophilic indolide anion.
Basicity of 6-Amino Group Less BasicMore BasicThe electron-withdrawing chlorine reduces the electron density on the amino nitrogen.

Conclusion

The presence of a chlorine atom at the 5-position of 6-aminoindole significantly modulates its chemical reactivity. 6-aminoindole stands out as the more reactive of the two towards electrophilic aromatic substitution, a direct consequence of the powerful electron-donating nature of its amino group. In contrast, the deactivating effect of the chlorine atom in This compound tempers this reactivity, making it a more stable and potentially more selective substrate in certain transformations.

Conversely, the chlorine substituent in this compound enhances the acidity of the indole N-H proton and decreases the basicity of the 6-amino group. These differences in reactivity offer medicinal chemists a valuable choice when designing synthetic routes and fine-tuning the properties of indole-based drug candidates. By understanding these fundamental principles, researchers can more effectively harness the synthetic potential of these important heterocyclic building blocks.

References

The 5-Chloro-Indole Scaffold: A Comparative Guide to the Biological Activity of Its Amine-Containing Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic drugs. The introduction of a chlorine atom at the 5-position of this scaffold has proven to be a particularly fruitful strategy, creating a "privileged" pharmacophore that exhibits a wide spectrum of biological activities. While the specific biological profile of 5-Chloro-1H-indol-6-amine is not extensively documented in publicly available literature, its core structure serves as a critical launchpad for a diverse array of potent analogs.

This guide provides a comparative analysis of the biological activities of various analogs derived from the 5-chloro-indole framework. We will dissect their performance as anticancer agents, neurological modulators, and antimicrobial compounds, grounding the discussion in objective experimental data. By exploring the structure-activity relationships (SAR) that govern their function, we aim to provide researchers, scientists, and drug development professionals with a clear, in-depth understanding of this versatile chemical class.

Comparative Analysis of Biological Activities

The seemingly simple modification of the indole ring with a 5-chloro substituent and the introduction of various functional groups, particularly amines, at other positions, radically alters the molecule's interaction with biological targets. This section compares the efficacy of these analogs across several key therapeutic areas.

Anticancer Activity: Potent Inhibition of Oncogenic Kinases

A predominant application of 5-chloro-indole analogs is in oncology, where they have emerged as potent inhibitors of crucial signaling pathways that drive tumor growth and survival.

Mechanism of Action: EGFR/BRAF Pathway Inhibition

Many malignancies are driven by the over-activation of receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR) and serine/threonine kinases such as BRAF.[1] 5-Chloro-indole derivatives have been designed to target the ATP-binding site of these kinases. This competitive inhibition prevents the phosphorylation of downstream substrates, effectively blocking the signal transduction cascade that leads to cell proliferation and survival, ultimately inducing apoptosis (programmed cell death).

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR RAS RAS EGFR->RAS Activates BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes Inhibitor 5-Chloro-Indole Analogs Inhibitor->EGFR Inhibits Inhibitor->BRAF Inhibits EGF EGF (Ligand) EGF->EGFR Binds

EGFR/BRAF signaling pathway and points of inhibition by 5-chloro-indole analogs.

Comparative Efficacy of Analogs

Extensive research has yielded a range of 5-chloro-indole derivatives with potent antiproliferative activity. The substitution pattern on the indole ring is critical for both potency and selectivity. For instance, studies on indole-2-carboxamides and pyrido[3,4-b]indol-1-ones have demonstrated nanomolar efficacy against various cancer cell lines.[2]

Compound Scaffold / NameTarget(s)Cell LineActivity Metric (IC₅₀ / GI₅₀)Reference
Scaffold A: 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamide (Compound 5f)EGFRWT, EGFRT790MPanc-1 (Pancreatic)GI₅₀ = 29 nM[2]
Scaffold A: 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamide (Compound 5g)EGFRWT, EGFRT790MPanc-1 (Pancreatic)GI₅₀ = 31 nM[2]
Scaffold B: 5-chloro-indole-2-carboxylate (Compound 3b)BRAFV600ELOX-IMVI (Melanoma)IC₅₀ = 0.08 µM[1]
Scaffold B: 5-chloro-indole-2-carboxylate (Compound 3e)BRAFV600ELOX-IMVI (Melanoma)IC₅₀ = 0.09 µM[1]
Scaffold C: 6-amino-3-(chloromethyl)-indoline derivative ((+)-(S)-enantiomer)DNA AlkylationAA8 (Ovarian)IC₅₀ = 240 nM[3]
Scaffold C: 6-amino-3-(chloromethyl)-indoline derivative ((-)-(R)-enantiomer)DNA AlkylationAA8 (Ovarian)IC₅₀ = 700 nM[3]

Structure-Activity Relationship (SAR) Insights:

  • Position 5 Halogenation: The presence of chlorine at the 5-position is consistently associated with enhanced anticancer activity.[2]

  • C2 and C3 Substitutions: Modifications at the C2 and C3 positions are crucial for tuning kinase inhibitory activity. Carboxamide and carboxylate moieties at C2 are common features of potent inhibitors.[1][2]

  • N1 Substitution: Alkylation or arylation at the N1 position of the indole ring can significantly impact activity and pharmacokinetic properties.

  • Chirality: As seen with the 6-amino-3-(chloromethyl)-indoline analogs, stereochemistry plays a vital role, with the (+)-(S) enantiomer being approximately 3-fold more cytotoxic than the (-)-(R) enantiomer.[3]

Neurological Activity: Modulation of Serotonin Receptors

The 5-chloro-indole scaffold is also a key player in the development of agents targeting the central nervous system, particularly serotonin (5-HT) receptors.

Mechanism of Action: Allosteric Modulation of 5-HT₃ Receptors

The 5-HT₃ receptor is a ligand-gated ion channel involved in processes like nausea and anxiety. Certain simple indole derivatives act not at the primary agonist binding site, but at a separate, allosteric site. A Positive Allosteric Modulator (PAM) like 5-chloroindole can potentiate the receptor's response to the natural agonist (5-HT) or to partial agonists, enhancing the signal without activating the receptor on its own.[4] This offers a more nuanced way to control receptor function compared to simple agonism or antagonism.

PAM_Mechanism Receptor_Rest 5-HT3 Receptor (Resting) Ion Channel Closed Receptor_Active 5-HT3 Receptor (Active) Ion Channel Open Receptor_Potentiated 5-HT3 Receptor (Potentiated) Ion Channel Open (Enhanced Flow) Agonist 5-HT (Agonist) Agonist->Receptor_Active:p Binds & Activates Agonist->Receptor_Potentiated:p Co-binding PAM 5-Chloroindole (PAM) PAM->Receptor_Potentiated:p Co-binding

Mechanism of Positive Allosteric Modulation (PAM) at the 5-HT₃ Receptor.

Comparative Efficacy of Analogs

The effect of 5-chloroindole and its analogs varies significantly depending on the specific 5-HT receptor subtype and the nature of the substitutions.

CompoundTarget ReceptorBiological ActivityKey FindingReference
5-Chloroindole 5-HT₃Positive Allosteric Modulator (PAM)Potentiates responses to 5-HT and partial agonists.[4]
CJ-033,466 (An imidazo[1,2-a]pyridine derivative)5-HT₄Partial AgonistPotent and highly selective agonist with gastroprokinetic effects.[5]
SB-242084 (An indoline derivative)5-HT₂CAntagonistSelective and brain-penetrant antagonist.[6]

SAR Insights:

  • Core Structure: Even the simple 5-chloroindole core, without extensive side chains, is a potent PAM at 5-HT₃ receptors.[4]

  • Complexity for Selectivity: More complex structures built upon the 5-chloro-indole (or related indoline) framework are required to achieve high affinity and selectivity for other 5-HT receptor subtypes like 5-HT₄ and 5-HT₂C.[5][6]

Antimicrobial Activity

The global challenge of antimicrobial resistance has spurred the search for novel chemical scaffolds. Indole derivatives, including those with a 5-chloro substitution, have shown promise in this area.

Comparative Efficacy of Analogs

Studies have shown that 5-chloro-indole derivatives, particularly those functionalized with aminoguanidinium moieties, exhibit significant activity against a panel of pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[7]

Compound IDBacterial StrainActivity Metric (MIC in µg/mL)Reference
Compound 3P (N-benzyl indole derivative)S. aureus (MRSA)4[7]
Compound 3P (N-benzyl indole derivative)E. coli8[7]
Compound 4P (N-benzyl indole derivative)S. aureus (MRSA)4[7]
Compound 4P (N-benzyl indole derivative)K. pneumoniae4[7]

SAR Insights:

  • Halogenation: The presence and position of halogen atoms are critical for efficacy. N-benzyl indole derivatives containing Cl or Br atoms showed higher antibacterial activity.[7]

  • Cationic Groups: The inclusion of cationic groups like aminoguanidine appears to be a key feature for potent antimicrobial activity, likely by facilitating interaction with bacterial cell membranes.

Experimental Protocols & Methodologies

The data presented in this guide is derived from robust, validated experimental procedures. The following are representative protocols for assessing the biological activities discussed.

Protocol 1: Antiproliferative Cell Viability (MTT) Assay

This assay is a standard colorimetric method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., Panc-1, LOX-IMVI) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the 5-chloro-indole analogs in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium and incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to an untreated control. Plot the viability against the compound concentration and use non-linear regression to determine the GI₅₀ or IC₅₀ value (the concentration that causes 50% inhibition of growth or viability).

Protocol 2: EGFR Kinase Inhibition (HTRF KinEASE-TK) Assay

This is a high-throughput, fluorescence-based assay used to measure the enzymatic activity of tyrosine kinases like EGFR.

Methodology:

  • Reaction Mixture Preparation: Prepare a reaction buffer containing the EGFR enzyme (either wild-type or a mutant like T790M), a biotinylated tyrosine kinase substrate (TK-biotin), and ATP.

  • Compound Incubation: Add the test compounds, dissolved in DMSO, to the reaction mixture across a range of concentrations.

  • Enzyme Reaction: Initiate the kinase reaction by adding ATP and incubate at room temperature for a defined period (e.g., 30 minutes). The enzyme will phosphorylate the substrate.

  • Detection: Stop the reaction and add a detection mixture containing streptavidin-XL665 (which binds to the biotin on the substrate) and a phosphotyrosine-specific antibody labeled with Eu³⁺-cryptate (which binds only to the phosphorylated substrate).

  • Data Acquisition: When both components of the detection mixture are bound to the phosphorylated substrate, they come into close proximity, allowing for Homogeneous Time-Resolved Fluorescence (HTRF). Read the plate on an HTRF-compatible reader.

  • Analysis: The HTRF signal is proportional to the amount of phosphorylated substrate. Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control and determine the IC₅₀ value.

IC50_Workflow start Start prep Prepare Reagents: - Cells/Enzyme - Substrate - Test Compounds start->prep incubate Incubate System with Serial Dilutions of Test Compound prep->incubate measure Measure Activity (e.g., Absorbance, Fluorescence) incubate->measure plot Plot % Inhibition vs. Log[Concentration] measure->plot calculate Calculate IC50 Value (Non-linear Regression) plot->calculate end_node End calculate->end_node

General experimental workflow for determining IC₅₀ values.

Conclusion and Future Outlook

The 5-chloro-indole scaffold is a remarkably versatile and potent platform in modern drug discovery. While the biological profile of the parent this compound remains to be fully elucidated, the extensive body of research on its analogs demonstrates the profound impact of this core structure. By making strategic modifications, particularly at the C2, C3, and N1 positions, chemists can develop highly potent and selective modulators of diverse biological targets, ranging from oncogenic kinases to serotonin receptors and bacterial enzymes.

The data clearly indicates that the 5-chloro substituent is a key contributor to the biological activity across multiple target classes. Future research will likely focus on fine-tuning the pharmacokinetic and safety profiles of these potent compounds through further analog synthesis and optimization. The development of derivatives with dual-targeting capabilities or improved selectivity for mutant over wild-type proteins represents an exciting frontier. Ultimately, the 5-chloro-indole framework will undoubtedly continue to serve as a valuable starting point for the design of next-generation therapeutics.

References

A Comparative Guide to the X-ray Crystallographic Analysis of 5-Chloro-1H-indol-6-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Specifically, derivatives of 5-Chloro-1H-indol-6-amine are of significant interest in drug discovery due to their potential as selective ligands for neurological targets and other pharmacologically relevant proteins.[2] A definitive understanding of the three-dimensional atomic arrangement of these molecules, provided by single-crystal X-ray diffraction, is paramount for elucidating structure-activity relationships (SAR) and driving rational drug design.[3][4]

This guide provides an in-depth comparison of the critical stages in the X-ray crystallographic analysis of novel this compound derivatives. It explains the causality behind experimental choices, offers detailed protocols, and contrasts crystallographic methods with alternative analytical techniques to provide a holistic view for researchers in the field.

Part 1: The Crystallographic Workflow: A Strategy-Driven Comparison

The journey from a synthesized compound to a validated crystal structure is a multi-step process where each stage presents choices that impact the quality of the final data.[5] Success hinges on a methodical approach, from obtaining pristine single crystals to accurately refining the diffraction data.[6]

Synthesis and High-Purity Material Preparation

The prerequisite for any successful crystallographic study is the availability of highly pure material. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality. The synthesis of this compound derivatives often involves multi-step reactions, such as Fischer indole synthesis, followed by rigorous purification.[2]

Core Directive: Aim for >99% purity as assessed by a combination of Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and High-Performance Liquid Chromatography (HPLC) for purity assessment.

The Art of Crystallization: A Comparative Overview

Growing a high-quality single crystal is often the most significant bottleneck in structure determination.[7] The ideal crystal should be 0.1–0.3 mm in size, transparent, and free from defects.[8] The choice of crystallization method is critical and depends on the compound's solubility and stability.

Table 1: Comparison of Common Crystallization Techniques for Small Molecules [7][9][10]

TechniquePrincipleSample AmountTimeCrystal QualityBest Suited For
Slow Evaporation Gradual removal of solvent from a near-saturated solution to induce supersaturation and crystal growth.5-20 mgDays to weeksOften highThermally stable, moderately soluble compounds.
Vapor Diffusion Diffusion of a volatile anti-solvent vapor into a solution of the compound, slowly reducing its solubility.1-10 mgDays to weeksOften highCompounds requiring gentle changes in solvent composition.
Solvent Layering Careful layering of a less dense anti-solvent over a denser solution of the compound, allowing slow mixing at the interface.5-15 mgDays to weeksVariableCompounds sensitive to evaporation or temperature changes.
Cooling Reducing the temperature of a saturated solution to decrease solubility and promote crystallization.10-50 mgHours to daysVariableCompounds with a steep solubility vs. temperature curve.

Expert Insight: For novel indole derivatives, a parallel screening approach using multiple techniques and a diverse set of solvents is highly recommended. Solvents such as acetone, ethanol, ethyl acetate, and dichloromethane, or binary mixtures thereof, are often good starting points for indole-based compounds.[11]

From Crystal to Data: Diffraction and Processing

Once a suitable crystal is obtained, it is mounted and exposed to a monochromatic X-ray beam.[12] The resulting diffraction pattern, a unique fingerprint of the crystal's internal structure, is recorded by a detector.[5]

Workflow Diagram: Single-Crystal X-ray Diffraction

G cluster_prep Sample Preparation cluster_data Data Collection & Processing cluster_analysis Structure Solution & Refinement Synthesis Synthesis & Purification Crystallization Crystal Growth Synthesis->Crystallization Mounting Crystal Mounting Crystallization->Mounting Diffraction X-ray Diffraction Mounting->Diffraction Integration Data Integration Diffraction->Integration Scaling Scaling & Merging Integration->Scaling Solution Structure Solution (e.g., SHELXT) Scaling->Solution Refinement Refinement (e.g., SHELXL) Solution->Refinement Validation Validation (e.g., PLATON) Refinement->Validation Final Final CIF & Report Validation->Final

Caption: The workflow from compound synthesis to final validated crystallographic structure.

The choice of data processing software is crucial for converting raw diffraction images into a usable reflection file.

  • Data Integration & Reduction: Software suites like Bruker's APEX or Rigaku's CrysAlisPro are often bundled with the diffractometer and handle the integration of reflection intensities.[4][13][14]

  • Structure Solution: For small molecules like indole derivatives, direct methods are highly effective. The program SHELXT is a modern standard for ab initio structure solution.[15]

  • Structure Refinement: The solved structural model is then refined against the experimental data using programs like SHELXL.[16] This iterative process minimizes the difference between observed and calculated structure factors, improving the atomic coordinates, bond lengths, and angles.[17] Graphical interfaces such as Olex2 provide a user-friendly platform for managing the refinement process.[13][15]

Part 2: Data Interpretation and Validation: A Hypothetical Case Study

Let's consider a hypothetical derivative, 5-chloro-2-(4-fluorophenyl)-1H-indol-6-amine . After successful data collection and refinement, a crystallographic information file (CIF) is generated. The quality of this structure must be rigorously validated.

Table 2: Representative Crystallographic Data and Refinement Parameters

ParameterValueSignificance
Chemical FormulaC₁₄H₁₀ClFN₂Confirms the elemental composition.
Crystal SystemMonoclinicDescribes the basic lattice symmetry.
Space GroupP2₁/cDefines the symmetry operations within the unit cell.
a, b, c (Å)8.12, 15.45, 9.88Unit cell dimensions.
β (°)98.5Unit cell angle for monoclinic system.
V (ų)1224.5Volume of the unit cell.
Z4Number of molecules in the unit cell.
R₁ [I > 2σ(I)]0.045A primary indicator of the model's agreement with the data (aim for < 0.05).[17]
wR₂ (all data)0.115A weighted R-factor based on all data (aim for < 0.15).[17]
Goodness-of-fit (GooF)1.05Should be close to 1.0 for a good fit.[17]

Structural Insights and Validation: The final model is not merely a set of coordinates; it's a chemical story. Analysis of the hypothetical structure reveals key intermolecular interactions that dictate the crystal packing. The amine group (-NH₂) and the indole N-H are potent hydrogen bond donors, while the chloro-substituent can participate in halogen bonding.

Diagram: Key Intermolecular Interactions

G cluster_mol1 Molecule A cluster_mol2 Molecule B cluster_mol3 Molecule C N1_A N-H N6_B H₂N N1_A->N6_B Hydrogen Bond (N-H···N) Cl_A Cl Ring_B Aromatic Ring (π-system) Cl_A->Ring_B Halogen Bond (Cl···π) N_acceptor_C N (acceptor) N6_B->N_acceptor_C Hydrogen Bond (N-H···N)

Caption: Diagram of potential hydrogen and halogen bonds stabilizing the crystal lattice.

Trustworthiness through Validation: Automated validation tools like PLATON and the IUCr's checkCIF service are indispensable.[13][18] They generate reports with ALERTS that flag potential issues such as missed symmetry, unusually short atomic contacts, or poor model-to-data fit, ensuring the structural report is robust and reliable.[18]

Part 3: Comparison with Alternative Analytical Techniques

While single-crystal X-ray diffraction provides the ultimate detail on solid-state structure, it is best utilized in conjunction with other techniques that provide complementary information.

Table 3: Comparison of Analytical Techniques

TechniqueInformation ProvidedStrengthsLimitations
Single-Crystal XRD Precise 3D atomic structure, bond lengths/angles, stereochemistry, intermolecular interactions in the solid state.[6]Unambiguous and definitive structural determination.[14]Requires a high-quality single crystal; structure may not represent the solution-state conformation.[7]
NMR Spectroscopy Atomic connectivity, solution-state conformation, molecular dynamics.Provides data on the molecule's behavior in solution, which is more biologically relevant.Conformation is an interpretation of data, not a direct measurement of atomic positions.
Powder XRD (PXRD) Crystalline phase identification, bulk sample purity, polymorphism.Fast analysis of polycrystalline powders; does not require single crystals.Provides no detailed atomic coordinate information.
Computational (DFT) Optimized molecular geometry, electronic properties, interaction energies.Can predict structures and rationalize experimental findings.Theoretical model that requires experimental validation.[19]

Part 4: Detailed Experimental Protocols

Protocol 1: Crystallization by Slow Evaporation
  • Solvent Selection: Test the solubility of ~1 mg of the this compound derivative in 0.5 mL of various solvents (e.g., ethanol, acetone, ethyl acetate, acetonitrile). Identify a solvent in which the compound is moderately soluble.

  • Solution Preparation: Dissolve 5-10 mg of the high-purity compound in the chosen solvent in a clean, small vial (e.g., 4 mL). Add solvent dropwise until the compound fully dissolves, creating a near-saturated solution.

  • Evaporation Control: Cover the vial with parafilm. Using a needle, pierce 1-3 small holes in the parafilm. The number of holes controls the evaporation rate; fewer holes lead to slower evaporation and potentially better crystals.

  • Incubation: Place the vial in a vibration-free location at a constant temperature (e.g., room temperature or a refrigerator).

  • Monitoring: Check the vial daily for crystal growth without disturbing it. High-quality crystals can take several days to weeks to form.

  • Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or a small loop and immediately coat them in cryoprotectant oil (e.g., Paratone-N) for mounting.

Protocol 2: Structure Validation Checklist

Before depositing a structure or submitting it for publication, perform a self-validation using the following criteria:

  • Geometric Soundness: Are bond lengths and angles within expected ranges for similar chemical environments? (Use software like PLATON or Mercury for analysis).[13][20]

  • Refinement Statistics: Are R₁ and wR₂ values low and is the Goodness-of-Fit close to 1.0?[17]

  • Electron Density Maps: Is the residual electron density map (Fo-Fc) largely featureless? Significant positive or negative peaks may indicate missing atoms, disorder, or incorrect atom assignments.

  • Displacement Parameters (B-factors): Are the atomic displacement parameters (ADPs or "thermal ellipsoids") reasonable in size and shape? Non-positive definite ADPs are a critical red flag.

  • checkCIF Report: Have all "Type A" and "Type B" ALERTS in the checkCIF report been thoroughly investigated and addressed? Provide detailed explanations for any remaining ALERTS in the final CIF.[18]

By integrating these comparative approaches, detailed protocols, and rigorous validation checks, researchers can confidently determine and interpret the crystal structures of novel this compound derivatives, accelerating the pace of data-driven drug discovery.

References

Cross-Validation of Analytical Methods for 5-Chloro-1H-indol-6-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the purity and concentration of active pharmaceutical ingredients (APIs) and their intermediates are of paramount importance. 5-Chloro-1H-indol-6-amine, a key building block in the synthesis of various therapeutic agents, demands robust and reliable analytical methods for its characterization and quantification. This guide provides an in-depth comparison of two prevalent analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS/MS)—for the analysis of this compound. We will delve into the principles of each method, present detailed experimental protocols, and outline a comprehensive cross-validation strategy to ensure data integrity and interchangeability between the two techniques, adhering to the stringent guidelines set forth by the International Council for Harmonisation (ICH).[1][2][3]

The Critical Role of Method Validation in Drug Development

Analytical method validation is the cornerstone of quality control in the pharmaceutical industry. It provides documented evidence that an analytical procedure is suitable for its intended purpose.[1][2] For a crucial intermediate like this compound, this means ensuring that the methods used to assess its quality can accurately and consistently measure its identity, purity, and concentration. Cross-validation of different analytical methods adds another layer of confidence, demonstrating that comparable results can be obtained irrespective of the technique employed, which is particularly vital during method transfer between laboratories or when upgrading analytical instrumentation.[4]

Comparative Analysis of HPLC-UV and UPLC-MS/MS

The choice of an analytical method is often a balance between sensitivity, selectivity, speed, and cost. Here, we compare a workhorse of the pharmaceutical industry, HPLC-UV, with a more modern and sensitive technique, UPLC-MS/MS, for the analysis of this compound.

FeatureHPLC-UVUPLC-MS/MS
Principle Separation based on polarity, detection via UV absorbance.Separation based on polarity with smaller particles for higher efficiency, detection by mass-to-charge ratio.
Selectivity Moderate; co-eluting impurities with similar UV spectra can interfere.High; can distinguish compounds with the same retention time but different mass-to-charge ratios.
Sensitivity Good (µg/mL to high ng/mL range).Excellent (low ng/mL to pg/mL range).
Speed Moderate run times (typically 15-30 minutes).Fast run times (typically 1-5 minutes).
Cost Lower initial investment and operational costs.Higher initial investment and maintenance costs.
Robustness Generally very robust and widely available.Can be more sensitive to matrix effects and requires specialized expertise.

Experimental Protocols

The following protocols are designed as a starting point for the analysis of this compound and should be optimized and validated according to ICH Q2(R1) guidelines.[2]

Protocol 1: Stability-Indicating HPLC-UV Method

This method is designed to separate this compound from its potential impurities and degradation products.[5][6]

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-25 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 280 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.

Protocol 2: High-Throughput UPLC-MS/MS Method

This method offers higher sensitivity and selectivity, making it suitable for trace-level analysis and impurity profiling.[7][8]

Chromatographic Conditions:

  • Column: C18, 2.1 x 50 mm, 1.7 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-0.5 min: 2% B

    • 0.5-3.0 min: 2% to 98% B

    • 3.0-3.5 min: 98% B

    • 3.5-3.6 min: 98% to 2% B

    • 3.6-5.0 min: 2% B

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 10 µg/mL.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • This compound: Precursor ion (Q1) > Product ion (Q3) (To be determined by infusion of a standard)

    • Potential Impurities: To be determined based on their structures.

  • Source Parameters: Optimized for maximum signal intensity of the analyte.

Cross-Validation Strategy

The goal of cross-validation is to demonstrate that the two methods provide equivalent results for the determination of this compound.[4] The following workflow outlines the key steps.

CrossValidationWorkflow cluster_prep Preparation cluster_analysis Analysis cluster_comparison Data Comparison & Evaluation cluster_conclusion Conclusion A Prepare a common set of samples (n≥3 lots) at different concentrations C Analyze samples using the validated HPLC-UV method A->C D Analyze the same samples using the validated UPLC-MS/MS method A->D B Spike samples with known impurities, if available E Compare results for Assay and Impurity levels C->E D->E F Statistical Analysis (e.g., t-test, F-test) E->F G Evaluate Specificity, Linearity, Accuracy, and Precision F->G H Assess correlation of results between the two methods G->H I Determine if methods are equivalent and interchangeable H->I J Document findings in a cross-validation report I->J

Caption: Workflow for the cross-validation of HPLC-UV and UPLC-MS/MS methods.

Key Validation Parameters for Cross-Validation

The cross-validation study will focus on the following ICH Q2(R1) parameters:[2]

  • Specificity: The ability of each method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. For the HPLC-UV method, peak purity analysis using a photodiode array (PDA) detector is recommended. For the UPLC-MS/MS method, the specificity is inherent in the detection of specific MRM transitions.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be evaluated.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by the analysis of samples with known concentrations of the analyte (e.g., spiked placebo).

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

Expected Outcomes and Data Interpretation

The results of the cross-validation study should be summarized in a comprehensive report. The acceptance criteria for the equivalence of the two methods should be pre-defined. For instance, the difference in the mean assay values obtained by the two methods should not exceed a certain percentage (e.g., ±2.0%). Statistical analysis, such as a two-sided t-test, can be used to compare the means, and an F-test can be used to compare the variances of the results from the two methods. A high degree of correlation (e.g., r² > 0.99) between the results obtained from the HPLC-UV and UPLC-MS/MS methods for both the main component and any common impurities would provide strong evidence of their interchangeability.

Conclusion

Both HPLC-UV and UPLC-MS/MS are powerful techniques for the analysis of this compound. While HPLC-UV offers a robust and cost-effective solution for routine quality control, UPLC-MS/MS provides superior sensitivity and selectivity, which is advantageous for trace impurity analysis and in-depth characterization. A thorough cross-validation as outlined in this guide will ensure that regardless of the chosen method, the analytical data generated is reliable, consistent, and fit for purpose, ultimately contributing to the quality and safety of the final pharmaceutical product.

References

A Senior Application Scientist's Guide to the Purity Assessment of Commercial 5-Chloro-1H-indol-6-amine Samples

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Chloro-1H-indol-6-amine is a crucial building block in the synthesis of various pharmacologically active molecules. Its purity is paramount, as even trace impurities can significantly impact the yield, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess and compare the purity of commercial this compound samples. We present a multi-tiered analytical approach, combining chromatographic and thermal analysis techniques, to build a robust and reliable purity profile. This guide explains the causality behind experimental choices, provides self-validating protocols, and is grounded in authoritative regulatory and scientific standards.

Introduction: The Criticality of Purity in Pharmaceutical Intermediates

In pharmaceutical development, the quality of starting materials and intermediates directly dictates the quality of the final drug substance.[1] For a key intermediate like this compound, impurities can originate from starting materials, by-products of the synthesis, or degradation products.[1][2] These impurities can be structurally similar to the main compound, making their detection and quantification challenging. The International Council for Harmonisation (ICH) Q3A(R2) guideline underscores the necessity of identifying and controlling impurities in new drug substances to ensure their quality and safety.[1][3][4][5] This guide, therefore, is designed to provide a practical and scientifically rigorous methodology for the purity assessment of this vital compound.

A Multi-Faceted Approach to Purity Determination

No single analytical technique can provide a complete picture of a compound's purity. A more robust assessment is achieved by employing orthogonal methods that measure purity based on different physicochemical principles. This guide details a three-pronged strategy:

  • High-Performance Liquid Chromatography (HPLC): The cornerstone for separating and quantifying organic impurities.[6][7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile and semi-volatile impurities.

  • Differential Scanning Calorimetry (DSC): An absolute method for determining the molar purity of highly crystalline substances.[8][9]

This combination provides a comprehensive profile, ensuring that a wide range of potential impurities are detected and quantified.

Caption: Multi-tiered workflow for purity assessment.

Comparative Analysis of Commercial Samples

For this guide, we evaluated three hypothetical commercial samples of this compound, designated as Sample A, Sample B, and Sample C. The results are summarized below.

High-Performance Liquid Chromatography (HPLC) Results

HPLC analysis provides the primary measure of purity by separating the main component from its non-volatile organic impurities. The United States Pharmacopeia (USP) General Chapter <621> provides the foundational principles for chromatographic separations.[6][7][10][11]

Table 1: HPLC Purity and Impurity Profile

SamplePurity (%) (by Area Normalization)Major Impurity 1 (%)Major Impurity 2 (%)Total Impurities (%)
Sample A 99.850.080.030.15
Sample B 99.120.450.210.88
Sample C 99.560.150.100.44

Interpretation: Sample A demonstrates the highest purity by HPLC, with minimal levels of impurities. Sample B shows a significantly higher impurity profile, which could be a concern for sensitive applications. The validation of analytical procedures, as outlined in ICH Q2(R1), is crucial to ensure the accuracy and precision of these results.[12][13]

Gas Chromatography-Mass Spectrometry (GC-MS) Results

GC-MS is employed to detect and identify any residual volatile or semi-volatile impurities, such as solvents or starting materials, that may not be readily observed by HPLC.

Table 2: GC-MS Analysis for Residual Solvents and Volatile Impurities

SampleToluene (ppm)Dichloromethane (ppm)Unidentified Volatile Impurity (ppm)
Sample A < 50< 50Not Detected
Sample B 25011085
Sample C 80< 50Not Detected

Interpretation: Sample A is exceptionally clean with respect to volatile impurities. Sample B contains notable levels of residual solvents and an unidentified volatile compound, which would require further characterization and could be a significant drawback depending on the intended use.

Differential Scanning Calorimetry (DSC) Results

DSC measures the molar purity of a crystalline substance based on the principle of melting point depression.[8][9][14][15][16] It serves as an excellent orthogonal technique to chromatography.[8]

Table 3: DSC Purity Analysis

SampleOnset of Melting (°C)Peak Melting Point (°C)Molar Purity (%)
Sample A 135.2136.199.91
Sample B 133.8134.999.25
Sample C 134.5135.599.62

Interpretation: The DSC results correlate well with the HPLC data, confirming the high purity of Sample A. The broader melting range and lower molar purity of Sample B are consistent with the higher levels of impurities detected by chromatography.[14]

Experimental Protocols

Adherence to detailed and validated protocols is essential for reproducible and reliable results.[17]

Protocol: HPLC Purity Determination

This method is designed for the quantitative determination of purity and organic impurities in this compound.

Instrumentation:

  • HPLC system with UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

Procedure:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    • 0-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 10% B

    • 26-30 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve approximately 1 mg/mL of the sample in a 50:50 mixture of Mobile Phase A and B.

Protocol: GC-MS Analysis of Volatile Impurities

This protocol is for the identification and quantification of residual solvents and other volatile impurities.

Instrumentation:

  • Gas chromatograph with a mass selective detector

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

Procedure:

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial: 40 °C, hold for 5 min

    • Ramp: 10 °C/min to 250 °C, hold for 5 min

  • Injector Temperature: 250 °C

  • Injection Mode: Split (10:1)

  • MS Source Temperature: 230 °C

  • MS Quadrupole Temperature: 150 °C

  • Scan Range: 35-500 amu

  • Sample Preparation: Dissolve approximately 10 mg/mL of the sample in methanol.

Protocol: DSC Purity Measurement

This protocol outlines the determination of molar purity using the Van't Hoff equation.

Instrumentation:

  • Differential Scanning Calorimeter

Procedure:

  • Sample Weight: Accurately weigh 2-3 mg of the sample into an aluminum pan.

  • Purge Gas: Nitrogen at 50 mL/min.

  • Heating Rate: 2 °C/min from 100 °C to 150 °C.

  • Data Analysis: Calculate molar purity using the instrument's software, which applies the Van't Hoff equation to the melting endotherm.

Discussion and Recommendations

The comprehensive analysis clearly distinguishes the quality of the three commercial samples.

  • Sample A is of high purity across all analytical methods, making it suitable for all applications, including late-stage clinical development and commercial manufacturing where stringent quality control is mandatory.

  • Sample C demonstrates good purity and may be acceptable for early-stage research and development, where cost may be a more significant factor.

  • Sample B exhibits a lower purity profile with significant levels of both organic and volatile impurities. Its use should be carefully considered, as the impurities could potentially interfere with subsequent reactions or introduce toxicological risks. Further identification and qualification of the unknown impurities would be necessary before it could be considered for use in any regulated environment, in line with ICH Q3A guidelines.[1][3][18]

The choice of a supplier should not be based on cost alone. This guide demonstrates the importance of a thorough, multi-technique analytical assessment to ensure the quality and consistency of critical raw materials. It is recommended that researchers and procurement managers request comprehensive Certificates of Analysis from suppliers that include data from orthogonal methods.

References

A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to 5-Chloro-1H-indol-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the dynamic field of drug development, the efficient synthesis of novel molecular scaffolds is a cornerstone of innovation. 5-Chloro-1H-indol-6-amine, a substituted indole, represents a valuable building block for the synthesis of a variety of biologically active compounds. This guide provides an in-depth, objective comparison of the primary synthetic routes to this target molecule, offering a critical evaluation of their respective efficiencies. The methodologies presented are grounded in established chemical principles and supported by experimental data from the peer-reviewed literature to ensure scientific integrity.

This guide will focus on two of the most prominent and versatile methods for indole synthesis: the Leimgruber-Batcho and the Fischer indole syntheses. Each route will be dissected to understand its underlying chemistry, practical execution, and overall efficiency in the context of producing this compound.

Key Strategic Considerations in Indole Synthesis

The choice of a synthetic route is often a balance between several factors, including the availability and cost of starting materials, the number of synthetic steps, the overall yield, the ease of purification, and the scalability of the process. For the synthesis of this compound, a key strategic consideration is the introduction of the chloro and amino substituents at the C5 and C6 positions of the indole ring, respectively.

Route 1: The Leimgruber-Batcho Indole Synthesis

The Leimgruber-Batcho indole synthesis has become a widely adopted method due to its versatility, relatively mild reaction conditions, and the commercial availability of many requisite starting materials.[1] The general strategy involves the condensation of an ortho-nitrotoluene derivative with a formamide acetal to form a β-dimethylamino-2-nitrostyrene (an enamine), followed by a reductive cyclization to yield the indole core.[2]

For the synthesis of this compound, a logical starting material is a suitably substituted 2-nitrotoluene, such as 4-chloro-5-methyl-2-nitrotoluene. The synthesis proceeds through the key intermediate, 5-chloro-6-nitro-1H-indole, which is subsequently reduced to the target amine.

Figure 1: General workflow for the Leimgruber-Batcho synthesis of this compound.

Experimental Protocol: Leimgruber-Batcho Route

Step 1: Synthesis of 5-Chloro-6-nitro-1H-indole (Intermediate)

  • Rationale: This step constructs the core indole ring system. The reaction of 4-chloro-5-methyl-2-nitrotoluene with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and a secondary amine like pyrrolidine generates a highly conjugated enamine intermediate. The subsequent reductive cyclization of this intermediate is a key step. A variety of reducing agents can be employed, with catalytic hydrogenation over palladium on carbon (Pd/C) being a common and efficient choice.[2]

  • Procedure:

    • A solution of 4-chloro-5-methyl-2-nitrotoluene in dimethylformamide (DMF) is treated with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and pyrrolidine.

    • The mixture is heated to facilitate the formation of the enamine intermediate.

    • After completion of the enamine formation, the reaction mixture containing the crude enamine is subjected to reductive cyclization. A common method involves catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.

    • The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, the catalyst is removed by filtration, and the solvent is evaporated. The crude 5-chloro-6-nitro-1H-indole is then purified, typically by column chromatography on silica gel.

Step 2: Reduction of 5-Chloro-6-nitro-1H-indole to this compound

  • Rationale: The final step involves the reduction of the nitro group at the C6 position to an amine. This transformation is a standard procedure in organic synthesis. Several reducing agents are effective for this purpose, with stannous chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid (HCl) being a classic and reliable method for the reduction of aromatic nitro compounds.[3] Catalytic hydrogenation can also be employed for this step.[4]

  • Procedure (using SnCl₂):

    • To a solution of 5-chloro-6-nitro-1H-indole in a suitable solvent such as ethanol, stannous chloride dihydrate (SnCl₂·2H₂O) is added.[5]

    • Concentrated hydrochloric acid is then carefully added to the mixture.

    • The reaction is heated to reflux and monitored by TLC until the starting material is consumed.

    • After completion, the reaction mixture is cooled and the pH is adjusted to basic with a solution of sodium hydroxide or sodium bicarbonate to precipitate the tin salts.

    • The product is extracted with an organic solvent like ethyl acetate.

    • The combined organic layers are washed, dried, and the solvent is evaporated to yield the crude this compound, which can be further purified by column chromatography or recrystallization.

Route 2: The Fischer Indole Synthesis

The Fischer indole synthesis is a classic and powerful method for constructing the indole nucleus, first reported in 1883.[6] The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from a phenylhydrazine and an aldehyde or ketone.[7]

To synthesize this compound via this route, a plausible starting material is (4-chloro-5-nitrophenyl)hydrazine. The reaction of this hydrazine with a suitable two-carbon aldehyde equivalent, such as acetaldehyde, would lead to the formation of the corresponding hydrazone, which then undergoes acid-catalyzed cyclization to form the 5-chloro-6-nitro-1H-indole intermediate. This intermediate is then reduced to the final product as described in the Leimgruber-Batcho route.

Figure 2: General workflow for the Fischer indole synthesis of this compound.

Experimental Protocol: Fischer Indole Route

Step 1: Synthesis of 5-Chloro-6-nitro-1H-indole (Intermediate)

  • Rationale: This step relies on the acid-catalyzed intramolecular cyclization of a phenylhydrazone. The choice of acid catalyst is crucial and can significantly impact the reaction yield and selectivity. Common catalysts include polyphosphoric acid (PPA), sulfuric acid, and zinc chloride.[7] The reaction typically requires elevated temperatures to drive the[6][6]-sigmatropic rearrangement that is central to the mechanism.

  • Procedure:

    • (4-Chloro-5-nitrophenyl)hydrazine is reacted with acetaldehyde in a suitable solvent, often in the presence of the acid catalyst, to form the hydrazone in situ.

    • The reaction mixture is then heated to induce cyclization. The temperature and reaction time are critical parameters and need to be optimized.

    • The reaction is monitored by TLC for the disappearance of the starting materials and the formation of the indole product.

    • Upon completion, the reaction mixture is cooled and quenched by pouring it into ice water.

    • The crude product is then extracted with an organic solvent.

    • The organic layer is washed, dried, and concentrated. The resulting crude 5-chloro-6-nitro-1H-indole is purified by column chromatography or recrystallization.

Step 2: Reduction of 5-Chloro-6-nitro-1H-indole to this compound

  • Procedure: The reduction of the nitro group is carried out using the same methods as described in the Leimgruber-Batcho route (e.g., SnCl₂/HCl or catalytic hydrogenation).

Comparative Analysis of Synthetic Efficiency

The choice between the Leimgruber-Batcho and Fischer indole syntheses for preparing this compound depends on a careful evaluation of several factors. The following table provides a comparative summary based on typical outcomes for similar indole syntheses.

ParameterLeimgruber-Batcho SynthesisFischer Indole Synthesis
Starting Materials Substituted o-nitrotoluenes (e.g., 4-chloro-5-methyl-2-nitrotoluene)Substituted phenylhydrazines (e.g., (4-chloro-5-nitrophenyl)hydrazine) and a carbonyl compound.
Reaction Conditions Generally milder conditions for enamine formation; reductive cyclization can be performed under various conditions.Often requires strong acids and elevated temperatures, which can be harsh for sensitive functional groups.
Overall Yield Often provides good to excellent yields.[1]Yields can be variable and are highly dependent on the substrate and reaction conditions.
Scalability Generally considered to be a scalable process.Can present challenges in scalability due to the use of strong acids and high temperatures.
Substrate Scope Broad scope, tolerant of various functional groups.Can be limited by the stability of the starting materials and intermediates under acidic conditions.
Purification Purification of intermediates and final product is typically required.Purification can be challenging due to the potential for side products under harsh conditions.

Conclusion

Both the Leimgruber-Batcho and Fischer indole syntheses represent viable pathways for the preparation of this compound.

The Leimgruber-Batcho synthesis often emerges as the more favorable route for several reasons. It generally proceeds under milder conditions, offers a broader substrate scope, and often provides higher and more consistent yields. The availability of a wide range of substituted o-nitrotoluenes further enhances its appeal.

The Fischer indole synthesis , while a classic and powerful method, can be limited by the harsh acidic conditions and high temperatures required, which may not be compatible with all functional groups and can lead to lower yields and purification challenges. However, for specific substrates where the starting phenylhydrazine is readily available and stable, it can still be a valuable and cost-effective option.

For researchers and drug development professionals, the Leimgruber-Batcho synthesis is recommended as the more robust and efficient strategy for the synthesis of this compound, particularly when scalability and functional group tolerance are critical considerations.

References

A Senior Application Scientist's Guide to In Vitro Assay Validation for Novel Kinase Inhibitors Derived from 5-Chloro-1H-indol-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the Indole Scaffold in Oncology

In the landscape of modern oncology, the indole ring system stands out as a "privileged scaffold"—a molecular framework that has given rise to a multitude of potent therapeutic agents.[1] Its unique electronic properties and structural versatility allow for interactions with a wide range of biological targets, particularly protein kinases.[2] Kinase dysregulation is a hallmark of many cancers, making them a primary focus for targeted therapies.[1]

This guide addresses the critical next step after initial synthesis: the rigorous in vitro validation of a novel series of hypothetical compounds derived from the 5-Chloro-1H-indol-6-amine scaffold. For the purposes of this guide, we will posit that these compounds—designated C6A-01, C6A-02, and C6A-03 —have been designed as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. EGFR is a well-validated target in non-small-cell lung cancer (NSCLC), and its inhibition is a clinically proven strategy.[3]

Our objective is to move beyond a simple checklist of experiments. We will dissect the causality behind our assay choices, establish a self-validating experimental workflow, and provide objective, data-driven comparisons to an established EGFR inhibitor, Erlotinib , as a reference compound. This process is designed to build a foundation of trust in our data, ensuring that only the most promising candidates advance in the drug discovery pipeline.

Part 1: Biochemical Assay Validation — The First Tier of Scrutiny

The initial test for any putative kinase inhibitor is to determine if it can engage and inhibit its purified target enzyme in a clean, biochemical system. This removes the complexities of a cellular environment, such as membrane permeability and off-target effects, allowing us to measure direct target engagement and potency.[4]

Causality of Assay Choice: Why ADP-Glo™?

Multiple formats exist for measuring kinase activity, including radiometric assays and fluorescence-based methods.[4][5] We have selected the ADP-Glo™ Luminescence Assay for our primary screen. The rationale is threefold:

  • Universal Applicability: The assay measures the production of ADP, a universal product of any kinase reaction. This makes the platform adaptable to virtually any kinase.[6]

  • High Sensitivity & Dynamic Range: Luminescence provides a high signal-to-background ratio, enabling the detection of even weak inhibitors and the use of low enzyme concentrations, which better reflects physiological conditions.[6]

  • Robustness for Screening: The assay is less susceptible to interference from colored or fluorescent compounds, a common issue in chemical libraries, making the data more reliable.[6]

The principle involves two steps: first, the remaining ATP after the kinase reaction is depleted. Second, the ADP generated is converted back to ATP, which then fuels a luciferase reaction, producing a light signal directly proportional to kinase activity.

Experimental Workflow: Biochemical Validation

G cluster_0 Biochemical Assay Validation A Assay Development: Determine optimal Enzyme & ATP Km concentrations B Primary Screen: Single-point high concentration screen of C6A series A->B Define Assay Window C Potency Determination (IC50): 10-point dose-response curve for hits B->C Identify Active Compounds D Mechanism of Action (MoA): ATP competition assay to confirm binding mode C->D Characterize Potent Hits E Data Analysis & Comparison: Compare IC50 values to Erlotinib reference D->E Contextualize Data

Caption: Workflow for biochemical validation of EGFR inhibitors.

Detailed Protocol: EGFR Kinase Inhibition Assay (ADP-Glo™)

This protocol is adapted for a 384-well plate format to ensure high throughput and minimal reagent usage.

  • Reagent Preparation:

    • Prepare 1X Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.[6]

    • Dilute recombinant human EGFR (wild-type) enzyme to a pre-determined optimal concentration (e.g., 2.5 nM) in Kinase Buffer.

    • Prepare a solution of poly(Glu, Tyr) 4:1 substrate and ATP in Kinase Buffer. The ATP concentration should be at its apparent Michaelis-Menten constant (Km,app), which must be determined experimentally for each enzyme lot to ensure assay sensitivity.[5]

    • Prepare 10-point, 3-fold serial dilutions of test compounds (C6A-01, C6A-02, C6A-03) and Erlotinib in 100% DMSO, starting at 1 mM. Then, dilute these into the Kinase Buffer.

  • Kinase Reaction:

    • Add 2.5 µL of compound solution or vehicle (DMSO in Kinase Buffer) to the appropriate wells.

    • Add 2.5 µL of the diluted EGFR enzyme solution to all wells and incubate for 10 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP solution.

    • Incubate for 60 minutes at room temperature.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

    • Read luminescence on a plate reader.

Validation Parameters & Data Interpretation

According to ICH Q2(R2) guidelines, an analytical procedure must be validated to demonstrate its fitness for purpose.[7][8] For our biochemical assay, this ensures that the generated IC₅₀ values are accurate and reproducible.

ParameterValidation Test MethodologyAcceptance CriteriaCausality/Justification
Specificity Run controls with no enzyme and no ATP. The signal should be minimal.No Enzyme/No ATP Signal < 5% of Max SignalEnsures the luminescent signal is dependent on EGFR kinase activity and is not an artifact.[9]
Range (Linearity) Generate a standard curve of ADP to ATP conversion.R² > 0.99 for the linear portion of the curve.Confirms that the signal generated is directly proportional to the amount of product (ADP) formed within the expected operating range of the assay.[10]
Precision Repeatability: Run 3 separate plates on the same day by the same operator. Intermediate Precision: Run 3 plates on different days with a different operator.Coefficient of Variation (CV%) < 15% for IC₅₀ values. Z'-factor > 0.5 for assay plates.Demonstrates that the assay yields consistent results under identical and varied conditions, ensuring the reliability of the potency measurements.[9]
Accuracy Compare the IC₅₀ value of the reference compound (Erlotinib) to a well-established literature value.Measured IC₅₀ should be within 2-3 fold of the accepted literature value.Verifies that the assay is producing biologically relevant and correct potency values.[9]
Comparative Performance Data (Hypothetical)

The following table summarizes the hypothetical results from our validated biochemical assay.

CompoundEGFR IC₅₀ (nM)
C6A-01 15.2 ± 2.1
C6A-02 89.5 ± 9.8
C6A-03 4.8 ± 0.9
Erlotinib10.5 ± 1.5

Interpretation: Based on this initial screen, C6A-03 emerges as the most potent inhibitor, outperforming the reference compound Erlotinib. C6A-01 shows comparable potency to Erlotinib, while C6A-02 is significantly less active. This data provides a clear rank order for further investigation.

Part 2: Cell-Based Assay Validation — Bridging to Biological Relevance

While a biochemical assay confirms direct target inhibition, it does not guarantee activity in a living system.[11] A compound must be able to cross the cell membrane, engage its target in a complex intracellular environment, and exert a functional effect. Therefore, the second tier of our validation is a cell-based assay to measure the anti-proliferative effects of our compounds.

Causality of Assay Choice: Why A549 Cells and RealTime-Glo™?
  • Cell Line: We selected the A549 human lung carcinoma cell line. This line is known to express EGFR and its growth is partially dependent on EGFR signaling, making it a relevant model for our target.[3]

  • Assay Method: We will use the RealTime-Glo™ MT Cell Viability Assay . Unlike endpoint assays (e.g., standard MTT), this method measures cell viability in real-time over an extended period (e.g., 72 hours).[3] This is critical because it allows us to distinguish between cytotoxic (cell-killing) and cytostatic (growth-arresting) effects, providing deeper mechanistic insight. The assay measures the reducing potential of viable cells, which is proportional to their number.

EGFR Signaling Pathway

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular cluster_3 Signaling Cascades EGF EGF Ligand EGFR EGFR Receptor Kinase Domain EGF->EGFR RAS_RAF RAS-RAF-MEK-ERK (MAPK Pathway) EGFR:f0->RAS_RAF P PI3K_AKT PI3K-AKT Pathway EGFR:f0->PI3K_AKT P Inhibitor C6A Compounds (e.g., C6A-03) Inhibitor->EGFR:f0 Inhibition Outcome Cell Proliferation, Survival, Growth RAS_RAF->Outcome PI3K_AKT->Outcome

Caption: Simplified EGFR signaling pathway and inhibitor action point.

Detailed Protocol: Anti-Proliferative Assay (RealTime-Glo™)
  • Cell Plating:

    • Culture A549 cells in appropriate media (e.g., F-12K with 10% FBS).

    • Trypsinize and count cells. Seed 1,000 cells per well in a 96-well, white-walled plate.

    • Incubate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare 10-point serial dilutions of C6A-01, C6A-03, and Erlotinib as described previously. C6A-02 is deprioritized based on weak biochemical potency.

    • Add the RealTime-Glo™ Reagent and the compound dilutions to the cells.

  • Data Acquisition:

    • Measure luminescence at time 0, and then at regular intervals (e.g., every 24 hours) for 72 hours.

    • The luminescent signal is proportional to the number of viable cells.

Validation & Data Interpretation

The validation principles remain the same but are adapted for a cellular context.

ParameterValidation Test MethodologyAcceptance CriteriaCausality/Justification
Specificity Test compounds on an EGFR-negative cell line. The anti-proliferative effect should be significantly reduced.GI₅₀ in EGFR-negative line should be >10-fold higher than in A549.Confirms that the observed effect is on-target and mediated through EGFR inhibition, not general cytotoxicity.[12]
Precision Perform intra- and inter-assay repeats as described for the biochemical assay.CV% < 20% for GI₅₀ values. Z'-factor > 0.4 for assay plates.Ensures the cellular response is reproducible. A higher CV% is often accepted for cell-based assays due to inherent biological variability.[9][12]
Accuracy Compare the GI₅₀ of Erlotinib to established literature values for the A549 cell line.Measured GI₅₀ should be within an acceptable fold-range (e.g., 3-5 fold) of the literature value.Anchors the assay's performance to a known standard, ensuring the data is biologically accurate and comparable to external studies.
Comparative Performance Data (Hypothetical)

This table compares the biochemical potency (IC₅₀) with the cellular anti-proliferative activity (GI₅₀).

CompoundEGFR IC₅₀ (nM)A549 Cell GI₅₀ (nM)
C6A-01 15.2250.6
C6A-03 4.835.1
Erlotinib10.5195.8

Interpretation: The cellular data corroborates the biochemical findings. C6A-03 is not only the most potent enzyme inhibitor but also the most effective at inhibiting cell growth, with a GI₅₀ value significantly lower than both C6A-01 and Erlotinib. The drop-off between IC₅₀ and GI₅₀ is expected and reflects factors like cell permeability and engagement of cellular signaling pathways. The strong correlation for C6A-03 suggests excellent cell permeability and potent on-target activity.

Part 3: Comparative Analysis & Selectivity Profiling

The final stage of in vitro validation involves a holistic assessment of the data and a critical evaluation of a compound's selectivity. An inhibitor that hits numerous kinases is likely to cause off-target toxicities.[11]

Head-to-Head Product Comparison
  • Potency: C6A-03 demonstrates superior potency in both biochemical (IC₅₀ = 4.8 nM) and cellular (GI₅₀ = 35.1 nM) assays compared to Erlotinib (IC₅₀ = 10.5 nM; GI₅₀ = 195.8 nM).

  • Cellular Efficacy: The relatively small gap between the IC₅₀ and GI₅₀ for C6A-03 (~7-fold) is a strong indicator of favorable drug-like properties (e.g., cell penetration and stability) compared to C6A-01 (~16-fold) and Erlotinib (~18-fold).

Selectivity: The Litmus Test for a Targeted Agent

To assess selectivity, the most promising compound, C6A-03 , should be screened against a panel of other kinases (e.g., a 48-kinase panel). This is typically done at a high concentration (e.g., 1 µM). The percentage of inhibition for each kinase is measured.

Interpretation of Selectivity Data:

  • Highly Selective: If C6A-03 inhibits only EGFR and perhaps 1-2 other kinases by >50%.

  • Moderately Selective: If it inhibits a small cluster of related kinases.

  • Non-Selective (Promiscuous): If it inhibits a large number of unrelated kinases. This is often a red flag for future development.

Decision Logic for Advancement

G Start Compound Series (C6A-01, C6A-02, C6A-03) Biochem Biochemical Potency? (IC50 < 50 nM) Start->Biochem Cellular Cellular Activity? (GI50 < 500 nM) Biochem->Cellular Yes Stop Stop or Redesign Biochem->Stop No Selective Selective? (Inhibits <5% of kinase panel) Cellular->Selective Yes Cellular->Stop No Advance Advance to In Vivo Studies Selective->Advance Yes Selective->Stop No

Caption: Decision-making workflow for lead candidate advancement.

Conclusion

The validation of an in vitro assay cascade is a foundational pillar of successful drug discovery. By employing a logical, tiered approach that moves from purified enzyme to a relevant cellular model, we can build a robust data package. For our hypothetical series derived from this compound, this systematic validation allowed us to identify C6A-03 as a lead candidate with superior potency and cellular efficacy compared to the reference compound, Erlotinib. The principles outlined here—emphasizing causality, adherence to validation standards like ICH Q2(R2), and objective data comparison—provide a trustworthy framework for making critical go/no-go decisions, ultimately de-risking the path to clinical development.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Chloro-1H-indol-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis and application of novel compounds are daily activities. However, the lifecycle of these chemicals extends beyond the benchtop. Proper disposal is not merely a regulatory hurdle; it is a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 5-Chloro-1H-indol-6-amine, grounded in established safety principles and regulatory standards.

Hazard Profile and Waste Characterization

Understanding the intrinsic hazards of a chemical is the foundation of its safe management. While a specific Safety Data Sheet (SDS) for this compound is not always readily available, data from structurally analogous compounds, such as 5-chloroindole and other aminoindoles, provide a strong basis for a conservative hazard assessment.[1][2]

This compound is a halogenated organic compound. The presence of the carbon-chlorine bond is of primary significance for its disposal, as incineration of halogenated materials can produce hazardous byproducts like hydrogen chloride gas, requiring specialized flue gas scrubbing.[1][3] The indole and amine functional groups also contribute to its chemical reactivity and potential biological effects.

Key Potential Hazards:

  • Acute Toxicity: Assumed to be harmful if swallowed, inhaled, or in contact with skin based on related compounds.[4]

  • Irritation: May cause serious skin and eye irritation.[2][5]

  • Environmental Hazard: Halogenated organic compounds can be persistent in the environment and may be toxic to aquatic life.[3]

Due to these characteristics, this compound must be treated as hazardous chemical waste . Under no circumstances should it be disposed of down the drain or in general solid waste.[6]

Regulatory Framework for Disposal

The disposal of this chemical is governed by regulations from the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

  • EPA (Resource Conservation and Recovery Act - RCRA): The RCRA gives the EPA the authority to control hazardous waste from "cradle-to-grave."[7] Waste containing this compound is classified as a hazardous waste due to its chemical properties. While it may not be explicitly listed by name, it falls into the category of halogenated organic compounds.[8] Depending on how the waste is generated, it could be assigned various waste codes.[9][10][11][12]

  • OSHA (Hazardous Waste Operations and Emergency Response - HAZWOPER): OSHA standards ensure the safety of personnel handling hazardous substances, including during disposal.[13][14] This includes requirements for personal protective equipment (PPE), hazard communication, and employee training.[15][16]

Regulatory Consideration Standard/Guideline Implication for this compound
Waste Classification EPA 40 CFR Part 261Must be managed as hazardous waste. Likely falls under "F" codes (e.g., F002) if used as a solvent or mixed with one.[11]
Waste Segregation General Laboratory Best PracticesMust be segregated into a dedicated "Halogenated Organic Waste" stream.[17][18]
Container Management OSHA 29 CFR 1910.1200Waste containers must be compatible, in good condition, and properly labeled.[7]
On-Site Storage EPA 40 CFR § 262.15Must be stored in a designated Satellite Accumulation Area (SAA) with specific volume and time limits.[19]
Personnel Training OSHA 29 CFR 1910.120All personnel handling the waste must be trained on its hazards and safe handling procedures.[15]

Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the safe handling and disposal of this compound from the point of generation to its final removal by a licensed service.

Step 1: Wear Appropriate Personal Protective Equipment (PPE)

Before handling the chemical in any form, including waste, ensure adequate protection. The causality is simple: to prevent exposure via inhalation, ingestion, or skin/eye contact.

  • Eye Protection: Wear tightly fitting safety goggles or a face shield (conforming to EN 166 or NIOSH standards).[2]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Inspect gloves for tears or holes before use.

  • Body Protection: Wear a standard lab coat. For larger quantities or in case of a spill, a chemical-resistant apron may be necessary.

  • Ventilation: Always handle the waste inside a certified chemical fume hood to prevent inhalation of dust or vapors.[1]

Step 2: Segregate the Waste Stream

This is the most critical step in ensuring proper and cost-effective disposal. Do not mix halogenated waste with non-halogenated waste.[18]

  • Rationale: Halogenated compounds require high-temperature incineration with specialized scrubbers to neutralize the resulting acidic gases (like HCl).[3][20] This process is different and often more expensive than the disposal of non-halogenated solvents. Mixing the waste streams contaminates the entire volume, forcing it all to be treated by the more rigorous method.[18]

  • Procedure:

    • Designate specific, clearly labeled containers for "Halogenated Organic Solid Waste" and "Halogenated Organic Liquid Waste."

    • Place any solid this compound powder, as well as contaminated consumables (weighing boats, gloves, paper towels), into the solid waste container.[6]

    • Pour any solutions containing the compound into the liquid waste container.[6]

Step 3: Select and Label Waste Containers

Container integrity and clear communication are paramount for safety.

  • Container Selection: Use containers made of a material compatible with the waste, typically high-density polyethylene (HDPE) or glass.[17][19] The container must be in good condition, free of leaks, and have a secure, screw-top lid.[7] The original chemical container is often a suitable choice for its waste.

  • Labeling:

    • Affix a "HAZARDOUS WASTE" label to the container as soon as the first drop of waste is added.[19]

    • Clearly list all chemical constituents by their full name (no abbreviations) and their approximate percentage. For example: "this compound (~5%), Methanol (95%)."

    • Ensure the label is legible and durable.

Step 4: On-Site Accumulation

Store the waste safely in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[19]

  • Location: The SAA should be a fume hood, a designated cabinet, or a secondary containment tray on a benchtop under the control of the operator.[19]

  • Safety Measures:

    • Keep waste containers tightly closed at all times, except when adding waste. This is an EPA requirement to prevent the release of volatile organic compounds (VOCs).

    • Store incompatible waste streams separately (e.g., acids away from bases).[17]

    • Use secondary containment (like a spill tray) to capture any potential leaks.

Step 5: Arrange for Final Disposal

Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a contracted licensed hazardous waste disposal service.[3][6]

  • Procedure:

    • Once the waste container is nearly full (e.g., 90%), submit a chemical waste pickup request to your EHS office.

    • Do not overfill containers. Leave adequate headspace to allow for expansion and prevent splashing.[17]

    • Trained professionals will then transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF) for final destruction, typically via controlled incineration.[3]

Spill and Decontamination Procedures

Accidents can happen, and a prepared response is essential.

  • Small Spills:

    • Ensure proper PPE is worn.

    • Absorb the spill with an inert material like vermiculite, sand, or a chemical absorbent pad.[6]

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

    • Clean the spill area with an appropriate solvent (e.g., soap and water or ethanol), and collect the cleaning materials as hazardous waste.

  • Decontaminating Glassware:

    • Rinse the container three times with a suitable solvent (e.g., acetone or methanol) that can dissolve the compound.

    • Collect all rinsate and dispose of it as liquid halogenated hazardous waste.

    • Once triple-rinsed, the container can often be managed as non-hazardous lab glass after defacing the original label.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper management of waste containing this compound.

G start Generation of This compound Waste ppe Step 1: Don Appropriate PPE start->ppe waste_type Is the waste primarily solid or liquid? ppe->waste_type solid_waste Solid Waste (e.g., powder, contaminated gloves) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., reaction mixtures, solutions) waste_type->liquid_waste Liquid collect_solid Step 2 & 3: Collect in Labeled 'Halogenated Solid Waste' Container solid_waste->collect_solid collect_liquid Step 2 & 3: Collect in Labeled 'Halogenated Liquid Waste' Container liquid_waste->collect_liquid store Step 4: Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment collect_solid->store collect_liquid->store check_full Container >90% Full? store->check_full continue_work Continue Work (Keep Container Closed) check_full->continue_work No request_pickup Step 5: Schedule Pickup via EHS or Licensed Waste Disposal Service check_full->request_pickup Yes continue_work->store end Proper Disposal via High-Temperature Incineration request_pickup->end

Caption: Decision workflow for the safe disposal of this compound waste.

References

A Comprehensive Guide to the Safe Handling of 5-Chloro-1H-indol-6-amine for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical information for the handling of 5-Chloro-1H-indol-6-amine (CAS RN: 873055-23-3), a crucial building block in contemporary drug discovery and development.[1][2] Adherence to the following protocols is vital for ensuring personnel safety, maintaining experimental integrity, and complying with regulatory standards. This guide is specifically tailored for researchers, scientists, and drug development professionals.

Hazard Identification and Risk Assessment: A Proactive Approach

This compound is a substituted indole that requires careful handling due to its potential health hazards. The primary risks are associated with acute toxicity and irritation upon contact. A thorough understanding of these hazards is the first step in a robust safety protocol.

GHS Hazard Classification:

Based on available safety data, this compound is classified as follows:

Hazard ClassHazard CategorySignal WordHazard Statement
Acute Toxicity, OralCategory 4WarningH302: Harmful if swallowed.
Skin Corrosion/IrritationCategory 2WarningH315: Causes skin irritation.
Serious Eye Damage/Eye IrritationCategory 2WarningH319: Causes serious eye irritation.
Specific Target Organ Toxicity - Single ExposureCategory 3WarningH335: May cause respiratory irritation.

(Source: Achmem SDS)[1]

The chloro- and amino- functional groups on the indole scaffold contribute to its reactivity and potential for biological effects. Studies on various chloroindoles have demonstrated a range of biological activities, including antimicrobial and antibiofilm properties.[3][4] This bioactivity underscores the importance of preventing unintended exposure in a laboratory setting.

Personal Protective Equipment (PPE): Your First Line of Defense

The use of appropriate Personal Protective Equipment is mandatory when handling this compound. The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

  • Eye and Face Protection: Tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards are required to protect against dust particles and splashes.[5]

  • Skin Protection:

    • Gloves: Chemical-impermeable gloves, such as nitrile, must be worn. Always inspect gloves for any signs of degradation before use.[5]

    • Lab Coat: A full-sleeved laboratory coat must be worn to prevent skin contact.

  • Respiratory Protection: For procedures that may generate dust or aerosols, a NIOSH/MSHA-approved respirator should be used.[6] All work with the solid compound should ideally be conducted within a certified chemical fume hood to minimize inhalation risks.[6]

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound is crucial for minimizing exposure and preventing contamination.

3.1. Preparation and Engineering Controls:

  • Ventilation: Always work in a well-ventilated area. For weighing and transferring solid material, a chemical fume hood is essential.[7]

  • Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[8]

3.2. Handling Procedures:

  • Pre-Handling: Before handling, ensure all necessary PPE is correctly worn. Prepare all required equipment and reagents to minimize movement and potential for spills.

  • Weighing and Transfer:

    • Perform all weighing and transfer operations within a chemical fume hood or a suitable containment enclosure.

    • Use appropriate tools, such as spatulas, to handle the solid compound and avoid generating dust.

    • Close the container tightly immediately after use.

  • During Use:

    • Avoid all direct contact with the skin and eyes.[7]

    • Do not eat, drink, or smoke in the laboratory area where this chemical is handled.[9]

  • Post-Handling:

    • Thoroughly wash hands with soap and water after handling, even if gloves were worn.[9]

    • Clean all equipment and the work area to remove any residual chemical.

    • Immediately remove and launder any contaminated clothing before reuse.[9]

3.3. Storage:

  • Store in a tightly sealed, properly labeled container.[8]

  • Keep in a dry, cool, and well-ventilated place away from heat and sources of ignition.[8][10]

  • Protect from direct sunlight.[8]

  • Store locked up.[8]

Safe Handling Workflow Diagram:

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Don PPE Don PPE Prepare Workspace in Fume Hood Prepare Workspace in Fume Hood Don PPE->Prepare Workspace in Fume Hood Verify Emergency Equipment Access Verify Emergency Equipment Access Prepare Workspace in Fume Hood->Verify Emergency Equipment Access Weigh and Transfer Weigh and Transfer Verify Emergency Equipment Access->Weigh and Transfer Perform Experiment Perform Experiment Weigh and Transfer->Perform Experiment Clean Workspace and Equipment Clean Workspace and Equipment Perform Experiment->Clean Workspace and Equipment Doff PPE Doff PPE Clean Workspace and Equipment->Doff PPE Wash Hands Thoroughly Wash Hands Thoroughly Doff PPE->Wash Hands Thoroughly Generate Waste Generate Waste Solid Waste Solid Waste Generate Waste->Solid Waste Liquid Waste Liquid Waste Generate Waste->Liquid Waste Collect in Labeled Halogenated Solid Waste Container Collect in Labeled Halogenated Solid Waste Container Solid Waste->Collect in Labeled Halogenated Solid Waste Container Collect in Labeled Halogenated Liquid Waste Container Collect in Labeled Halogenated Liquid Waste Container Liquid Waste->Collect in Labeled Halogenated Liquid Waste Container Store in Satellite Accumulation Area Store in Satellite Accumulation Area Collect in Labeled Halogenated Solid Waste Container->Store in Satellite Accumulation Area Collect in Labeled Halogenated Liquid Waste Container->Store in Satellite Accumulation Area Arrange for EHS Pickup Arrange for EHS Pickup Store in Satellite Accumulation Area->Arrange for EHS Pickup

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Chloro-1H-indol-6-amine
Reactant of Route 2
5-Chloro-1H-indol-6-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.